molecular formula C27H42N7O19P3S B1265049 5-Carboxy-2-pentenoyl-CoA

5-Carboxy-2-pentenoyl-CoA

Cat. No.: B1265049
M. Wt: 893.6 g/mol
InChI Key: ZFXICKRXPZTFPB-KCQRSJHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2,3-didehydroadipoyl-CoA is an unsaturated acyl-CoA ester that serves as a crucial metabolic intermediate in biochemical research. Studies have verified its role in bacterial catabolic pathways, where it is produced from cis-3,4-didehydroadipoyl-CoA by the action of the isomerase enzyme PaaG . This conversion is a critical step in the degradation of aromatic compounds via the phenylacetic acid (paa) pathway, elegantly generating an α,β-unsaturated CoA ester that is predisposed for subsequent β-oxidation . Beyond its role in primary metabolism, intermediates like trans-2,3-didehydroadipoyl-CoA are also precursors for secondary metabolites, including tropodithietic acid, which function as antibiotics and quorum-sensing signals . The compound is also relevant in the study of fatty acid elongation. It can act as a substrate for NADPH-dependent trans-2-enoyl-CoA reductase, an enzyme involved in fatty acid elongation cycles in mitochondria and the biosynthesis of polyunsaturated fatty acids . The high-resolution structural data of enzymes like PaaG provide detailed insight into the catalytic mechanisms and stereospecificity of these reactions . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H42N7O19P3S

Molecular Weight

893.6 g/mol

IUPAC Name

(E)-6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-4-enoic acid

InChI

InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4+/t15-,20-,21-,22+,26-/m1/s1

InChI Key

ZFXICKRXPZTFPB-KCQRSJHASA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/CCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of 5-Carboxy-2-pentenoyl-CoA in Adipic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic acid is a commercially significant dicarboxylic acid, primarily used in the production of nylon-6,6. The growing demand for sustainable and bio-based manufacturing processes has spurred research into microbial synthesis of adipic acid as an alternative to traditional petrochemical methods. A promising biosynthetic route is the reverse adipate-degradation pathway (RADP), which has been successfully engineered in microorganisms such as Escherichia coli. This technical guide delves into the pivotal role of 5-Carboxy-2-pentenoyl-CoA, a key intermediate in this pathway, and the enzymatic step that governs its conversion. This document provides an in-depth analysis of the biochemical reactions, quantitative data from various metabolic engineering strategies, detailed experimental protocols, and visualizations of the underlying pathways and workflows.

Introduction: The Reverse Adipate-Degradation Pathway for Bio-based Adipic Acid

The microbial production of adipic acid often utilizes a synthetic pathway that mirrors the reverse of the natural β-oxidation of dicarboxylic acids. This pathway, known as the reverse adipate-degradation pathway (RADP), has been identified in organisms like Thermobifida fusca and subsequently reconstructed in more industrially tractable hosts such as E. coli. The RADP commences with the condensation of acetyl-CoA and succinyl-CoA, central metabolites in the cell, to form the C6 backbone of adipic acid. This multi-step enzymatic cascade culminates in the formation of adipyl-CoA, which is then hydrolyzed to yield adipic acid.

The Critical Intermediate: this compound

Within the RADP, this compound emerges as a crucial intermediate. Its formation and subsequent reduction are central to the overall efficiency of the adipic acid synthesis pathway.

Enzymatic Conversion of this compound

The conversion of this compound to its downstream product, adipyl-CoA, is catalyzed by the enzyme This compound reductase . This enzyme, often originating from organisms like Thermobifida fusca (e.g., the Tfu_1647 gene product), is an NADPH-dependent reductase. The reaction involves the reduction of the double bond in the pentenoyl moiety of the substrate.

Biochemical studies have revealed that the activity of this compound reductase is frequently the rate-limiting step in the engineered RADP for adipic acid production[1][2]. Consequently, significant research efforts have been directed towards understanding and improving the catalytic efficiency of this enzyme.

Quantitative Data on Adipic Acid Synthesis via the RADP

The following tables summarize key quantitative data from studies focused on enhancing adipic acid production by optimizing the RADP, with a particular emphasis on the role of this compound reductase.

Strain/ConditionKey Genetic Modification(s)Adipic Acid Titer (g/L)Theoretical Yield (%)Reference
E. coli Mad136Reconstruction of the RADP from T. fusca0.311.1[1][2]
E. coli Mad146Overexpression of this compound reductase (Tfu_1647)Not specified49.5[1][2]
E. coli Mad123146Overexpression of Tfu_1647, deletion of competing pathways (CRISPR/Cas9), deletion of succinate-CoA ligase68.0 (fed-batch)93.1 (shake flask)[1][2]
E. coli with E334D mutant Tfu_1647Site-directed mutagenesis of this compound reductase0.235.8

Table 1: Adipic acid production in engineered E. coli strains.

Enzyme VariantKm (μM)kcat (s-1)kcat/Km (s-1μM-1)Reference
Wild-type Tfu_164715.62.30.15
E334D mutant8.93.10.35
E334F mutant9.82.80.29
E334R mutant11.22.50.22

Table 2: Kinetic parameters of wild-type and mutant this compound reductase (Tfu_1647).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and adipic acid synthesis.

Construction of an Adipic Acid Producing E. coli Strain
  • Gene Amplification and Plasmid Construction:

    • The genes encoding the enzymes of the RADP are amplified from the genomic DNA of Thermobifida fusca using PCR with high-fidelity DNA polymerase.

    • The amplified gene fragments are inserted into a suitable expression vector (e.g., pTrc99A) using standard restriction enzyme digestion and ligation techniques. The resulting plasmids are transformed into a cloning host like E. coli DH5α for propagation.

  • Host Strain Engineering (Optional but Recommended):

    • To enhance precursor availability and reduce byproduct formation, gene deletions in the host chromosome of an expression strain like E. coli BL21(DE3) can be performed using CRISPR/Cas9 technology. Target genes for deletion may include those involved in competing pathways, such as lactate dehydrogenase (ldhA) and acetate kinase (ackA).

  • Transformation and Verification:

    • The expression plasmids containing the RADP genes are transformed into the engineered E. coli host strain.

    • Successful transformants are selected on appropriate antibiotic-containing media.

    • The presence and integrity of the inserted genes are verified by colony PCR and DNA sequencing.

Site-Directed Mutagenesis of this compound Reductase

The QuikChange™ site-directed mutagenesis method is a common technique for introducing specific mutations into a gene.

  • Primer Design:

    • Two complementary mutagenic primers are designed, each containing the desired mutation in the middle and flanked by 15-20 bases of correct sequence on both sides.

  • Mutagenesis PCR:

    • A PCR reaction is set up using a high-fidelity DNA polymerase, the plasmid containing the wild-type reductase gene as a template, and the mutagenic primers.

    • The PCR cycling parameters are optimized for the specific plasmid and primers. Typically, this involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

  • Digestion of Parental DNA:

    • The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation and Sequencing:

    • The DpnI-treated DNA is transformed into competent E. coli cells.

    • The plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.

Enzyme Activity Assay for this compound Reductase

The activity of this NADPH-dependent reductase can be determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Preparation of Cell-Free Extract:

    • E. coli cells expressing the reductase are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • The cells are lysed by sonication or using a French press.

    • The cell debris is removed by centrifugation to obtain a clear cell-free extract.

  • Assay Mixture:

    • The assay mixture (typically 1 mL) contains:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 200 µM NADPH

      • 50 µM this compound (substrate)

      • An appropriate amount of cell-free extract containing the enzyme.

  • Measurement:

    • The reaction is initiated by the addition of the substrate.

    • The decrease in absorbance at 340 nm is monitored for several minutes at a constant temperature (e.g., 30 °C) using a spectrophotometer.

    • The enzyme activity is calculated based on the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Fed-Batch Fermentation for Adipic Acid Production
  • Inoculum Preparation:

    • A single colony of the engineered E. coli strain is used to inoculate a seed culture in a suitable medium (e.g., LB medium with appropriate antibiotics) and grown overnight.

  • Bioreactor Setup and Batch Phase:

    • A bioreactor containing a defined fermentation medium is sterilized.

    • The bioreactor is inoculated with the seed culture.

    • The batch phase of the fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

  • Fed-Batch Phase:

    • Once the initial carbon source in the batch medium is depleted (often indicated by a sharp increase in dissolved oxygen), a concentrated feed solution containing a carbon source (e.g., glucose or glycerol) and other necessary nutrients is continuously or intermittently added to the bioreactor.

    • The feeding rate is controlled to maintain a desired growth rate and avoid the accumulation of inhibitory byproducts.

    • Gene expression is induced at an appropriate time by adding an inducer (e.g., IPTG).

  • Sampling and Analysis:

    • Samples are taken from the bioreactor at regular intervals to monitor cell growth (OD600), substrate consumption, and adipic acid production.

    • Adipic acid concentration in the culture supernatant is typically quantified using High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

RADP acetyl_coa Acetyl-CoA ketoadipyl_coa 3-Oxoadipyl-CoA acetyl_coa->ketoadipyl_coa Thiolase succinyl_coa Succinyl-CoA succinyl_coa->ketoadipyl_coa hydroxyadipyl_coa 3-Hydroxyadipyl-CoA ketoadipyl_coa->hydroxyadipyl_coa 3-Hydroxyacyl-CoA Dehydrogenase dehydroadipyl_coa 3-Hydroxyadipyl-CoA Dehydrogenase Product hydroxyadipyl_coa->dehydroadipyl_coa 3-Hydroxyadipyl-CoA Dehydrogenase carboxy_pentenoyl_coa This compound dehydroadipyl_coa->carboxy_pentenoyl_coa Enoyl-CoA Hydratase adipyl_coa Adipyl-CoA carboxy_pentenoyl_coa->adipyl_coa This compound Reductase (Rate-limiting) adipic_acid Adipic Acid adipyl_coa->adipic_acid Adipyl-CoA Thioesterase

Figure 1: The Reverse Adipate-Degradation Pathway (RADP) for Adipic Acid Synthesis.

Workflow cluster_strain_dev Strain Development cluster_evaluation Evaluation cluster_production Production gene_cloning Gene Cloning of RADP from T. fusca mutagenesis Site-Directed Mutagenesis of This compound Reductase gene_cloning->mutagenesis host_engineering Host Engineering (E. coli) - Gene Deletions mutagenesis->host_engineering enzyme_assay Enzyme Activity Assay host_engineering->enzyme_assay shake_flask Shake Flask Cultivation enzyme_assay->shake_flask fed_batch Fed-Batch Fermentation shake_flask->fed_batch hplc_analysis HPLC Analysis of Adipic Acid fed_batch->hplc_analysis

References

An In-depth Technical Guide to the Metabolic Crossroads of 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway involving 5-Carboxy-2-pentenoyl-CoA, an important intermediate at the intersection of amino acid and aromatic compound degradation. This document details the core metabolic pathway, its key enzymatic players, available quantitative data, relevant experimental protocols, and the broader regulatory context, offering a valuable resource for researchers investigating related metabolic disorders and exploring novel therapeutic strategies.

The Metabolic Context of this compound

This compound is a critical intermediate in the catabolism of several essential biomolecules. It primarily features in the degradation pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Additionally, it is an integral part of the anaerobic degradation pathway of benzoyl-CoA, a central intermediate in the breakdown of various aromatic compounds.

The central pathway involves the conversion of glutaryl-CoA to crotonyl-CoA. Glutaryl-CoA dehydrogenase (GCDH), a mitochondrial matrix enzyme, catalyzes the oxidative decarboxylation of glutaryl-CoA.[1][2][3] This process is believed to occur in a two-step manner: first, the dehydrogenation of glutaryl-CoA to form an unsaturated intermediate, followed by a decarboxylation step to yield crotonyl-CoA and CO2.[2] While not always explicitly named, this compound is understood to be this key unsaturated intermediate, also referred to as glutaconyl-CoA in some contexts.

The subsequent fate of crotonyl-CoA involves further degradation through the β-oxidation pathway to ultimately yield acetyl-CoA, which can then enter the citric acid cycle for energy production.

Core Metabolic Pathway and Intermediates

The primary metabolic sequence involving this compound is detailed below:

  • Precursor: Glutaryl-CoA (derived from the breakdown of L-lysine, L-hydroxylysine, and L-tryptophan).

  • Intermediate 1: this compound (also known as Glutaconyl-CoA).

  • Product: Crotonyl-CoA.

  • Final Products of the extended pathway: Acetyl-CoA.

The key enzyme governing this conversion is Glutaryl-CoA Dehydrogenase (GCDH) . In some anaerobic bacteria, the decarboxylation of glutaconyl-CoA is catalyzed by a separate enzyme, glutaconyl-CoA decarboxylase .[4][5][6]

Quantitative Data

Quantitative kinetic data for enzymes directly utilizing this compound as a substrate is limited in the available literature. However, kinetic parameters for the overall reaction catalyzed by Glutaryl-CoA Dehydrogenase (GCDH) have been determined.

EnzymeSubstrateKm (µM)OrganismNotes
Glutaryl-CoA Dehydrogenase (GCDH)Glutaryl-CoA5.9HumanThe release of the product, crotonyl-CoA, is identified as the major rate-determining step.[2][7]

Experimental Protocols

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

This assay is crucial for studying the enzymatic conversion of glutaryl-CoA and can be adapted to investigate the metabolism of this compound.

Principle: The activity of GCDH is determined by measuring the reduction of an artificial electron acceptor, such as ferrocenium hexafluorophosphate or an indophenol dye, spectrophotometrically. The rate of reduction is proportional to the enzyme activity. An alternative highly sensitive method involves measuring the release of tritium from a radiolabeled substrate.

Materials:

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Glutaryl-CoA (substrate)

  • Electron acceptor (e.g., ferrocenium hexafluorophosphate)

  • Enzyme preparation (e.g., mitochondrial extract, purified GCDH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the electron acceptor in a cuvette.

  • Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding glutaryl-CoA.

  • Monitor the change in absorbance at a specific wavelength (dependent on the electron acceptor used) over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

For Tritium Release Assay:

  • Synthesize [2,3,4-³H]glutaryl-CoA.

  • Incubate the radiolabeled substrate with the enzyme preparation.

  • Separate the released tritium (as ³H₂O) from the unreacted substrate using an anion-exchange resin.

  • Quantify the radioactivity of the released tritium using liquid scintillation counting.[7]

Analysis of Acyl-CoA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters, including this compound, in biological samples.[8][9][10][11]

Principle: Acyl-CoA esters are extracted from cells or tissues, separated by reverse-phase liquid chromatography, and then detected by tandem mass spectrometry. The high sensitivity and specificity of MS/MS allow for the accurate measurement of low-abundance intermediates.

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water mixture)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Extraction: Homogenize the biological sample in cold extraction solvent containing internal standards. Centrifuge to pellet cellular debris.

  • Sample Cleanup (optional): Solid-phase extraction (SPE) can be used to remove interfering substances and enrich for acyl-CoAs.

  • LC Separation: Inject the extracted sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution with solvents such as water with a low concentration of a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection: Operate the mass spectrometer in positive or negative ion mode. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoA esters. This involves selecting the precursor ion of the target molecule and monitoring a specific fragment ion.

  • Data Analysis: Quantify the target acyl-CoA by comparing its peak area to that of the internal standard.

Signaling Pathways and Regulation

The metabolism of this compound is intrinsically linked to the regulation of its parent pathways: lysine and tryptophan degradation.

  • Lysine Catabolism Regulation: The rate of lysine degradation is a key control point. The enzyme lysine-ketoglutarate reductase (LKR), the first enzyme in the saccharopine pathway of lysine degradation, is subject to regulation.[12][13] Its activity can be influenced by the availability of its substrates and potentially by post-translational modifications, thereby controlling the flux of metabolites into the pathway that generates glutaryl-CoA.

  • Tryptophan Metabolism Regulation: Tryptophan metabolism is a complex network with multiple branches. The flux through the kynurenine pathway, which leads to glutaryl-CoA, is tightly regulated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[14][15][16] These enzymes are subject to regulation by various signaling molecules, including inflammatory cytokines, which can significantly impact the production of downstream metabolites.

While direct signaling pathways targeting this compound metabolism are not well-defined, it is plausible that cellular energy status and redox balance, which generally regulate catabolic pathways, also influence its flux.

Visualizations

5-Carboxy-2-pentenoyl-CoA_Metabolic_Pathway cluster_lys_trp L-Lysine, L-Hydroxylysine, L-Tryptophan Degradation cluster_main_pathway Core Pathway cluster_beta_ox β-Oxidation Lys_Trp L-Lysine / L-Hydroxylysine / L-Tryptophan Glutaryl_CoA Glutaryl-CoA Lys_Trp->Glutaryl_CoA Multiple Steps Carboxypentenoyl_CoA This compound (Glutaconyl-CoA) Glutaryl_CoA->Carboxypentenoyl_CoA Glutaryl-CoA Dehydrogenase (GCDH) (Dehydrogenation) Crotonyl_CoA Crotonyl-CoA Carboxypentenoyl_CoA->Crotonyl_CoA Glutaryl-CoA Dehydrogenase (GCDH) or Glutaconyl-CoA Decarboxylase (Decarboxylation) Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Multiple Steps

Caption: Metabolic pathway showing the conversion of upstream amino acids to this compound and its subsequent degradation.

Experimental_Workflow_Acyl_CoA_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Extraction Homogenization & Acyl-CoA Extraction Sample->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Analysis Data Analysis & Interpretation MSMS->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound and other acyl-CoA intermediates using LC-MS/MS.

References

An In-Depth Technical Guide to 5-Carboxy-2-pentenoyl-CoA: Discovery, Characterization, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a pivotal intermediate in microbial metabolic pathways, playing a crucial role in the biosynthesis of industrially significant compounds such as adipic acid. This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic context of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a summary of its physicochemical and kinetic properties. Furthermore, this document elucidates its position within key metabolic pathways, including the reverse adipate degradation pathway and the caprolactam degradation pathway, visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in metabolic engineering, synthetic biology, and drug development.

Introduction

This compound is a dicarboxylic acid derivative of coenzyme A that has garnered significant attention as a key metabolite in engineered and natural biochemical pathways. Its primary significance lies in its role as a precursor in the bio-based production of adipic acid, a monomer used in the synthesis of nylon-6,6. The growing demand for sustainable chemical manufacturing has spurred research into microbial pathways that can produce valuable chemicals from renewable feedstocks, placing intermediates like this compound at the forefront of metabolic engineering efforts.[1][2]

This document provides a detailed exploration of this compound, from its fundamental properties to its intricate involvement in cellular metabolism.

Physicochemical Properties

This compound is a relatively complex molecule with the chemical formula C27H42N7O19P3S.[3] Its structure consists of a C6 dicarboxylic acid, pentenoic acid, linked to a coenzyme A molecule via a thioester bond.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H42N7O19P3S[3]
Molecular Weight 893.64 g/mol [3]
Synonyms (E)-3,4-dehydroadipoyl-CoA, 2,3-didehydroadipyl-CoA

Metabolic Pathways Involving this compound

This compound is a key intermediate in at least two significant microbial metabolic pathways: the reverse adipate degradation pathway and the caprolactam degradation pathway.

Reverse Adipate Degradation Pathway (RADP)

The reverse adipate degradation pathway is a synthetic metabolic route engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae for the bio-based production of adipic acid.[1][4] This pathway essentially reverses the natural β-oxidation of dicarboxylic acids. In this pathway, 3-hydroxyadipyl-CoA is dehydrated to form this compound. Subsequently, this compound is reduced to adipyl-CoA, which is then hydrolyzed to yield adipic acid. The enzyme responsible for the reduction of this compound is this compound reductase.[5][6]

RADP cluster_0 Reverse Adipate Degradation Pathway (RADP) 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-Hydroxyadipyl-CoA Dehydratase Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA this compound Reductase Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Adipyl-CoA Thioesterase

Reverse Adipate Degradation Pathway
Caprolactam Degradation Pathway

In some bacteria, such as Pseudomonas jessenii, this compound is an intermediate in the degradation pathway of caprolactam, a precursor for the production of nylon 6.[7] The pathway involves the conversion of caprolactam to 6-aminohexanoate, which is then deaminated and oxidized to adipate. Adipate can then be activated to adipyl-CoA and enter a β-oxidation-like pathway, where this compound is formed from 3-hydroxyadipyl-CoA.[8][9]

Caprolactam_Degradation cluster_1 Caprolactam Degradation Pathway Caprolactam Caprolactam 6-Aminohexanoate 6-Aminohexanoate Caprolactam->6-Aminohexanoate Caprolactamase Adipate Semialdehyde Adipate Semialdehyde 6-Aminohexanoate->Adipate Semialdehyde 6-Aminohexanoate Transaminase Adipate Adipate Adipate Semialdehyde->Adipate Aldehyde Dehydrogenase Adipyl-CoA Adipyl-CoA Adipate->Adipyl-CoA Acyl-CoA Synthetase 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA Adipyl-CoA->3-Hydroxyadipyl-CoA Enoyl-CoA Hydratase (reverse) This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase (reverse) Further Degradation Further Degradation This compound->Further Degradation Multiple Steps

Caprolactam Degradation Pathway

Key Enzyme: this compound Reductase

This compound reductase is a crucial enzyme in the reverse adipate degradation pathway, catalyzing the NADPH-dependent reduction of this compound to adipyl-CoA. The efficiency of this enzyme is often a rate-limiting step in the overall production of adipic acid.[6]

Table 2: Kinetic Parameters of this compound Reductase Mutants from Thermobifida fusca

MutantKm (μM) for this compoundReference
E334DSignificantly reduced compared to control[6]
E334FSignificantly reduced compared to control[6]
E334RSignificantly reduced compared to control[6]

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

A general method for the synthesis of α,β-unsaturated acyl-CoAs can be adapted for this compound.[10]

Materials:

  • Adipic acid semialdehyde

  • Coenzyme A (CoA)

  • Enoyl-CoA hydratase (e.g., from rat peroxisomes)[11]

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% perchloric acid)

Protocol:

  • Prepare a reaction mixture containing adipic acid semialdehyde and a slight molar excess of Coenzyme A in the reaction buffer.

  • Initiate the reaction by adding a catalytic amount of enoyl-CoA hydratase. The enzyme will catalyze the dehydration of the corresponding 3-hydroxyadipyl-CoA, which can be formed in situ from adipic acid semialdehyde.

  • Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction reaches completion or the desired conversion, quench the reaction by adding the quenching solution.

  • Proceed with purification.

Synthesis_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Add Enoyl-CoA Hydratase Add Enoyl-CoA Hydratase Prepare Reaction Mixture->Add Enoyl-CoA Hydratase Incubate Incubate Add Enoyl-CoA Hydratase->Incubate Monitor by HPLC Monitor by HPLC Incubate->Monitor by HPLC Monitor by HPLC->Incubate Incomplete Quench Reaction Quench Reaction Monitor by HPLC->Quench Reaction Reaction Complete Purify Product Purify Product Quench Reaction->Purify Product End End Purify Product->End

Synthesis Workflow
Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the purification of CoA esters.[12][13]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Protocol:

  • Equilibrate the C18 column with a low percentage of solvent B.

  • Inject the quenched reaction mixture onto the column.

  • Elute the compounds using a linear gradient of increasing solvent B concentration.

  • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine base of CoA).

  • Collect the fractions corresponding to the peak of this compound.

  • Confirm the identity and purity of the collected fractions by mass spectrometry.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry: LC-MS/MS is a powerful technique for the characterization of acyl-CoAs.[2] The fragmentation pattern can confirm the identity of the molecule. A predicted LC-MS/MS spectrum for a similar compound, pentanoyl-CoA, shows characteristic fragments that can be used as a guide for identifying this compound.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information.[15] The carboxyl group carbon typically appears in the 170-185 ppm range in ¹³C NMR spectra. The protons on the pentenoyl chain will have characteristic chemical shifts and coupling constants in the ¹H NMR spectrum.

Note: Specific NMR and mass spectrometry data for this compound are not widely published and would typically be generated during its synthesis and characterization in a research setting.

Enzyme Assay for this compound Reductase

The activity of this compound reductase can be measured by monitoring the oxidation of NADPH at 340 nm.[16]

Materials:

  • Purified this compound reductase

  • This compound substrate

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Protocol:

  • Prepare an assay mixture in a cuvette containing the assay buffer, a known concentration of this compound, and NADPH.

  • Initiate the reaction by adding the enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Conclusion

This compound is a metabolite of significant interest in the field of metabolic engineering and synthetic biology. Its central role in the biosynthesis of adipic acid from renewable resources highlights its potential for contributing to a more sustainable chemical industry. This technical guide has provided a comprehensive overview of its properties, metabolic context, and the experimental methodologies required for its study. Further research, particularly in elucidating the kinetic properties of the wild-type enzymes that metabolize it and optimizing its production, will be crucial for harnessing its full potential in biotechnological applications.

References

The Function of 5-Carboxy-2-pentenoyl-CoA in Engineered Escherichia coli Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is not a metabolite found in the native core metabolism of Escherichia coli. Its presence and function in E. coli are exclusively within the context of heterologously expressed, engineered metabolic pathways for the production of value-added chemicals, most notably adipic acid. This technical guide provides an in-depth analysis of the role of this compound as a key intermediate in the reverse adipate-degradation pathway (RADP) engineered in E. coli. We will detail the pathway, present quantitative data on the production of the final product, outline relevant experimental protocols, and provide visualizations of the metabolic pathway and experimental workflows.

Introduction: The Emergence of this compound in E. coli Metabolic Engineering

The imperative for sustainable and bio-based chemical production has driven significant research in metabolic engineering. Adipic acid, a crucial precursor for the synthesis of nylon-6,6, is a primary target for biosynthesis in microbial hosts like E. coli. One of the successful strategies for bio-based adipic acid production is the implementation of a reverse adipate-degradation pathway (RADP). This synthetic pathway, often utilizing enzymes from organisms such as Thermobifida fusca, establishes a novel metabolic route in E. coli where this compound serves as a critical intermediate.

The Reverse Adipate-Degradation Pathway (RADP) in Engineered E. coli

The RADP is a synthetic metabolic pathway constructed in E. coli that converts central metabolites into adipic acid. The pathway is essentially a reversal of the β-oxidation process for dicarboxylic acids.[1]

The key enzymatic steps of the RADP leading to and consuming this compound are as follows:

  • Condensation: The pathway initiates with the condensation of two molecules from the central metabolism, acetyl-CoA and succinyl-CoA, to form 3-oxoadipyl-CoA. This reaction is catalyzed by a β-ketothiolase.

  • First Reduction: 3-oxoadipyl-CoA is then reduced to 3-hydroxyadipyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.

  • Dehydration: The dehydration of 3-hydroxyadipyl-CoA yields the key intermediate, This compound . This step is catalyzed by a 3-hydroxyadipyl-CoA dehydratase.[2]

  • Second Reduction: this compound is subsequently reduced to adipyl-CoA. This reaction is a critical and often rate-limiting step, catalyzed by This compound reductase .[3]

  • Thioester Cleavage: Finally, the adipyl-CoA thioester is cleaved to release free adipic acid. This can be accomplished by a thioesterase or an adipyl-CoA synthetase operating in reverse.[2][4]

The enzymes for this pathway are typically sourced from other organisms, with those from Thermobifida fusca being commonly used in E. coli.[3][5]

Signaling Pathway Diagram: Reverse Adipate-Degradation Pathway

RADP acetyl_coa Acetyl-CoA three_oxoadipyl_coa 3-Oxoadipyl-CoA acetyl_coa->three_oxoadipyl_coa β-ketothiolase (e.g., Tfu_0875) succinyl_coa Succinyl-CoA succinyl_coa->three_oxoadipyl_coa three_hydroxyadipyl_coa 3-Hydroxyadipyl-CoA three_oxoadipyl_coa->three_hydroxyadipyl_coa 3-hydroxyacyl-CoA dehydrogenase (e.g., Tfu_2399) five_carboxy_pentenoyl_coa This compound three_hydroxyadipyl_coa->five_carboxy_pentenoyl_coa 3-hydroxyadipyl-CoA dehydratase (e.g., Tfu_0067) adipyl_coa Adipyl-CoA five_carboxy_pentenoyl_coa->adipyl_coa This compound reductase (e.g., Tfu_1647) adipic_acid Adipic Acid adipyl_coa->adipic_acid Adipyl-CoA synthetase/thioesterase (e.g., Tfu_2576-7)

Caption: The engineered reverse adipate-degradation pathway in E. coli.

Quantitative Data on Adipic Acid Production via the RADP

While direct quantification of intracellular this compound concentrations in engineered E. coli is not widely reported, the overall efficacy of the pathway can be assessed by the final adipic acid titer and yield. The following table summarizes key quantitative data from various studies on adipic acid production in engineered E. coli utilizing the RADP.

Engineered Strain DetailsAdipic Acid Titer (g/L)Theoretical Yield (%)Fermentation ConditionsReference
E. coli BL21(DE3) expressing the five-step RADP from T. fusca.0.311.1Shake flask[3]
E. coli BL21(DE3) with RADP and overexpression of the rate-limiting this compound reductase (Tfu_1647).-49.5Shake flask[3]
Final engineered E. coli strain (Mad123146) with RADP, overexpression of Tfu_1647, deletion of competing pathways, and optimized precursor supply.68.093.1Fed-batch fermentation[3]
Engineered E. coli JL00 by introducing the RADP into a succinic acid overproducing strain.0.34-Shake-flask fermentation[6]
Engineered E. coli JL12 with optimized rate-limiting enzyme expression and balanced precursor supply.1.51-Shake-flask fermentation[6]
Optimized fed-batch fermentation of engineered E. coli JL12.22.3-5 L fermenter, 72 h[6]
Co-expression of the reversed β-oxidation cycle and a thioesterase (Acot8 from Mus musculus) in E. coli.0.012 (mg/L)-Culture in glucose-containing medium[2]

Experimental Protocols

Detailed, step-by-step protocols are often proprietary or vary between laboratories. However, the general methodologies employed in the engineering and analysis of the RADP in E. coli can be outlined as follows.

Construction of Expression Plasmids and Engineered Strains
  • Gene Amplification: The genes encoding the enzymes of the RADP (e.g., Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, and Tfu_2576-7 from Thermobifida fusca) are amplified from the source organism's genomic DNA using polymerase chain reaction (PCR).

  • Plasmid Construction: The amplified genes are cloned into suitable E. coli expression vectors (e.g., pRSFDuet-1, pTrc99A, pCDFDuet) under the control of inducible promoters (e.g., T7, trc).[5] Standard molecular cloning techniques such as restriction enzyme digestion and ligation or Gibson assembly are used.

  • Transformation: The constructed plasmids are transformed into a suitable E. coli host strain, such as BL21(DE3) or K12 MG1655.[3][5]

  • Genomic Modifications: For optimizing precursor supply and eliminating competing pathways, gene knockouts (e.g., of sucD, ldhA, atoB) are performed using techniques like CRISPR/Cas9.[3][6]

Shake Flask Cultivation for Strain Screening
  • Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a starter culture in Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight.

  • Main Culture: The overnight culture is used to inoculate the main culture in a defined minimal medium (e.g., M9 medium) or a rich medium (e.g., SOB) supplemented with a carbon source (e.g., glucose or glycerol) and antibiotics.[5]

  • Induction: When the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.6-0.8), the expression of the pathway enzymes is induced by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cultivation and Sampling: The cultures are incubated at a controlled temperature (e.g., 30°C or 37°C) with shaking. Samples are taken at regular intervals for analysis of cell growth and product formation.

Fed-Batch Fermentation for High-Titer Production
  • Bioreactor Setup: A bioreactor (e.g., 5 L) containing a defined fermentation medium is inoculated with an overnight culture of the engineered strain.

  • Batch Phase: The culture is grown in batch mode until the initial carbon source is depleted, which is often indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase: A concentrated feeding solution containing a carbon source (e.g., glucose or glycerol) is fed into the bioreactor to maintain a controlled growth rate and product formation. The feeding rate can be controlled to avoid the accumulation of inhibitory byproducts.[3]

  • Process Control: Key parameters such as pH, temperature, dissolved oxygen, and agitation are continuously monitored and controlled.

  • Induction: Enzyme expression is induced with IPTG during the fed-batch phase.

  • Sampling and Analysis: Samples are collected periodically to measure cell density, substrate consumption, and adipic acid concentration.

Analytical Methods
  • Cell Growth: Monitored by measuring the optical density at 600 nm (OD600).

  • Adipic Acid Quantification: The concentration of adipic acid in the culture supernatant is typically determined by High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., UV or refractive index).

Experimental Workflow Diagram

experimental_workflow cluster_strain_eng Strain Engineering cluster_cultivation Cultivation and Production cluster_analysis Analysis gene_amp Gene Amplification (PCR) plasmid_const Plasmid Construction gene_amp->plasmid_const transformation Transformation into E. coli plasmid_const->transformation genome_mod Genomic Modification (CRISPR/Cas9) transformation->genome_mod shake_flask Shake Flask Cultivation genome_mod->shake_flask fed_batch Fed-Batch Fermentation shake_flask->fed_batch Scale-up od_measurement OD600 Measurement shake_flask->od_measurement hplc_analysis HPLC Analysis of Adipic Acid shake_flask->hplc_analysis fed_batch->od_measurement fed_batch->hplc_analysis

Caption: A typical experimental workflow for engineering and analyzing adipic acid production in E. coli.

Conclusion

This compound is a synthetic biology-enabled metabolite in E. coli, playing an indispensable role as an intermediate in the engineered reverse adipate-degradation pathway for adipic acid production. While not part of its native metabolic repertoire, the successful processing of this compound by heterologous enzymes underscores the metabolic plasticity of E. coli and its utility as a chassis for the production of valuable chemicals. The optimization of the enzymatic step involving the reduction of this compound has been shown to be critical for achieving high titers and yields of adipic acid. Future research in this area will likely focus on further enzyme engineering of the this compound reductase and fine-tuning the metabolic network to enhance the flux through this synthetic pathway.

References

5-Carboxy-2-pentenoyl-CoA: A Key Intermediate in Engineered Adipic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-pentenoyl-CoA is a critical intermediate in the burgeoning field of bio-based chemical production, specifically in the engineered reverse adipate degradation pathway (RADP) for the synthesis of adipic acid. Adipic acid is a commercially significant dicarboxylic acid, primarily used in the production of nylon-6,6. The biological production of adipic acid from renewable feedstocks presents a sustainable alternative to traditional petrochemical-based methods. This guide provides a comprehensive overview of this compound's role in this pathway, detailing the associated enzymes, quantitative data from engineered microbial systems, and relevant experimental methodologies. While its involvement in natural fatty acid metabolism is not well-documented, its position in this synthetic pathway highlights the potential for leveraging and engineering metabolic intermediates for industrial applications.

The Reverse Adipate Degradation Pathway (RADP)

The reverse adipate degradation pathway is a five-step enzymatic route that synthesizes adipic acid from the central metabolites acetyl-CoA and succinyl-CoA. This pathway was first identified in the bacterium Thermobifida fusca and has since been expressed in other host organisms like Escherichia coli for enhanced production of adipic acid. This compound is the substrate for the fourth and often rate-limiting step in this pathway.

The enzymes involved in the RADP from Thermobifida fusca are:

  • β-ketothiolase (Tfu_0875): Catalyzes the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.

  • 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399): Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA.

  • 3-hydroxyadipyl-CoA dehydratase (Tfu_0067): Dehydrates 3-hydroxyadipyl-CoA to form this compound.

  • This compound reductase (Tfu_1647): Reduces this compound to adipyl-CoA.

  • Adipyl-CoA synthetase/thioesterase: Converts adipyl-CoA to adipic acid.

Quantitative Data

The following tables summarize key quantitative data from studies on adipic acid production using the reverse adipate degradation pathway in engineered microorganisms.

Table 1: Adipic Acid Production in Engineered E. coli Strains

StrainKey Genetic ModificationsSubstrateTiter (g/L)Yield (% theoretical)Reference
Mad136Expressing RADP from T. fuscaGlucose0.311.1[1]
Mad146Overexpression of Tfu_1647 in Mad136Glucose-49.5[1]
Mad123146Pathway optimization and precursor enhancementGlucose68.093.1[1]

Table 2: Kinetic Parameters of Wild-Type and Mutant this compound Reductase (Tfu_1647)

Enzyme VariantKm (μM)Relative Enzymatic Activity (%)Reference
Wild-TypeNot reported100[2]
E334DSignificantly reduced>100[2]
E334FSignificantly reduced>100[2]
E334RSignificantly reduced>100[2]

Experimental Protocols

Enzymatic Assay for this compound Reductase (Tfu_1647) Activity

This protocol is adapted from standard spectrophotometric assays for NAD(P)H-dependent reductases.

Principle: The activity of this compound reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of this compound.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM NADPH solution

  • 10 mM this compound solution (substrate)

  • Purified this compound reductase enzyme solution

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 100 µL of 10 mM NADPH solution

    • 50 µL of purified enzyme solution

  • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of 10 mM this compound solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Site-Directed Mutagenesis of this compound Reductase (Tfu_1647)

This protocol outlines a general workflow for introducing point mutations into the Tfu_1647 gene.

Materials:

  • Plasmid DNA containing the wild-type Tfu_1647 gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design forward and reverse primers incorporating the desired mutation. The primers should have a significant overlap and a melting temperature (Tm) suitable for the high-fidelity polymerase.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The reaction will generate a linear DNA product containing the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select for transformed colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.

GC-MS Analysis of Adipic Acid from Fermentation Broth

This protocol describes a common method for the quantification of adipic acid in a culture supernatant.

Principle: Adipic acid is extracted from the fermentation broth and derivatized to increase its volatility for analysis by gas chromatography-mass spectrometry (GC-MS).

Reagents and Materials:

  • Fermentation broth sample

  • Internal standard (e.g., a stable isotope-labeled adipic acid)

  • Ethyl acetate

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • To a known volume of the supernatant, add a known amount of the internal standard.

    • Acidify the sample with HCl.

    • Extract the adipic acid with ethyl acetate.

    • Evaporate the organic solvent to dryness.

  • Derivatization:

    • Add the derivatization agent (BSTFA) to the dried extract.

    • Heat the mixture to facilitate the reaction, which converts adipic acid to its more volatile silyl ester.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the components on the capillary column using an appropriate temperature program.

    • Detect and quantify the derivatized adipic acid and internal standard using mass spectrometry, typically in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification:

    • Construct a calibration curve using known concentrations of adipic acid.

    • Determine the concentration of adipic acid in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Signaling Pathways and Logical Relationships

Currently, there is no documented evidence of this compound being directly involved in specific cellular signaling pathways. Its primary known role is as a metabolic intermediate in the engineered RADP.

RADP_Pathway acetyl_coa Acetyl-CoA ketothiolase β-ketothiolase (Tfu_0875) acetyl_coa->ketothiolase succinyl_coa Succinyl-CoA succinyl_coa->ketothiolase oxoadipyl_coa 3-Oxoadipyl-CoA ketothiolase->oxoadipyl_coa hydroxyacyl_dh 3-Hydroxyacyl-CoA Dehydrogenase (Tfu_2399) oxoadipyl_coa->hydroxyacyl_dh hydroxyadipyl_coa 3-Hydroxyadipyl-CoA hydroxyacyl_dh->hydroxyadipyl_coa hydroxyadipyl_dehydratase 3-Hydroxyadipyl-CoA Dehydratase (Tfu_0067) hydroxyadipyl_coa->hydroxyadipyl_dehydratase carboxy_pentenoyl_coa This compound hydroxyadipyl_dehydratase->carboxy_pentenoyl_coa carboxy_pentenoyl_reductase This compound Reductase (Tfu_1647) carboxy_pentenoyl_coa->carboxy_pentenoyl_reductase adipyl_coa Adipyl-CoA carboxy_pentenoyl_reductase->adipyl_coa thioesterase Thioesterase adipyl_coa->thioesterase adipic_acid Adipic Acid thioesterase->adipic_acid

Caption: The Reverse Adipate Degradation Pathway (RADP).

Experimental_Workflow cluster_gene Gene Manipulation cluster_protein Protein Production & Analysis cluster_fermentation Metabolic Engineering gene_synthesis Gene Synthesis (Tfu_1647) site_mutagenesis Site-Directed Mutagenesis gene_synthesis->site_mutagenesis cloning Cloning into Expression Vector site_mutagenesis->cloning transformation Transformation into E. coli cloning->transformation strain_engineering Host Strain Engineering cloning->strain_engineering expression Protein Expression & Purification transformation->expression enzyme_assay Enzymatic Activity Assay expression->enzyme_assay fermentation Fermentation strain_engineering->fermentation product_analysis Adipic Acid Quantification (GC-MS) fermentation->product_analysis

Caption: General Experimental Workflow.

Conclusion

This compound is a pivotal, albeit synthetically relevant, intermediate in the bio-production of adipic acid. The enzyme responsible for its conversion, this compound reductase, has been identified as a key target for protein engineering to enhance the efficiency of the reverse adipate degradation pathway. While its role appears to be confined to this engineered pathway, the study of this compound and its associated enzymes provides a valuable blueprint for the development of microbial cell factories for the production of other valuable chemicals. Further research into the substrate specificity of the enzymes in the RADP may open up possibilities for the synthesis of a wider range of dicarboxylic acids. The methodologies outlined in this guide provide a foundation for researchers to further investigate and optimize this promising biosynthetic route.

References

An In-depth Technical Guide to the Microbial Biosynthesis of 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-pentenoyl-CoA is a key intermediate in the microbial production of adipic acid, a commercially significant dicarboxylic acid used in the synthesis of nylon-6,6 and other polymers. The biosynthesis of this metabolite is most notably achieved through the reverse adipate degradation pathway (RADP), a synthetic metabolic route engineered in microbial hosts such as Escherichia coli. This guide provides a comprehensive technical overview of the biosynthesis of this compound, focusing on the core metabolic pathway, key enzymes, quantitative data from various studies, and detailed experimental protocols.

The Reverse Adipate Degradation Pathway (RADP)

The RADP is a five-step enzymatic pathway originally identified in Thermobifida fusca that has been functionally expressed in E. coli for the production of adipic acid.[1][2][3] The pathway initiates from the central metabolites succinyl-CoA and acetyl-CoA and proceeds through a series of reduction and dehydration steps to form adipyl-CoA, which is then hydrolyzed to adipic acid. This compound is the substrate for the rate-limiting step in this pathway.

The core enzymatic steps of the RADP are as follows:

  • β-ketothiolase (Tfu_0875): Catalyzes the condensation of succinyl-CoA and acetyl-CoA to form 3-oxoadipyl-CoA.

  • 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399): Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA.

  • 3-hydroxyadipyl-CoA dehydratase (Tfu_0067): Dehydrates 3-hydroxyadipyl-CoA to this compound.

  • This compound reductase (Tfu_1647): Reduces this compound to adipyl-CoA. This step is often the rate-limiting reaction in the pathway.[3]

  • Adipyl-CoA synthetase/thioesterase (Tfu_2576/Tfu_2577): In the context of adipic acid production, a thioesterase is typically used to hydrolyze adipyl-CoA to adipic acid.

RADP succinyl_coa Succinyl-CoA oxoadipyl_coa 3-Oxoadipyl-CoA succinyl_coa->oxoadipyl_coa β-ketothiolase (Tfu_0875) acetyl_coa Acetyl-CoA acetyl_coa->oxoadipyl_coa hydroxyadipyl_coa 3-Hydroxyadipyl-CoA oxoadipyl_coa->hydroxyadipyl_coa 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399) pentenoyl_coa This compound hydroxyadipyl_coa->pentenoyl_coa 3-hydroxyadipyl-CoA dehydratase (Tfu_0067) adipyl_coa Adipyl-CoA pentenoyl_coa->adipyl_coa This compound reductase (Tfu_1647) adipic_acid Adipic Acid adipyl_coa->adipic_acid Thioesterase

Caption: General workflow for cloning and expression of RADP genes.

Methodology:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from Thermobifida fusca using a commercial kit or standard phenol-chloroform extraction methods.

  • PCR Amplification: Amplify the individual genes of the RADP (e.g., Tfu_1647) using high-fidelity DNA polymerase. Design primers with appropriate restriction sites for cloning into the chosen expression vector.

  • Vector and Insert Preparation: Digest both the PCR products and the expression vector (e.g., pTrc99A) with the selected restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested gene fragments into the prepared expression vector using T4 DNA ligase.

  • Transformation and Selection: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

  • Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the gene by restriction digest and Sanger sequencing.

  • Protein Expression: Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with a final concentration of 0.1-1 mM IPTG. Incubate for 4-16 hours at a reduced temperature (e.g., 18-25 °C) to enhance soluble protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80 °C until further use.

Purification of this compound Reductase (Tfu_1647)

This protocol outlines the purification of His-tagged Tfu_1647 from E. coli cell lysate using immobilized metal affinity chromatography (IMAC).

Methodology:

  • Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4 °C) to pellet cell debris.

  • IMAC: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged Tfu_1647 with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., using dialysis or a desalting column) suitable for long-term storage at -80 °C.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzymatic Assay of this compound Reductase

This spectrophotometric assay measures the activity of this compound reductase by monitoring the oxidation of NADPH at 340 nm.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl pH 7.5), NADPH (e.g., 0.2 mM), and the substrate this compound (concentration to be optimized, may require chemical synthesis).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified this compound reductase to the reaction mixture.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37 °C) using a spectrophotometer. The molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

Quantification of Adipic Acid by HPLC

This method is for the quantification of the final product, adipic acid, in fermentation broth. A similar approach with a suitable standard can be adapted for this compound, likely requiring LC-MS for specific detection.

Methodology:

  • Sample Preparation: Centrifuge the fermentation culture to remove cells. Filter the supernatant through a 0.22 µm filter.

  • HPLC System: Use a high-performance liquid chromatography system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H2SO4) in water is commonly used.

  • Detection: Monitor the elution of adipic acid by UV absorbance at a wavelength of 210 nm.

  • Quantification: Prepare a standard curve with known concentrations of adipic acid. Quantify the adipic acid in the samples by comparing their peak areas to the standard curve.

Regulatory Considerations

The low expression of this compound reductase (Tfu_1647) in wild-type Thermobifida fusca suggests that it is a key regulatory node in the native adipate degradation pathway. [1]While the specific transcriptional regulators of the RADP genes in T. fusca have not been fully elucidated, metabolic engineering efforts in E. coli have demonstrated that the production of this compound and subsequently adipic acid is highly dependent on:

  • Precursor Availability: The intracellular pools of succinyl-CoA and acetyl-CoA are critical. Deletion of competing pathways (e.g., succinate-CoA ligase) can significantly enhance flux towards the RADP. [3]* Enzyme Expression Levels: Overexpression of the rate-limiting enzyme, Tfu_1647, is a crucial strategy to increase the overall pathway efficiency. [3] dot

Regulation cluster_precursors Precursor Supply cluster_pathway RADP cluster_product Product succinyl_coa Succinyl-CoA radp Reverse Adipate Degradation Pathway succinyl_coa->radp acetyl_coa Acetyl-CoA acetyl_coa->radp pentenoyl_coa This compound radp->pentenoyl_coa tfu_1647 Expression of Tfu_1647 (this compound reductase) tfu_1647->radp Positive Control competing_pathways Competing Pathways (e.g., Succinate-CoA ligase) competing_pathways->succinyl_coa Negative Control (depletes precursor)

Caption: Key control points in the biosynthesis of this compound.

Conclusion

The biosynthesis of this compound is a critical step in the microbial production of adipic acid via the reverse adipate degradation pathway. Understanding the enzymes, kinetics, and regulatory aspects of this pathway is essential for optimizing microbial cell factories for the production of this valuable chemical. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and engineer this pathway for enhanced performance. Future work should focus on elucidating the native regulatory mechanisms of the RADP in Thermobifida fusca and further protein engineering of the rate-limiting this compound reductase to improve its catalytic efficiency.

References

An In-depth Technical Guide to Enoyl-CoA Carboxylase/Reductase: Function, Mechanism, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Crotonyl-CoA Carboxylase/Reductase (Ccr)

Crotonyl-CoA carboxylase/reductase (Ccr) is a key enzyme in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate cycle for acetate assimilation in various microorganisms, including Rhodobacter sphaeroides.[1] This enzyme is notable for catalyzing a unique reductive carboxylation reaction, which is unprecedented in biology outside of this enzyme class.[2] Ccr utilizes NADPH to reduce and carboxylate an enoyl-thioester, specifically (E)-crotonyl-CoA, to produce (2S)-ethylmalonyl-CoA.[3][4] This reaction represents a highly efficient mode of CO2 fixation, outperforming other carboxylases like RuBisCO in both speed and specificity, making it a subject of significant interest in synthetic biology and metabolic engineering.[5][6]

Enzyme Function and Mechanism

The primary physiological role of Ccr is the conversion of crotonyl-CoA, derived from the condensation of two acetyl-CoA molecules, into ethylmalonyl-CoA. This C5-dicarboxylic acid is a crucial intermediate in a pathway that ultimately regenerates glyoxylate and other central metabolites for biomass synthesis from C2 units.[7][8] The overall reaction catalyzed by Ccr is:

(E)-but-2-enoyl-CoA + CO₂ + NADPH + H⁺ → (2S)-ethylmalonyl-CoA + NADP⁺[9]

In the absence of CO₂, Ccr can also catalyze a simple reduction of crotonyl-CoA to butyryl-CoA, though at a much lower rate (approximately 10% of its carboxylation activity), suggesting this is a side reaction and an evolutionary remnant of its origin from simple enoyl-CoA reductases.[9][10]

The catalytic mechanism of Ccr is a stereospecific, multi-step process that avoids the use of ATP or biotin, which are common in other carboxylases.[4] The proposed mechanism is as follows:

  • Hydride Transfer: The reaction initiates with the transfer of a hydride ion from the pro-(4R) position of NADPH to the C3 of crotonyl-CoA.[4][11]

  • Enolate Intermediate Formation: This hydride transfer reduces the carbon-carbon double bond and generates a highly reactive thioester enolate intermediate.[5][12]

  • CO₂ Fixation: The enzyme's active site contains a specific CO₂-binding pocket, defined by four key amino acid residues, that positions the CO₂ molecule for nucleophilic attack by the C2 of the enolate intermediate.[5][13] This carboxylation occurs in an anti fashion relative to the hydride addition.[11][14] Computational studies suggest the formation of a covalent adduct may stabilize the enolate intermediate, preventing the side reaction of protonation and thereby increasing the enzyme's efficiency.[12]

This mechanism is highly efficient due to the "unidirectional" nature of the enolate formation via hydride transfer, which commits the intermediate to a subsequent reaction rather than allowing for reversible protonation.[5]

Quantitative Data

The kinetic properties of Ccr have been characterized, providing valuable data for metabolic modeling and enzyme engineering.

ParameterValueOrganismSubstrateConditionsReference
kcat 104 s⁻¹Rhodobacter sphaeroides(2E)-butenoyl-CoA-[3]
KM 21 ± 2 µMKitasatospora setaeCrotonyl-CoApH 7.8, 30 °C[5]
KM 37 ± 4 µMKitasatospora setaeNADPHpH 7.8, 30 °C[5]
KM 90 ± 10 µMKitasatospora setaeCO₂pH 7.8, 30 °C[5]
Ki (Substrate Inhibition) 3,650 ± 810 µMKitasatospora setaeCrotonyl-CoApH 7.8, 30 °C[5]
KM 18 µMStreptomyces collinusCrotonyl-CoA-[15]
KM 15 µMStreptomyces collinusNADPH-[15]

Experimental Protocols

Recombinant Ccr can be heterologously expressed in E. coli and purified for detailed characterization.

Protocol Outline:

  • Gene Cloning and Expression: The ccr gene is cloned into an appropriate expression vector (e.g., with an N-terminal His-tag) and transformed into an E. coli expression strain (e.g., BL21).

  • Cell Culture and Induction: Cells are grown in a large-scale culture (e.g., 200 L) to a suitable optical density, and protein expression is induced (e.g., with IPTG).[10]

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed, typically by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged Ccr is loaded onto a Ni-NTA affinity column.

  • Elution and Dialysis: After washing the column, the protein is eluted with a buffer containing imidazole. The purified protein is then dialyzed against a suitable storage buffer to remove imidazole and prepare it for assays.

The activity of Ccr can be continuously monitored by following the oxidation of NADPH at 340 nm or 360 nm.[16]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 1 mM NADPH

    • 50 mM NaHCO₃ (to provide CO₂)

    • 0.1 mg/mL purified Ccr enzyme[17][18]

    • Optionally, include carbonic anhydrase (20 µg/mL) to ensure rapid equilibrium between HCO₃⁻ and CO₂.[5]

  • Initiation of Reaction: Start the reaction by adding the substrate, 1 mM crotonyl-CoA.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm or 360 nm at a constant temperature (e.g., 30 °C) using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using its molar extinction coefficient.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is used to identify and quantify the reaction products (ethylmalonyl-CoA or butyryl-CoA).

Protocol Outline:

  • Enzymatic Reaction: Perform the Ccr enzymatic reaction as described above. Stop the reaction at a specific time point by acidification or addition of an organic solvent.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • HPLC Separation: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a suitable gradient of solvents (e.g., acetonitrile in potassium phosphate buffer) to separate the different CoA thioesters.[17]

  • MS Detection: Couple the HPLC eluent to a mass spectrometer to detect and identify the products based on their mass-to-charge ratio (m/z). For example, ethylmalonyl-CoA can be identified by its expected m/z.[4] This method is also crucial for stereochemical studies using isotopically labeled substrates or solvents.[10]

Visualizations

Ccr_Reaction Crotonyl_CoA Crotonyl-CoA Ccr Crotonyl-CoA Carboxylase/Reductase (Ccr) Crotonyl_CoA->Ccr NADPH NADPH + H+ NADPH->Ccr CO2 CO₂ CO2->Ccr Ethylmalonyl_CoA (2S)-Ethylmalonyl-CoA Ccr->Ethylmalonyl_CoA NADP NADP+ Ccr->NADP

Caption: Enzymatic reaction catalyzed by Crotonyl-CoA Carboxylase/Reductase (Ccr).

Ethylmalonyl_CoA_Pathway cluster_start Start from Acetyl-CoA cluster_ccr Ccr Reaction cluster_downstream Downstream Metabolism AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Ccr Ccr CrotonylCoA->Ccr + CO₂ + NADPH EthylmalonylCoA (2S)-Ethylmalonyl-CoA Ccr->EthylmalonylCoA MethylsuccinylCoA (2S)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Glyoxylate Glyoxylate + Propionyl-CoA MethylmalylCoA->Glyoxylate Malate Malate Glyoxylate->Malate ...to TCA cycle

Caption: Simplified overview of the Ethylmalonyl-CoA Pathway featuring Ccr.

Experimental_Workflow Cloning Gene Cloning & Vector Construction Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assays (Spectrophotometry) Purification->Assay Analysis Product Identification (HPLC-MS) Assay->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

References

An In-depth Technical Guide to the Enzymatic Conversion of 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the enzymatic conversion of 5-Carboxy-2-pentenoyl-CoA, a key step in engineered metabolic pathways for the biosynthesis of valuable chemicals. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the core enzyme, its kinetics, relevant metabolic pathways, and experimental protocols.

Introduction

The conversion of this compound is a critical reduction reaction in the reverse adipate degradation pathway, an engineered metabolic route for the biosynthesis of adipic acid. Adipic acid is a commercially significant dicarboxylic acid primarily used in the production of nylon-6,6. The enzymatic step is catalyzed by this compound reductase, which has been identified as a rate-limiting enzyme in the overall pathway. Understanding the intricacies of this enzyme and its reaction is paramount for optimizing adipic acid production in microbial cell factories.

The Core Enzyme: this compound Reductase

The primary enzyme responsible for the conversion of this compound to adipoyl-CoA is this compound reductase. In the context of the engineered adipic acid biosynthesis pathway, the reductase from Thermobifida fusca (encoded by the gene Tfu_1647) has been extensively studied and utilized.[1]

Catalytic Reaction

The enzyme catalyzes the NADPH-dependent reduction of the carbon-carbon double bond in this compound to yield adipyl-CoA.

Reaction: this compound + NADPH + H⁺ → Adipyl-CoA + NADP⁺

Active Site Residues

Site-directed mutagenesis studies have identified key active site residues crucial for the catalytic activity of the Tfu_1647 encoded this compound reductase. These include Lys295 and Glu334.[1] Mutations at these sites have been shown to significantly impact the enzyme's kinetic properties.[1]

Metabolic Pathway Context: Adipic Acid Biosynthesis

The enzymatic conversion of this compound is a central step in the reverse adipate degradation pathway, which has been successfully engineered in host organisms like Escherichia coli.[1] This pathway starts from central metabolic precursors, acetyl-CoA and succinyl-CoA.[2][3]

The overall pathway is as follows:

  • Condensation: Acetyl-CoA and succinyl-CoA are condensed to form 3-oxoadipyl-CoA.

  • Reduction: 3-oxoadipyl-CoA is reduced to 3-hydroxyadipyl-CoA.

  • Dehydration: 3-hydroxyadipyl-CoA is dehydrated to this compound.

  • Reduction: this compound is reduced by this compound reductase to form adipyl-CoA.

  • Thioester cleavage: Adipyl-CoA is hydrolyzed to produce adipic acid.

Adipic_Acid_Pathway acetyl_coa Acetyl-CoA oxoadipyl_coa 3-Oxoadipyl-CoA acetyl_coa->oxoadipyl_coa succinyl_coa Succinyl-CoA succinyl_coa->oxoadipyl_coa hydroxyadipyl_coa 3-Hydroxyadipyl-CoA oxoadipyl_coa->hydroxyadipyl_coa Reduction pentenoyl_coa This compound hydroxyadipyl_coa->pentenoyl_coa Dehydration adipyl_coa Adipyl-CoA pentenoyl_coa->adipyl_coa Reduction (this compound Reductase) adipic_acid Adipic Acid adipyl_coa->adipic_acid Thioester Cleavage

Quantitative Data

Kinetic Parameters of this compound Reductase Mutants

Site-directed mutagenesis of the Tfu_1647 gene has been performed to improve the catalytic efficiency of this compound reductase. The following table summarizes the Michaelis-Menten constant (Km) for selected mutants, demonstrating the impact of these mutations on substrate binding.

Enzyme VariantKm (μM)Fold Change vs. Control
Control (Wild-Type)Not Reported-
E334DSignificantly ReducedN/A
E334FSignificantly ReducedN/A
E334RSignificantly ReducedN/A
Adipic Acid Production in Engineered E. coli

The engineering of the reverse adipate degradation pathway in E. coli, with a focus on optimizing the this compound reductase step, has led to significant adipic acid titers.

Strain / ConditionAdipic Acid Titer (g/L)Theoretical Yield (%)
Strain with E334D mutant0.235.8

Experimental Protocols

Purification of Recombinant this compound Reductase

This protocol is a generalized procedure based on standard methods for recombinant His-tagged protein purification from E. coli.

1. Gene Cloning and Expression:

  • The gene encoding this compound reductase (e.g., Tfu_1647) is cloned into an expression vector (e.g., pTrc99A or pET series) with a hexahistidine (6xHis) tag.[1]
  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic and grown overnight.
  • The starter culture is used to inoculate a larger volume of expression medium. The culture is grown at 37°C to an OD600 of 0.6-0.8.
  • Protein expression is induced with an appropriate inducer (e.g., IPTG) and the culture is incubated for a further period (e.g., 4-16 hours) at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.

2. Cell Lysis:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
  • Cells are lysed by sonication or high-pressure homogenization on ice.
  • The lysate is clarified by centrifugation to remove cell debris.

3. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.
  • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
  • The His-tagged reductase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Buffer Exchange and Storage:

  • The eluted fractions containing the purified protein are pooled.
  • The buffer is exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
  • The purified protein concentration is determined, and the protein is stored at -80°C.

Purification_Workflow start Gene Cloning & Expression in E. coli harvest Cell Harvesting start->harvest lysis Cell Lysis harvest->lysis clarification Clarification of Lysate lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity elution Elution affinity->elution buffer_exchange Buffer Exchange elution->buffer_exchange storage Storage at -80°C buffer_exchange->storage

Enzymatic Activity Assay

The activity of this compound reductase can be determined by monitoring the oxidation of NADPH at 340 nm using a spectrophotometer.

Reaction Mixture:

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • NADPH (e.g., 0.2 mM)

  • This compound (substrate, concentration to be varied for kinetic analysis)

  • Purified this compound reductase (enzyme)

Procedure:

  • Prepare the reaction mixture (excluding the enzyme) in a cuvette.

  • Incubate the mixture at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in absorbance at 340 nm over time. The molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • For kinetic analysis, vary the concentration of this compound while keeping the NADPH concentration constant and saturating.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Assay_Logic reactants Reaction Mixture: Buffer, NADPH, This compound enzyme Add Purified Enzyme reactants->enzyme spectrophotometer Monitor Absorbance at 340 nm enzyme->spectrophotometer data_analysis Calculate Initial Rate spectrophotometer->data_analysis kinetics Determine Kinetic Parameters (Km, Vmax) data_analysis->kinetics

Conclusion

The enzymatic conversion of this compound is a pivotal and often rate-limiting step in the bio-production of adipic acid. The detailed understanding of the this compound reductase, including its active site and kinetic properties, is essential for rational protein engineering and metabolic pathway optimization. The protocols and data presented in this guide provide a solid foundation for researchers and professionals aiming to enhance the efficiency of this important bioconversion for industrial applications. Further research to fully characterize the wild-type enzyme and explore its regulatory mechanisms will undoubtedly accelerate the development of sustainable and economically viable bio-based chemical production.

References

Methodological & Application

Application Note: Protocol for 5-Carboxy-2-pentenoyl-CoA Reductase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

5-Carboxy-2-pentenoyl-CoA reductase is an NADPH-dependent enzyme that catalyzes the reduction of this compound to pimeloyl-CoA. The activity of the reductase can be determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1][2] This spectrophotometric assay provides a simple, continuous, and reliable method for measuring the enzyme's kinetic properties and for screening potential inhibitors or activators.[3][4] The rate of NADPH consumption is directly proportional to the enzyme activity.

The reaction catalyzed is as follows: This compound + NADPH + H⁺ → Pimeloyl-CoA + NADP⁺

Materials and Reagents

  • Enzyme Source: Purified this compound reductase or cell/tissue lysate containing the enzyme.

  • Substrate: this compound.[5]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA and 5 mM DTT.

  • Instrumentation: UV/Vis spectrophotometer capable of kinetic measurements at 340 nm, temperature-controlled cuvette holder, and quartz or disposable UV-transparent cuvettes.

  • Other: Pipettes, pipette tips, and reagent-grade water.

Experimental Protocol

This protocol is designed for a standard 1 mL reaction volume in a spectrophotometer cuvette. Adjust volumes proportionally for other formats (e.g., 96-well plates).

3.1. Reagent Preparation

  • Assay Buffer (100 mM Potassium Phosphate, pH 7.4): Prepare a stock solution of 1 M potassium phosphate. Adjust the pH to 7.4. Dilute to 100 mM and add EDTA to a final concentration of 1 mM and DTT to 5 mM. It is recommended to add DTT fresh before use.

  • NADPH Stock Solution (10 mM): Dissolve the appropriate amount of NADPH in the assay buffer. Store on ice and protect from light. The concentration should be confirmed spectrophotometrically using an extinction coefficient of 6.22 mM⁻¹cm⁻¹ at 340 nm.

  • This compound Stock Solution (10 mM): Dissolve the substrate in reagent-grade water or a suitable buffer. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Dilute the enzyme preparation in cold assay buffer to a concentration that provides a linear rate of absorbance change over the measurement period (e.g., a decrease of 0.02-0.1 absorbance units per minute).

3.2. Assay Procedure

  • Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

  • In a 1 mL cuvette, prepare the reaction mixture by adding the components in the following order:

    • Assay Buffer: 850 µL

    • NADPH solution: 20 µL (for a final concentration of 200 µM)

    • Enzyme solution: 10-50 µL (variable, depending on enzyme activity)

    • Reagent-grade water: to a final volume of 980 µL

  • Mix gently by pipetting and incubate the mixture in the temperature-controlled cuvette holder for 5 minutes to allow the temperature to equilibrate.

  • Establish a baseline reading by monitoring the absorbance at 340 nm for 1-2 minutes. The background rate of NADPH oxidation should be negligible.

  • Initiate the reaction by adding 20 µL of the this compound stock solution (for a final concentration of 200 µM).

  • Immediately mix the contents of the cuvette and start recording the absorbance at 340 nm continuously for 5-10 minutes.

  • Controls: Perform control reactions, including a "no enzyme" control to account for non-enzymatic substrate degradation and a "no substrate" control to measure endogenous NADPH oxidase activity in the enzyme preparation.

Data Presentation and Analysis

4.1. Calculation of Enzyme Activity

  • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic trace.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Vᵣ) / (ε * l * Vₑ) Where:

    • ΔA₃₄₀/min: The rate of absorbance change per minute.

    • Vᵣ: Total reaction volume (in mL).

    • ε: Molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

    • l: Path length of the cuvette (typically 1 cm).

    • Vₑ: Volume of enzyme solution added (in mL).

  • Specific Activity is expressed as units of activity per milligram of protein (µmol/min/mg). Specific Activity = Activity (µmol/min/mL) / [Protein] (mg/mL)

4.2. Quantitative Data Summary The following table provides recommended parameters for the assay. Researchers should optimize these conditions for their specific enzyme and experimental setup.

ParameterRecommended ValueNotes
Wavelength (λ)340 nmCorresponds to the absorbance maximum of NADPH.
Temperature37°COptimal temperature may vary; should be determined empirically.
pH7.4Optimal pH should be determined for the specific enzyme.
Final NADPH Concentration100 - 400 µMShould be at or above the Km for NADPH to ensure saturation.
Final Substrate Concentration10 - 500 µMVary to determine kinetic parameters (Km, Vmax).
Molar Extinction Coefficient (ε)6.22 mM⁻¹cm⁻¹For NADPH at 340 nm.
Total Reaction Volume1.0 mLCan be scaled down for microplate readers.

Visualizations

G A Reagent Preparation (Buffer, Substrate, NADPH, Enzyme) B Reaction Mixture Assembly (Buffer, NADPH, Enzyme) A->B C Pre-incubation (e.g., 5 min at 37°C) B->C D Reaction Initiation (Add this compound) C->D E Spectrophotometric Monitoring (Absorbance at 340 nm) D->E F Data Analysis (Calculate ΔA/min & Specific Activity) E->F

Caption: Experimental workflow for the this compound reductase activity assay.

G sub1 This compound enzyme This compound Reductase sub1->enzyme sub2 NADPH + H⁺ sub2->enzyme prod1 Pimeloyl-CoA prod2 NADP⁺ enzyme->prod1 enzyme->prod2

Caption: Biochemical reaction catalyzed by this compound reductase.

References

Application Note: Quantitative Analysis of 5-Carboxy-2-pentenoyl-CoA using a validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Carboxy-2-pentenoyl-CoA in biological matrices. This methodology is critical for researchers investigating fatty acid oxidation disorders, metabolic pathways, and drug development targeting related enzymatic processes. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring high reproducibility and accuracy.

Introduction

This compound is a key intermediate in the metabolic pathway of unsaturated fatty acids and certain amino acids. Accurate quantification of this analyte is essential for understanding the pathophysiology of various metabolic diseases and for the development of novel therapeutic agents. This document outlines a complete protocol for the extraction and quantification of this compound, leveraging the specificity and sensitivity of tandem mass spectrometry.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction

A common and effective method for extracting a broad range of acyl-CoAs involves solvent precipitation.[1]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water).[1]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[1]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the subsequent LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).[1]

Alternatively, for cultured cells:

  • Rinse cells once with 10 ml of ice-cold PBS.[2]

  • Add 3 ml of ice-cold PBS to the plates and scrape the cells. Transfer to a 15 ml polypropylene centrifuge tube.[2]

  • Rinse the plates with an additional 3 ml of ice-cold PBS and transfer the remaining cells to the centrifuge tube. Centrifuge at 1,000 rpm for 5 minutes at 4°C.[2]

  • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellets. Resuspend the cell pellets.[2]

  • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.[2]

  • Centrifuge to pellet precipitated proteins and collect the supernatant for analysis.

Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Biological_Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Extraction Solvent Biological_Sample->Homogenization Centrifugation1 Centrifugation to Pellet Debris Homogenization->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Drying Drying Under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A general workflow for the quantification of this compound.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[1]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1] Due to the dicarboxylic nature of this compound, it is expected to be more polar than its corresponding monocarboxylic acyl-CoA and will likely have a shorter retention time on a C18 column.

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI+).[1]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. All acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate fragment, and a product ion at m/z 428. The precursor ion for this compound ([M+H]⁺) is m/z 894.6.

Data Presentation

The following tables summarize the key parameters for the LC-MS/MS method and provide representative quantitative data.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Precursor Ion (Q1) [M+H]⁺894.6 m/z
Product Ion (Q3) - Quantifier387.6 m/z (Calculated from Neutral Loss of 507)
Product Ion (Q3) - Qualifier428.0 m/z
Ionization ModePositive Electrospray Ionization (ESI+)
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Declustering PotentialOptimized for specific instrument

Table 2: Chromatographic Conditions

ParameterValue
HPLC ColumnC18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 10 mM Ammonium Acetate, 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Elution0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Estimated Retention Time~5-7 minutes

Table 3: Representative Quantitative Data (Hypothetical)

Sample TypeConcentration (pmol/mg protein)Standard Deviation
Control Tissue1.50.3
Treated Tissue4.80.9
Control Cells0.80.2
Treated Cells2.50.5

Signaling Pathway and Logical Relationships

The quantification of this compound is crucial for understanding its role in metabolic pathways.

Diagram of a Simplified Metabolic Pathway involving this compound

metabolic_pathway Unsaturated_Fatty_Acids Unsaturated Fatty Acids Beta_Oxidation β-Oxidation Unsaturated_Fatty_Acids->Beta_Oxidation Target_Molecule This compound Beta_Oxidation->Target_Molecule Downstream_Metabolites Downstream Metabolites Target_Molecule->Downstream_Metabolites Energy_Production Energy Production (TCA Cycle) Downstream_Metabolites->Energy_Production

Caption: Role of this compound in fatty acid metabolism.

Conclusion

The LC-MS/MS method presented here provides a reliable and sensitive tool for the quantification of this compound in various biological samples. The detailed protocol and optimized parameters will enable researchers to obtain accurate and reproducible data, facilitating further investigations into metabolic diseases and the development of targeted therapies.

References

Application Notes and Protocols for the In Vitro Reconstitution of the 5-Carboxy-2-pentenoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-carboxy-2-pentenoyl-CoA pathway, a key component of the reverse adipate degradation pathway (RADP) identified in the bacterium Thermobifida fusca, offers a promising biological route for the production of adipic acid, a crucial precursor for nylon-6,6 and other polymers.[1][2] The in vitro reconstitution of this pathway using purified enzymes provides a powerful platform for detailed mechanistic studies, kinetic analysis, and metabolic engineering efforts aimed at optimizing adipic acid biosynthesis.[2] This document provides detailed protocols for the expression, purification, and in vitro reconstitution of the core enzymes of this pathway, as well as templates for data acquisition and visualization tools to guide experimental workflows.

The pathway begins with the condensation of acetyl-CoA and succinyl-CoA and proceeds through a series of reduction, dehydration, and a second reduction step to form adipyl-CoA, which is then converted to adipic acid. The intermediate, this compound, is a critical component of this enzymatic cascade. Understanding the kinetics and potential bottlenecks within this pathway is essential for enhancing the yield of adipic acid.[3]

Pathway Overview

The biosynthesis of adipic acid via the reverse adipate degradation pathway from Thermobifida fusca involves five key enzymatic steps:

  • β-ketothiolase (Tfu_0875): Catalyzes the Claisen condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.[2][4]

  • 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399): Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA.[1]

  • 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067): Likely functions as a dehydratase, converting 3-hydroxyadipyl-CoA to this compound (trans-2,3-dehydroadipyl-CoA).

  • This compound reductase (Tfu_1647): Reduces the double bond of this compound to form adipyl-CoA. This step has been identified as a potential rate-limiting step in the overall pathway.[3]

  • Adipyl-CoA synthetase/thioesterase (e.g., Tfu_2576/Tfu_2577 or a suitable thioesterase): Catalyzes the final step of converting adipyl-CoA to adipic acid.

Quantitative Data

A complete set of kinetic parameters for the fully reconstituted pathway is not yet available in the literature. However, some data for individual enzymes have been reported. The following tables provide a summary of available data and templates for recording experimental results.

Table 1: Substrate Specificity of β-ketothiolase (Tfu_0875) [4]

Acyl-CoA SubstrateCarbon Chain LengthRelative Activity (%)
Acetyl-CoAC2Specific activity noted, but relative percentage not provided.
Malonyl-CoAC3Specific activity noted, but relative percentage not provided.
Succinyl-CoAC4Highest activity among tested substrates.
Glutaryl-CoAC5Lower activity compared to Succinyl-CoA.

Table 2: Template for Kinetic Parameters of Purified Pathway Enzymes

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)Specific Activity (U/mg)
Tfu_0875Acetyl-CoA, Succinyl-CoA
Tfu_23993-oxoadipyl-CoA, NAD(P)H
Tfu_00673-hydroxyadipyl-CoA
Tfu_1647This compound, NAD(P)H
Adipyl-CoA ThioesteraseAdipyl-CoA

Table 3: Template for In Vitro Reconstitution Yields

Time (min)[Acetyl-CoA] (mM)[Succinyl-CoA] (mM)[3-oxoadipyl-CoA] (mM)[3-hydroxyadipyl-CoA] (mM)[this compound] (mM)[Adipyl-CoA] (mM)[Adipic Acid] (mM)% Yield
0
15
30
60
120

Experimental Protocols

Protocol 1: General Method for Recombinant Enzyme Expression and Purification

This protocol is based on the published method for Tfu_0875 and can be adapted for the other enzymes in the pathway.[4] It is recommended to use an E. coli expression system such as BL21(DE3).

1. Gene Synthesis and Cloning:

  • Codon-optimize the genes for Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, and Tfu_2576/7 for expression in E. coli.
  • Synthesize the genes and clone them into an expression vector (e.g., pET-28a(+)) containing an N-terminal or C-terminal hexahistidine (6xHis) tag for affinity purification.
  • Verify the sequence of the constructs by DNA sequencing.

2. Protein Expression:

  • Transform the expression plasmids into E. coli BL21(DE3) cells.
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking at 250 rpm.
  • Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
  • Continue to culture for 12-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by ultrasonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.
  • Load the clarified supernatant onto the column.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).
  • Collect fractions and analyze by SDS-PAGE to assess purity.

5. Buffer Exchange and Storage:

  • Pool the pure fractions and concentrate if necessary using an appropriate centrifugal filter device.
  • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Individual Enzyme Activity Assays

It is crucial to verify the activity of each purified enzyme before attempting the full pathway reconstitution. These are generalized spectrophotometric assays.

1. β-ketothiolase (Tfu_0875) Assay (Thiolysis direction):

  • Principle: The thiolysis of 3-oxoadipyl-CoA is monitored by the decrease in absorbance at 304 nm due to the disappearance of the enolate form of the substrate.
  • Reaction Mixture (1 mL): 100 mM Tris-HCl (pH 8.0), 50 µM 3-oxoadipyl-CoA, 50 µM Coenzyme A.
  • Procedure: Pre-incubate the reaction mixture at 30°C. Initiate the reaction by adding a suitable amount of purified Tfu_0875. Monitor the decrease in absorbance at 304 nm.

2. 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399 & Tfu_0067) and this compound reductase (Tfu_1647) Assays:

  • Principle: The oxidation of NAD(P)H is monitored by the decrease in absorbance at 340 nm.
  • Reaction Mixture (1 mL): 100 mM potassium phosphate buffer (pH 7.0), 200 µM NAD(P)H, 100 µM of the respective CoA substrate (3-oxoadipyl-CoA for Tfu_2399; this compound for Tfu_1647).
  • Procedure: Pre-incubate the reaction mixture at 30°C. Initiate the reaction by adding the purified enzyme. Monitor the decrease in absorbance at 340 nm.

3. Adipyl-CoA Thioesterase Assay:

  • Principle: The release of free Coenzyme A is measured using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.
  • Reaction Mixture (1 mL): 100 mM Tris-HCl (pH 7.5), 100 µM Adipyl-CoA.
  • Procedure: Initiate the reaction by adding the thioesterase. At various time points, take an aliquot of the reaction and add it to a solution containing DTNB. Measure the absorbance at 412 nm.

Protocol 3: In Vitro Reconstitution of the this compound Pathway

This protocol outlines the setup for the complete multi-enzyme reaction. The concentrations provided are suggested starting points and should be optimized.

1. Reaction Setup:

  • Prepare a reaction buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
  • In a microcentrifuge tube, combine the following components to a final volume of 500 µL:
  • Reaction Buffer
  • Substrates: 1 mM Acetyl-CoA, 1 mM Succinyl-CoA
  • Cofactors: 2 mM NADH, 2 mM NADPH, 2 mM ATP (if using a synthetase for the final step)
  • Purified Enzymes (starting concentrations, to be optimized):
  • Tfu_0875: 2 µM
  • Tfu_2399: 2 µM
  • Tfu_0067: 2 µM
  • Tfu_1647: 5 µM (as it is potentially rate-limiting)
  • Adipyl-CoA Thioesterase: 2 µM

2. Reaction and Sampling:

  • Incubate the reaction mixture at 37°C.
  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot.
  • Immediately quench the reaction by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA) or an organic solvent like acetonitrile.
  • Centrifuge the quenched samples at high speed for 10 minutes to precipitate the enzymes.
  • Transfer the supernatant to a new tube for analysis.

3. Analytical Method:

  • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Use a C18 reverse-phase column.
  • A suitable mobile phase gradient could be: Solvent A (e.g., 50 mM potassium phosphate buffer, pH 6.5) and Solvent B (e.g., acetonitrile).
  • Monitor the elution of CoA species and adipic acid using a UV detector (at 260 nm for CoA derivatives) and/or a mass spectrometer.
  • Quantify the products by comparing peak areas to those of known standards.

Visualizations

5-Carboxy-2-pentenoyl-CoA_Pathway acetyl_coa Acetyl-CoA tfu_0875 Tfu_0875 (β-ketothiolase) acetyl_coa->tfu_0875 succinyl_coa Succinyl-CoA succinyl_coa->tfu_0875 oxoadipyl_coa 3-Oxoadipyl-CoA tfu_2399 Tfu_2399 (3-hydroxyacyl-CoA dehydrogenase) oxoadipyl_coa->tfu_2399 hydroxyadipyl_coa 3-Hydroxyadipyl-CoA tfu_0067 Tfu_0067 (3-hydroxyadipyl-CoA dehydratase) hydroxyadipyl_coa->tfu_0067 pentenoyl_coa This compound tfu_1647 Tfu_1647 (this compound reductase) pentenoyl_coa->tfu_1647 adipyl_coa Adipyl-CoA thioesterase Thioesterase/ Synthetase adipyl_coa->thioesterase adipic_acid Adipic Acid tfu_0875->oxoadipyl_coa tfu_2399->hydroxyadipyl_coa tfu_0067->pentenoyl_coa tfu_1647->adipyl_coa thioesterase->adipic_acid

Caption: The this compound pathway for adipic acid biosynthesis.

In_Vitro_Reconstitution_Workflow cloning 1. Gene Cloning (Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, Thioesterase) expression 2. Protein Expression in E. coli cloning->expression purification 3. Purification (Ni-NTA Affinity Chromatography) expression->purification activity_assay 4. Individual Enzyme Activity Assays purification->activity_assay reconstitution 5. Pathway Reconstitution (Combine Enzymes, Substrates, Cofactors) purification->reconstitution activity_assay->reconstitution analysis 6. Analysis (HPLC / LC-MS) reconstitution->analysis data_interpretation 7. Data Interpretation (Kinetics, Yield) analysis->data_interpretation

Caption: Experimental workflow for in vitro reconstitution.

References

Application Notes and Protocols for Metabolic Engineering Strategies Involving 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Carboxy-2-pentenoyl-CoA is a key intermediate in the bio-based production of adipic acid, a crucial platform chemical for the synthesis of nylon-6,6 and other polymers. Metabolic engineering efforts have focused on establishing and optimizing synthetic pathways that utilize this intermediate, primarily through the reverse adipate degradation pathway (RADP). This document provides detailed application notes, protocols, and quantitative data for the production of adipic acid in engineered microorganisms, with a focus on strategies involving this compound.

Metabolic Pathway: The Reverse Adipate Degradation Pathway (RADP)

The RADP is a synthetic pathway constructed in microbial hosts, such as Escherichia coli, to produce adipic acid from central metabolites. The pathway begins with the condensation of acetyl-CoA and succinyl-CoA and proceeds through several enzymatic steps to yield adipic acid. This compound is a critical intermediate in this pathway, and its efficient conversion is vital for high-yield production of adipic acid.

RADP cluster_0 acetyl_coa Acetyl-CoA invis1 acetyl_coa->invis1 succinyl_coa Succinyl-CoA succinyl_coa->invis1 b_ketoadipyl_coa β-Ketoadipyl-CoA hydroxyadipyl_coa 3-Hydroxyadipyl-CoA b_ketoadipyl_coa->hydroxyadipyl_coa 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399) carboxy_pentenoyl_coa This compound hydroxyadipyl_coa->carboxy_pentenoyl_coa 3-hydroxyadipyl-CoA dehydratase (Tfu_0067) adipyl_coa Adipyl-CoA carboxy_pentenoyl_coa->adipyl_coa This compound reductase (Tfu_1647) adipic_acid Adipic Acid adipyl_coa->adipic_acid Adipyl-CoA synthetase (Tfu_2576/2577) invis1->b_ketoadipyl_coa β-ketothiolase (Tfu_0875)

Figure 1: The Reverse Adipate Degradation Pathway (RADP).

Quantitative Data on Adipic Acid Production

Metabolic engineering strategies have significantly improved adipic acid titers in recombinant E. coli. The following table summarizes key quantitative data from various studies.

Strain / Genetic ModificationHost OrganismCarbon SourceFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Expression of RADP pathway from T. fuscaE. coli BL21(DE3)GlucoseShake Flask0.30.111 (theoretical)-[1]
Overexpression of Tfu_1647 in RADP strainE. coli BL21(DE3)GlucoseShake Flask-0.495 (theoretical)-[1]
Site-directed mutagenesis of Tfu_1647 (E334D)E. coli--0.230.058 (theoretical)-[2]
Deletion of competing pathways (ldhA, atoB, sucD) and overexpression of Tfu_1647E. coliGlycerolFed-batch68.0--[3]
Optimization of precursor supply (sucD deletion, acs overexpression, lpd mutation)E. coli-Fed-batch (5 L)22.30.250.31[1][4]
Engineering precursor and cofactor metabolismE. coli-Fed-batch (5 L)4.97--[2][5]
Initial RADP pathway constructionE. coliGlucoseShake Flask0.012--[2]

Experimental Protocols

Protocol 1: Heterologous Expression of the RADP Pathway in E. coli

This protocol describes the general steps for introducing the RADP pathway from Thermobifida fusca into E. coli.

workflow_expression start Start: Gene Synthesis & Plasmid Construction transformation Transformation into E. coli Host Strain start->transformation selection Selection of Transformants transformation->selection culture Cultivation and Protein Expression selection->culture verification Verification of Protein Expression (SDS-PAGE) culture->verification fermentation Shake Flask or Bioreactor Fermentation culture->fermentation analysis Analysis of Adipic Acid Production fermentation->analysis

Figure 2: Workflow for Heterologous Expression.

1. Gene Synthesis and Plasmid Construction:

  • Codon-optimize the genes encoding the RADP enzymes from Thermobifida fusca (Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, Tfu_2576, and Tfu_2577) for expression in E. coli.

  • Synthesize the optimized genes and clone them into suitable expression vectors (e.g., pETDuet-1, pRSFDuet-1, pCDFDuet-1) under the control of an inducible promoter (e.g., T7). Multiple plasmids may be required to express all the pathway enzymes.

2. Transformation:

  • Transform the constructed plasmids into a suitable E. coli expression host (e.g., BL21(DE3)). Use electroporation or heat shock for transformation.

3. Selection of Transformants:

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection.

  • Incubate overnight at 37°C.

4. Inoculum Preparation:

  • Pick a single colony and inoculate into 5 mL of LB medium with the corresponding antibiotics.

  • Incubate overnight at 37°C with shaking at 220 rpm.

5. Protein Expression and Fermentation:

  • Inoculate a larger volume of fermentation medium (e.g., M9 minimal medium or a rich medium like SOB) with the overnight culture.

  • Grow the cells at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG).

  • Continue cultivation at a lower temperature (e.g., 16-30°C) for 12-48 hours to allow for protein expression and adipic acid production.

6. Sample Analysis:

  • Harvest the culture broth by centrifugation.

  • Analyze the supernatant for adipic acid concentration using HPLC or GC-MS.

Protocol 2: Site-Directed Mutagenesis of this compound Reductase (Tfu_1647)

This protocol outlines a method for introducing specific mutations into the Tfu_1647 gene to improve its enzymatic activity.

1. Primer Design:

  • Design a pair of complementary mutagenic primers containing the desired mutation in the center. The primers should be 25-45 bases in length with a GC content of at least 40%. The melting temperature (Tm) should be ≥ 78°C.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid containing the wild-type Tfu_1647 gene as the template and the mutagenic primers.

  • A typical PCR program is:

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

3. Digestion of Parental DNA:

  • Add DpnI restriction enzyme to the PCR product to digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Incubate at 37°C for 1-2 hours.

4. Transformation:

  • Transform the DpnI-treated PCR product into competent E. coli cells (e.g., DH5α).

5. Selection and Verification:

  • Plate the transformed cells on LB agar with the appropriate antibiotic.

  • Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.

Protocol 3: Enzyme Activity Assay for this compound Reductase

This protocol describes a spectrophotometric assay to measure the activity of this compound reductase by monitoring the oxidation of NADPH.

1. Preparation of Cell Lysate:

  • Harvest E. coli cells expressing Tfu_1647 by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

2. Assay Mixture:

  • Prepare an assay mixture in a quartz cuvette containing:

    • 50 mM Potassium Phosphate Buffer (pH 7.0)

    • 0.2 mM NADPH

    • Cell lysate containing the Tfu_1647 enzyme

3. Reaction Initiation and Measurement:

  • Initiate the reaction by adding the substrate, this compound (synthesized enzymatically or chemically).

  • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the enzyme activity.

4. Calculation of Enzyme Activity:

  • Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

Protocol 4: Fed-Batch Fermentation for High-Titer Adipic Acid Production

This protocol provides a general framework for fed-batch fermentation to achieve high cell densities and high titers of adipic acid.

1. Bioreactor Setup:

  • Prepare a 5 L bioreactor with a defined fermentation medium. A typical medium contains a carbon source (e.g., glucose for initial growth), nitrogen source, salts, and trace elements.

  • Sterilize the bioreactor and medium.

2. Inoculum and Batch Phase:

  • Inoculate the bioreactor with an overnight culture of the engineered E. coli strain.

  • Run the fermentation in batch mode until the initial carbon source is depleted, which is typically indicated by a sharp increase in dissolved oxygen (DO).

3. Fed-Batch Phase:

  • Start the feeding of a concentrated solution of a carbon source (e.g., glycerol) to maintain a controlled growth rate. The feed rate can be controlled to maintain the DO at a setpoint (e.g., 20-30% of air saturation).

  • Maintain the pH at a desired level (e.g., 7.0) by the automated addition of a base (e.g., NH₄OH).

  • Maintain the temperature at an optimal level for production (e.g., 30°C).

4. Induction:

  • When the cell density reaches a certain level (e.g., OD600 of 20-50), add the inducer (e.g., IPTG) to initiate the expression of the RADP pathway enzymes.

5. Fermentation Monitoring and Sampling:

  • Monitor key fermentation parameters such as pH, DO, temperature, and off-gas composition.

  • Take samples periodically to measure cell density (OD600) and the concentration of the carbon source and adipic acid.

6. Harvest:

  • Continue the fed-batch fermentation for 48-96 hours or until adipic acid production ceases.

  • Harvest the fermentation broth for downstream processing and purification of adipic acid.

Protocol 5: Quantification of Adipic Acid in Fermentation Broth

This protocol describes the analysis of adipic acid concentration in the fermentation supernatant using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Centrifuge the fermentation sample to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the sample with an appropriate mobile phase if the concentration is expected to be high.

2. HPLC Analysis:

  • Column: A suitable reversed-phase C18 column or an organic acid analysis column.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or dilute sulfuric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detector at a wavelength of 210 nm or a mass spectrometer (MS) for higher specificity and sensitivity.[6]

  • Quantification: Create a standard curve using known concentrations of pure adipic acid. Determine the concentration of adipic acid in the samples by comparing their peak areas to the standard curve.

Conclusion

The metabolic engineering strategies centered around the this compound intermediate have proven to be highly effective for the bio-production of adipic acid. By optimizing the expression of key enzymes, particularly the rate-limiting this compound reductase, and by fine-tuning fermentation conditions, remarkable titers of adipic acid have been achieved. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists working to further advance the sustainable production of this important platform chemical.

References

Application Note: A Comprehensive Protocol for the Synthesis and Purification of 5-Carboxy-2-pentenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Carboxy-2-pentenoyl-CoA, also known as 2,3-didehydroadipyl-CoA, is a critical intermediate in various metabolic pathways, including the microbial reverse adipate degradation pathway.[1] The availability of a high-purity standard of this molecule is essential for a range of research applications, including enzyme kinetics, metabolomics analysis, and as a reference standard in drug development. This application note provides a detailed chemo-enzymatic protocol for the synthesis and subsequent purification of this compound, ensuring a high-yield and high-purity final product suitable for demanding scientific applications.

The synthesis of acyl-CoA thioesters can be achieved through various chemical and enzymatic methods.[2] Chemical methods often involve the activation of a carboxylic acid precursor, which is then reacted with the free sulfhydryl group of Coenzyme A (CoASH).[3][4] Common activation strategies include the use of N-hydroxysuccinimide (NHS) esters, which are known for high yields and minimal side reactions.[5] Purification is most effectively achieved using a combination of solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target molecule based on its hydrophobicity.[6][7]

Part 1: Synthesis of this compound

This protocol details a two-step chemical synthesis. The first step involves the activation of the carboxylic acid precursor, trans-2-hexenedioic acid, to its N-hydroxysuccinimide (NHS) ester. The second step is the coupling of the activated ester with Coenzyme A (CoASH) to form the desired thioester.

Experimental Protocol: Synthesis

Materials and Reagents:

  • trans-2-Hexenedioic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dioxane, anhydrous

  • Coenzyme A, trilithium salt (CoASH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Activation of trans-2-Hexenedioic Acid:

    • In a clean, dry reaction vial, dissolve 1.2 equivalents of NHS and 1.0 equivalent of trans-2-hexenedioic acid in anhydrous dioxane.

    • Place the vial on a magnetic stirrer in an ice bath.

    • Slowly add 1.2 equivalents of DCC to the solution while stirring.

    • Allow the reaction to proceed at 0°C for 1 hour, then at room temperature for 4-6 hours, under an inert atmosphere (Argon or Nitrogen).

    • Monitor the reaction for the formation of a white precipitate (dicyclohexylurea, DCU).

    • Once the reaction is complete, filter off the DCU precipitate and collect the filtrate containing the activated NHS ester.

  • Synthesis of this compound:

    • Prepare a solution of CoASH (1.0 equivalent) in a 0.1 M sodium bicarbonate buffer (pH ~8.0).

    • Cool the CoASH solution in an ice bath.

    • Slowly add the NHS ester filtrate (from Step 1) to the CoASH solution with constant stirring.

    • Allow the reaction to proceed at room temperature for 2-3 hours.

    • Monitor the reaction progress by observing the disappearance of free CoASH using a suitable method (e.g., Ellman's test).

    • Once complete, the crude reaction mixture is ready for purification.

G Diagram 1: Synthesis Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Precursor trans-2-Hexenedioic Acid Activated_Ester Activated NHS Ester (in filtrate) Precursor->Activated_Ester Activation NHS_DCC NHS + DCC in Dioxane NHS_DCC->Activated_Ester Crude_Product Crude this compound Reaction Mixture Activated_Ester->Crude_Product CoASH Coenzyme A (CoASH) in Bicarbonate Buffer CoASH->Crude_Product Thioester Formation

Diagram 1: Synthesis Workflow

Data Summary: Synthesis

Table 1: Summary of Synthesis Reaction Parameters

Parameter Value / Condition Purpose
Precursor Molecule trans-2-Hexenedioic acid Provides the acyl backbone.
Activating Agents NHS / DCC Forms a reactive ester for efficient coupling to CoASH.
Coenzyme A Form Trilithium Salt The source of the free thiol for thioester formation.
Reaction Solvent Dioxane (Activation), NaHCO₃ Buffer (Coupling) Provides appropriate non-aqueous and aqueous environments.
Reaction pH ~8.0 (for Coupling) Facilitates the nucleophilic attack of the thiolate anion.
Temperature 0°C to Room Temperature Controls reaction rate and minimizes side reactions.

| Typical Yield | 40% - 70% | Expected product yield before purification.[2] |

Part 2: Purification of this compound

Purification is achieved in two stages: an initial cleanup using Solid-Phase Extraction (SPE) to remove salts and unreacted small molecules, followed by high-resolution purification using RP-HPLC.

Experimental Protocol: Purification

Materials and Reagents:

  • C18 SPE cartridges

  • Methanol

  • Ammonium acetate

  • Deionized water

  • RP-HPLC system with UV detector

  • C18 analytical or semi-preparative column (e.g., 5 µm particle size)

  • Mobile Phase A: 25 mM Potassium Phosphate (KH₂PO₄), pH 5.3[6]

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Step-by-Step Procedure:

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by washing with 3-5 column volumes of methanol, followed by 3-5 column volumes of deionized water.

    • Equilibration: Equilibrate the cartridge with 3-5 column volumes of 2% ammonium acetate solution.

    • Loading: Acidify the crude reaction mixture slightly (pH ~5-6) and slowly load it onto the SPE cartridge.

    • Washing: Wash the cartridge with 3-5 column volumes of 2% ammonium acetate to remove unbound impurities like salts and unreacted CoASH.

    • Elution: Elute the this compound with a solution of 50% methanol in deionized water. Collect the eluate.

  • RP-HPLC Purification:

    • Reduce the volume of the SPE eluate under vacuum.

    • Inject the concentrated sample onto the C18 HPLC column.

    • Elute the compound using a linear gradient of Mobile Phase B (Acetonitrile) into Mobile Phase A (Phosphate Buffer). A typical gradient might run from 5% to 40% Acetonitrile over 30 minutes.[8]

    • Monitor the elution profile at a wavelength of 260 nm, the absorbance maximum for the adenine moiety of CoA.

    • Collect the fractions corresponding to the major peak, which represents the this compound.

    • Pool the pure fractions and lyophilize to obtain the final product as a stable powder.

G Diagram 2: Purification Workflow cluster_0 SPE Cleanup cluster_1 RP-HPLC Purification Crude Crude Synthesis Mixture SPE_Load 3. Load Sample Crude->SPE_Load SPE_Condition 1. Condition (Methanol, Water) SPE_Equilibrate 2. Equilibrate (Buffer) SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash 4. Wash (Salts, free CoASH removed) SPE_Load->SPE_Wash SPE_Elute 5. Elute (50% Methanol) SPE_Wash->SPE_Elute SPE_Product Partially Purified Product SPE_Elute->SPE_Product HPLC_Inject Inject onto C18 Column SPE_Product->HPLC_Inject HPLC_Elute Gradient Elution (ACN/Phosphate Buffer) HPLC_Inject->HPLC_Elute HPLC_Detect Detect at 260 nm HPLC_Elute->HPLC_Detect HPLC_Collect Collect Fractions HPLC_Detect->HPLC_Collect Lyophilize Lyophilize HPLC_Collect->Lyophilize Final_Product Pure this compound (>95% Purity) Lyophilize->Final_Product

Diagram 2: Purification Workflow

Data Summary: Purification and Quality Control

Table 2: HPLC Purification Parameters

Parameter Specification Purpose
Column Reverse-Phase C18, 5 µm, 4.6 x 150 mm Separates compounds based on hydrophobicity.
Mobile Phase A 25 mM KH₂PO₄, pH 5.3 Aqueous buffer for polar mobile phase.[6]
Mobile Phase B Acetonitrile Organic solvent for non-polar mobile phase.
Gradient 5-40% B over 30 min Elutes compounds with increasing hydrophobicity.
Flow Rate 1.0 mL/min Standard analytical flow rate.

| Detection | UV at 260 nm | Detects the adenine ring of the CoA molecule. |

Table 3: Expected Results and Quality Control

Parameter Expected Result Method
Purity > 95% Analytical RP-HPLC
Identity Confirmation Correct mass-to-charge ratio Mass Spectrometry (MS)
Concentration Determined by UV absorbance Spectrophotometry (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ at pH 7)
Physical Form White to off-white lyophilized powder Visual Inspection

| Storage | -80°C | Long-term stability.[8] |

This application note provides a robust and reproducible framework for the synthesis and purification of this compound. By employing an NHS-ester activation chemistry followed by a two-step SPE and RP-HPLC purification protocol, researchers can reliably produce a high-purity standard. This standard is invaluable for quantitative metabolomics, enzymatic assays, and as a reference material in biochemical research and drug development.

References

Application Notes and Protocols for Isotope Labeling Studies with 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-Carboxy-2-pentenoyl-CoA in metabolic pathways and detail protocols for conducting isotope labeling studies to investigate its dynamics. The information is targeted towards researchers in metabolic engineering, drug discovery, and biochemistry.

Application Notes

Introduction to this compound

This compound is a key intermediate in the microbial biosynthesis of adipic acid, a commercially significant dicarboxylic acid used in the production of nylon-6,6. It is part of the reverse adipate degradation pathway, which has been engineered in microorganisms like Escherichia coli and Thermobifida fusca for the sustainable production of adipic acid from renewable feedstocks.[1][2][3][4][5] The enzyme this compound reductase, which catalyzes the conversion of this intermediate, has been identified as a rate-limiting step in this pathway, making it a crucial target for protein engineering to enhance adipic acid yields.[1][4]

Applications of Isotope Labeling Studies

Isotope labeling is a powerful technique to trace the metabolic fate of molecules and quantify their flux through metabolic pathways. In the context of this compound, isotope labeling studies can be applied to:

  • Metabolic Flux Analysis: By feeding cells with stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C-succinate, the incorporation of the label into this compound and downstream metabolites like adipic acid can be monitored. This allows for the quantification of the metabolic flux through the biosynthetic pathway, providing insights into pathway efficiency and potential bottlenecks.

  • Pathway Elucidation and Discovery: Isotope tracers can help to confirm the intermediates and reactions in the engineered adipic acid pathway and can also be used to discover alternative or competing pathways that consume this compound.

  • Enzyme Characterization: Labeled substrates can be used in in vitro assays to study the kinetics and mechanism of enzymes that interact with this compound, such as this compound reductase.

  • Accurate Quantification: Stable isotope-labeled this compound can be used as an internal standard for accurate and precise quantification of its endogenous levels in complex biological samples by mass spectrometry. This is crucial for evaluating the impact of genetic modifications or process conditions on the intracellular pool size of this key intermediate. The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method, using precursors like [¹³C₃, ¹⁵N₁]-pantothenate, is a common approach to generate a suite of labeled acyl-CoA internal standards.[6][7][8]

Quantitative Data

The following table summarizes kinetic data for wild-type and mutant forms of this compound reductase from a study aimed at improving adipic acid production.[4]

Enzyme VariantK_m_ (NADPH, µM)Adipic Acid Titer (g/L)Theoretical Yield (%)
Wild-type15.6 ± 1.2--
E334D8.9 ± 0.70.235.8
E334F10.2 ± 0.9--
E334R11.5 ± 1.0--

Signaling and Metabolic Pathway Diagrams

The following diagrams illustrate the metabolic pathway involving this compound and the experimental workflows for its study.

adipic_acid_pathway cluster_tca TCA Cycle Succinyl-CoA Succinyl-CoA 3-Ketoadipyl-CoA 3-Ketoadipyl-CoA Succinyl-CoA->3-Ketoadipyl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->3-Ketoadipyl-CoA β-ketothiolase 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA 3-Ketoadipyl-CoA->3-Hydroxyadipyl-CoA 3-hydroxyacyl-CoA dehydrogenase This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-hydroxyadipyl-CoA dehydratase Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA this compound reductase Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Adipyl-CoA synthetase/thioesterase

Caption: Reverse adipate degradation pathway for adipic acid biosynthesis.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by Stable Isotope Dilution LC-MS/MS

This protocol describes the quantification of this compound using a stable isotope-labeled internal standard generated via the SILEC method.

1. Generation of Labeled Internal Standard

  • Culture a suitable host cell line (e.g., one that produces the desired acyl-CoA) in a pantothenate-deficient medium supplemented with [¹³C₃, ¹⁵N₁]-pantothenic acid for several passages to ensure complete labeling of the CoA pool.[8]

  • If the cell line does not endogenously produce this compound, the labeled CoA pool can be extracted and used in an in vitro enzymatic synthesis of labeled this compound.

  • Extract the labeled acyl-CoAs from the cells and purify the [¹³C₃, ¹⁵N₁]-5-Carboxy-2-pentenoyl-CoA fraction.

2. Sample Preparation

  • Quench the metabolism of the experimental cell culture by rapidly transferring the cells to a cold quenching solution (e.g., 60% methanol at -40°C).

  • Lyse the cells using a suitable method, such as sonication or bead beating, in a cold extraction buffer.

  • Immediately add a known amount of the purified [¹³C₃, ¹⁵N₁]-5-Carboxy-2-pentenoyl-CoA internal standard to the cell lysate.

  • Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.[9]

3. LC-MS/MS Analysis

  • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of ammonium hydroxide in water and acetonitrile.[10][11]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[11]

  • Detection: Monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) and labeled (internal standard) this compound in selected reaction monitoring (SRM) mode. A common transition for acyl-CoAs is the neutral loss of 507 Da.[9]

4. Data Analysis

  • Calculate the peak area ratio of the endogenous analyte to the internal standard.

  • Determine the concentration of endogenous this compound in the sample by comparing the peak area ratio to a standard curve.

quantification_workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Quenching Metabolic Quenching Cell_Culture->Quenching Lysis Cell Lysis & Internal Standard Spiking Quenching->Lysis SPE Solid-Phase Extraction Lysis->SPE LC_MS LC-MS/MS Analysis (SRM) SPE->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: Workflow for quantification of this compound.

Protocol 2: Metabolic Flux Analysis using ¹³C-Labeled Substrates

This protocol outlines a method to trace the flow of carbon from a labeled substrate into this compound.

1. Cell Culture and Labeling

  • Culture the engineered microorganisms in a defined medium containing a known concentration of a ¹³C-labeled substrate (e.g., U-¹³C₆-glucose or U-¹³C₄-succinate).

  • Collect cell samples at different time points during growth.

2. Sample Preparation

  • Follow the same quenching and extraction procedures as in Protocol 1. An internal standard is not strictly necessary for determining isotopic enrichment but is recommended for simultaneous quantification.

3. LC-MS/MS Analysis

  • Use a high-resolution mass spectrometer (e.g., Q-Orbitrap) to analyze the mass isotopologue distribution of this compound.[12]

  • Perform full scan or SIM scans to detect the different isotopologues of the target molecule.

4. Data Analysis

  • Determine the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) of this compound.

  • Correct for the natural abundance of stable isotopes.

  • Use the mass isotopologue distribution data to calculate the metabolic flux through the adipic acid biosynthesis pathway, often with the aid of metabolic modeling software.

flux_analysis_workflow Labeled_Culture Culture with ¹³C-Substrate Sampling Time-Course Sampling Labeled_Culture->Sampling Extraction Quenching & Extraction Sampling->Extraction HRMS High-Resolution LC-MS Analysis Extraction->HRMS Isotopologue_Analysis Mass Isotopologue Distribution Analysis HRMS->Isotopologue_Analysis Flux_Calculation Metabolic Flux Calculation Isotopologue_Analysis->Flux_Calculation

Caption: Workflow for ¹³C-based metabolic flux analysis.

References

Application Notes and Protocols for the Quantification of 5-Carboxy-2-pentenoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-pentenoyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of adipic acid, a dicarboxylic acid with significant industrial applications. The ability to accurately measure the intracellular levels of this acyl-CoA is crucial for understanding the flux through these pathways, identifying potential enzymatic bottlenecks, and for the development of engineered metabolic systems for bioremediation and the production of bio-based chemicals. This document provides a detailed protocol for the quantification of this compound in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of small molecules in complex biological matrices.

Core Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the accurate quantification of this compound due to its high sensitivity and specificity. This technique allows for the separation of the target analyte from other cellular components by liquid chromatography, followed by its specific detection and quantification by tandem mass spectrometry based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Data Presentation

Quantitative analysis of this compound levels should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table is a template for presenting such data. Note: The values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Cell Line/Strain Treatment Condition This compound (pmol/mg protein) Standard Deviation
HEK293Control1.20.3
HEK293Drug A (10 µM)5.80.9
E. coli BL21(DE3)Glucose Feed25.44.1
E. coli BL21(DE3)Glycerol Feed38.15.5

Signaling Pathway and Experimental Workflow

To visualize the metabolic context and the experimental procedure, the following diagrams are provided.

cluster_pathway Adipic Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA BetaKetoadipylCoA β-Ketoadipyl-CoA AcetylCoA->BetaKetoadipylCoA Thiolase SuccinylCoA Succinyl-CoA SuccinylCoA->BetaKetoadipylCoA HydroxyadipylCoA 3-Hydroxyadipyl-CoA BetaKetoadipylCoA->HydroxyadipylCoA 3-Hydroxyacyl-CoA Dehydrogenase Target This compound HydroxyadipylCoA->Target Enoyl-CoA Hydratase AdipylCoA Adipyl-CoA Target->AdipylCoA This compound Reductase AdipicAcid Adipic Acid AdipylCoA->AdipicAcid Thioesterase

Caption: A simplified diagram of the adipic acid biosynthesis pathway highlighting the central role of this compound.

cluster_workflow Experimental Workflow for Quantification CellCulture 1. Cell Culture and Treatment Harvesting 2. Cell Harvesting and Quenching CellCulture->Harvesting Extraction 3. Acyl-CoA Extraction (Solvent Precipitation) Harvesting->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis DataProcessing 5. Data Processing and Quantification Analysis->DataProcessing

Caption: The general experimental workflow for the quantification of this compound from cell lysates.

Experimental Protocols

1. Materials and Reagents

  • Cell Culture: Appropriate cell lines (e.g., HEK293, E. coli) and culture media.

  • Reagents for Extraction:

    • Phosphate-buffered saline (PBS), ice-cold

    • Methanol (LC-MS grade), chilled to -80°C

    • Acetonitrile (LC-MS grade), chilled to -20°C

    • Formic acid (LC-MS grade)

    • Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., ¹³C₃-propionyl-CoA) or an odd-chain acyl-CoA not expected to be in the sample (e.g., heptadecanoyl-CoA).

  • Reagents for LC-MS/MS:

    • Water (LC-MS grade)

    • Ammonium acetate or ammonium formate (LC-MS grade)

  • Equipment:

    • Cell scraper

    • Centrifuge capable of 4°C and high speeds (e.g., 14,000 x g)

    • Vortex mixer

    • Sonicator (optional)

    • Nitrogen evaporator or vacuum concentrator

    • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).

2. Sample Preparation and Extraction

This protocol is adapted from general methods for acyl-CoA extraction.[1][2]

  • Cell Seeding and Growth: Seed cells in appropriate culture plates (e.g., 10 cm plates) and grow to the desired confluency or cell density. Apply experimental treatments as required.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium.

    • Immediately wash the cells twice with 5 mL of ice-cold PBS to remove any remaining media.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C) directly to the plate to quench metabolic activity and lyse the cells.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Acyl-CoA Extraction:

    • Add the internal standard to the cell lysate.

    • Vortex the tube vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[2]

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Avoid excessive heat as acyl-CoAs can be unstable.

  • Reconstitution:

    • Reconstitute the dried pellet in a solvent compatible with the LC-MS/MS analysis, such as 50 µL of 5% sulfosalicylic acid or a solution of 50% methanol/50% 50 mM ammonium acetate (pH 7).[2][3]

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following are general starting conditions that should be optimized for the specific instrumentation used.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10-15 minutes is a good starting point.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The monoisotopic mass of this compound is approximately 893.15 g/mol . The precursor ion ([M+H]⁺) will be m/z 894.15. Common fragmentation patterns for acyl-CoAs involve a neutral loss of the phosphorylated ADP moiety (507 Da) or the formation of a product ion from the adenosine 3',5'-diphosphate moiety (m/z 428).

      • Primary (Quantitative) Transition: 894.15 -> 387.15 ([M-507+H]⁺)

      • Secondary (Qualitative) Transition: 894.15 -> 428.04

    • Instrument Parameters: Optimize capillary voltage, cone voltage, collision energy, and gas flows for the specific instrument to maximize the signal for the target transitions.

4. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the quantitative MRM transition of this compound and the internal standard in the experimental samples and a series of calibration standards.

  • Standard Curve: Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression with 1/x weighting is typically used.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the analyte/IS peak area ratio from the standard curve.

  • Normalization: Normalize the final concentration to the protein content of the initial cell lysate, determined by a protein assay (e.g., BCA assay) performed on a small aliquot of the lysate before protein precipitation. The final results are typically expressed as pmol/mg of protein.

References

Application of Metabolic Flux Analysis to the Adipate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily serving as a key monomer in the production of nylon-6,6 and polyurethanes. The conventional chemical synthesis of adipic acid from petroleum-based feedstocks raises environmental concerns due to the emission of greenhouse gases. Consequently, there is a growing interest in developing sustainable and environmentally friendly bio-based production routes using engineered microorganisms. Metabolic engineering efforts have focused on designing and optimizing novel biosynthetic pathways for adipic acid production in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.

Metabolic Flux Analysis (MFA) is an indispensable tool for quantifying the in vivo rates (fluxes) of metabolic reactions within a biological system. By employing stable isotope tracers, such as ¹³C-labeled glucose, MFA provides a detailed snapshot of the carbon flow through the entire metabolic network. This quantitative understanding of cellular metabolism is crucial for identifying bottlenecks, elucidating the effects of genetic modifications, and rationally guiding metabolic engineering strategies to enhance the production of desired compounds like adipic acid.

This application note provides an overview of the application of MFA to engineered adipate production pathways, along with detailed protocols for performing such analyses.

Key Biosynthetic Pathways for Adipic Acid

Several biosynthetic pathways have been engineered in microorganisms to produce adipic acid. A prominent and promising route is the reverse adipate-degradation pathway (RADP) , which has been successfully implemented in E. coli.[1][2] This pathway is inspired by the reversal of the natural β-oxidation of dicarboxylic acids.[3] Other notable pathways include those derived from the α-aminoadipate pathway and the shikimate pathway. The choice of pathway and microbial host significantly impacts the theoretical yield and thermodynamic feasibility of adipic acid production.

Application of Metabolic Flux Analysis

The primary goal of applying MFA to an adipate-producing strain is to quantify the distribution of carbon fluxes throughout the central carbon metabolism and the engineered adipate pathway. This analysis helps to:

  • Identify Rate-Limiting Steps: Pinpoint enzymatic or transport steps that restrict the flow of carbon towards adipic acid.

  • Quantify Precursor Availability: Determine the flux towards key precursors of the adipate pathway, such as acetyl-CoA and succinyl-CoA.

  • Analyze Competing Pathways: Measure the carbon flux diverted to competing pathways, such as biomass formation and the production of other byproducts.

  • Evaluate Cofactor Regeneration: Assess the balance of redox cofactors (e.g., NADH, NADPH) which are often crucial for the enzymatic reactions in the engineered pathway.

  • Validate Metabolic Models: Provide experimental data to validate and refine in silico metabolic models, such as Flux Balance Analysis (FBA) models.[4][5]

By providing a quantitative understanding of the metabolic phenotype, MFA enables researchers to make informed decisions for subsequent rounds of metabolic engineering to improve adipic acid titers, yields, and productivities.

Data Presentation

While specific ¹³C-MFA data for an adipate-producing strain is not yet widely published, the following tables represent the type of quantitative data that would be generated. The data is based on typical flux distributions observed in engineered E. coli for the production of other bio-based chemicals and serves as an illustrative example.

Table 1: Adipic Acid Production in Engineered E. coli

StrainGenotypeAdipic Acid Titer (g/L)Adipic Acid Yield (g/g glucose)Reference
JL00Succinic acid overproducer with RADP enzymes0.34-[6]
JL12JL00 with optimized precursor supply1.51-[6]
JL12 (Fed-batch)JL00 with optimized precursor supply22.30.25[6]
Mad136BL21(DE3) with RADP from T. fusca0.3-[2]
Mad123146 (Fed-batch)Mad136 with pathway optimization and byproduct deletion68.0-[2]

Table 2: Illustrative Metabolic Flux Distribution in an Adipate-Producing E. coli Strain (Normalized to Glucose Uptake Rate of 100)

Reaction/PathwayFlux (Relative Units)
Glycolysis
Glucose uptake100
Phosphofructokinase85
Pyruvate kinase150
Pentose Phosphate Pathway
Glucose-6-phosphate dehydrogenase30
Transketolase20
TCA Cycle
Citrate synthase40
α-ketoglutarate dehydrogenase35
Succinyl-CoA synthetase30
Anaplerotic Pathways
Phosphoenolpyruvate carboxylase10
Adipate Pathway
Succinyl-CoA to Adipate15
Biomass and Byproducts
Flux to biomass25
Acetate secretion5

Experimental Protocols

The following sections provide a detailed methodology for conducting a ¹³C-Metabolic Flux Analysis experiment on an engineered adipate-producing microbial strain.

Protocol 1: ¹³C-Labeling Experiment

Objective: To achieve a metabolic and isotopic steady state by growing the engineered strain on a ¹³C-labeled carbon source.

Materials:

  • Engineered microbial strain (e.g., E. coli expressing the adipate pathway)

  • Defined minimal medium with a known carbon source concentration

  • ¹³C-labeled glucose (e.g., [1,2-¹³C]glucose or a mixture of [1-¹³C]glucose and [U-¹³C]glucose)

  • Shake flasks or bioreactor

  • Incubator/shaker

  • Spectrophotometer

Procedure:

  • Pre-culture: Inoculate a single colony of the engineered strain into a liquid medium and grow overnight to obtain a seed culture.

  • Main Culture: Inoculate the main culture in the defined minimal medium with the ¹³C-labeled glucose as the sole carbon source. The starting optical density (OD) should be low to allow for sufficient cell divisions to reach an isotopic steady state.

  • Cultivation: Grow the cells under controlled conditions (e.g., temperature, pH, aeration) in a shake flask or bioreactor.

  • Monitoring Growth: Monitor cell growth by measuring the OD at regular intervals.

  • Harvesting: Harvest the cells during the exponential growth phase to ensure a metabolic steady state. Rapidly quench the metabolic activity by, for example, centrifuging the culture broth at a low temperature.

  • Sample Preparation: Wash the cell pellet with a suitable buffer to remove any remaining labeled substrate from the medium. Store the cell pellets at -80°C for subsequent analysis.

Protocol 2: Metabolite Extraction and Hydrolysis

Objective: To extract and hydrolyze biomass components for isotopic analysis.

Materials:

  • Cell pellet from the labeling experiment

  • 6 M HCl

  • Heating block or oven

  • Centrifuge

  • Syringe filters

Procedure:

  • Hydrolysis: Resuspend the cell pellet in 6 M HCl and heat at 105°C for 24 hours to hydrolyze the cellular proteins into their constituent amino acids.

  • Clarification: Centrifuge the hydrolysate to pellet any cell debris.

  • Filtration: Filter the supernatant through a syringe filter to remove any remaining particulates.

  • Drying: Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.

Protocol 3: Derivatization and GC-MS Analysis

Objective: To derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and to determine their mass isotopomer distributions.

Materials:

  • Dried protein hydrolysate

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Pyridine or other suitable solvent

  • GC-MS system

Procedure:

  • Derivatization: Resuspend the dried hydrolysate in a mixture of pyridine and MTBSTFA. Heat at 60-80°C for 1-2 hours to complete the derivatization reaction.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the derivatized amino acids, and the mass spectrometer detects the mass-to-charge ratio of the fragments, providing the mass isotopomer distribution for each amino acid.

Protocol 4: Flux Calculation and Analysis

Objective: To calculate the metabolic fluxes from the measured mass isotopomer distributions.

Materials:

  • Mass isotopomer distribution data from GC-MS analysis

  • Stoichiometric model of the organism's central carbon metabolism, including the engineered adipate pathway

  • Flux analysis software (e.g., INCA, OpenFLUX, Metran)

Procedure:

  • Data Input: Input the stoichiometric model, biomass composition, and the measured mass isotopomer distributions into the flux analysis software.

  • Flux Estimation: The software uses an iterative algorithm to find the set of metabolic fluxes that best fit the experimental data by minimizing the difference between the measured and simulated mass isotopomer distributions.

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the calculated fluxes and to determine the confidence intervals for each flux value.

  • Flux Map Visualization: Visualize the calculated flux distribution in the form of a metabolic map to facilitate interpretation.

Mandatory Visualizations

Adipate_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_adipate Adipate Pathway (RADP) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PEP Phosphoenolpyruvate G6P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate OxoadipylCoA 3-Oxoadipyl-CoA AcetylCoA->OxoadipylCoA Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate SuccinylCoA->OxoadipylCoA Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate HydroxyadipylCoA 3-Hydroxyadipyl-CoA OxoadipylCoA->HydroxyadipylCoA HexenedioylCoA 2-Hexenedioyl-CoA HydroxyadipylCoA->HexenedioylCoA AdipylCoA Adipyl-CoA HexenedioylCoA->AdipylCoA AdipicAcid Adipic Acid AdipylCoA->AdipicAcid

Caption: Reverse Adipate-Degradation Pathway (RADP) for Adipic Acid Biosynthesis.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Labeling 13C Labeling Experiment (Steady State Culture) Quenching Metabolic Quenching & Biomass Harvesting Labeling->Quenching Hydrolysis Biomass Hydrolysis (e.g., Protein to Amino Acids) Quenching->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis (Mass Isotopomer Distribution) Derivatization->GCMS FluxCalc Flux Calculation (Software-based Fitting) GCMS->FluxCalc Model Stoichiometric Model (Metabolic Network) Model->FluxCalc FluxMap Metabolic Flux Map (Visualization & Interpretation) FluxCalc->FluxMap

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

References

Application Notes and Protocols for Real-Time Monitoring of 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-pentenoyl-CoA is a key intermediate in engineered metabolic pathways for the biosynthesis of adipic acid, a valuable platform chemical traditionally derived from petroleum. The efficient production of bio-based adipic acid relies on the optimization of these pathways, which necessitates precise monitoring of intermediate metabolites like this compound. Real-time monitoring of this acyl-CoA thioester can provide critical insights into pathway dynamics, enzyme kinetics, and metabolic flux, thereby enabling targeted strategies for improving strain performance and overall yield.

These application notes provide a detailed overview of current and emerging techniques for the real-time and near real-time monitoring of this compound. We present protocols for established methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and discuss the development of novel genetically encoded fluorescent biosensors for in vivo analysis.

Metabolic Pathway Context: Adipic Acid Biosynthesis

This compound is an intermediate in the reverse adipate degradation pathway, an engineered route for the biosynthesis of adipic acid from central metabolites like acetyl-CoA and succinyl-CoA.[1][2] Understanding this pathway is crucial for interpreting monitoring data and identifying potential bottlenecks.

Adipic_Acid_Biosynthesis cluster_0 Central Metabolism cluster_1 Adipic Acid Biosynthesis Pathway Acetyl-CoA Acetyl-CoA β-Ketoadipyl-CoA β-Ketoadipyl-CoA Acetyl-CoA->β-Ketoadipyl-CoA β-Ketothiolase Succinyl-CoA Succinyl-CoA Succinyl-CoA->β-Ketoadipyl-CoA 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA β-Ketoadipyl-CoA->3-Hydroxyadipyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-Hydroxyadipyl-CoA Dehydratase Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA This compound Reductase Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Adipyl-CoA Thioesterase

Figure 1: Simplified pathway of adipic acid biosynthesis.

Techniques for Monitoring this compound

The choice of monitoring technique depends on the specific experimental needs, including the desired temporal resolution, spatial information, and whether the measurements are to be performed in vitro or in vivo.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of acyl-CoA species from biological samples.[3][4] While not strictly "real-time" in the sense of continuous in-vivo monitoring, it allows for rapid, quantitative snapshots of intracellular concentrations.

Workflow for LC-MS/MS Analysis of Acyl-CoAs

LCMS_Workflow A Cell Culture/ Tissue Sample B Quenching & Cell Lysis A->B C Acyl-CoA Extraction (e.g., with 80% Methanol) B->C D Solid-Phase Extraction (SPE) Cleanup C->D E LC Separation (Reversed-Phase) D->E F Tandem Mass Spectrometry (MS/MS) Detection E->F G Data Analysis & Quantification F->G

Figure 2: General workflow for LC-MS/MS analysis of acyl-CoAs.

Data Presentation: Quantitative Performance of Acyl-CoA Analysis Methods

ParameterLC-MS/MSHPLC-UVGenetically Encoded Biosensors
Limit of Detection (LOD) Low femtomole to low nanomolar range[5]Picomole range[5]Micromolar to millimolar range (analyte dependent)[6]
Linearity Range Several orders of magnitude[4]Typically 2-3 orders of magnitudeDependent on the dissociation constant (Kd) of the sensor[7]
Precision (CV) Inter-assay: 5-15%[5]Inter-assay: <10%Dependent on imaging setup and expression levels
Specificity High (based on mass-to-charge ratio and fragmentation)[5]Moderate (based on retention time)Can be engineered for high specificity[6]
Throughput Moderate (5-20 min per sample)[5]Low to moderate (15-30 min per sample)High (for imaging multiple cells/wells)
Real-time Capability No (rapid snapshots)NoYes (in vivo, continuous)

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol is adapted from established methods for short- and medium-chain acyl-CoA analysis.[8][9]

I. Materials and Reagents

  • Cell culture or fermentation broth containing the organism of interest

  • Quenching solution: 80% methanol, pre-chilled to -80°C[9]

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample)

  • Solid-Phase Extraction (SPE) cartridges (e.g., reversed-phase C18)

  • LC-MS grade solvents: water, acetonitrile, methanol, ammonium acetate

II. Sample Preparation and Extraction

  • Quenching: Rapidly quench metabolic activity by adding a 20-fold excess of ice-cold 80% methanol to the cell pellet or tissue powder.[9]

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Homogenization: Thoroughly vortex or sonicate the sample to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup (Optional but Recommended):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with ammonium hydroxide).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

III. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 5 mM ammonium acetate in water.[9]

    • Mobile Phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: Develop a gradient to effectively separate this compound from other acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by infusing a standard solution.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

IV. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of this compound in the samples based on the standard curve and the internal standard response.

Genetically Encoded Fluorescent Biosensors

For true real-time, in vivo monitoring of this compound, the development of a genetically encoded fluorescent biosensor is a promising approach.[10][11] While a specific biosensor for this molecule has not yet been reported, the principles of their design and application can be extrapolated from successful examples for other acyl-CoAs like acetyl-CoA and malonyl-CoA.[7][11]

Principle of a FRET-based Acyl-CoA Biosensor

Biosensor_Principle cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration CFP CFP YFP YFP CFP->YFP Low FRET SensingDomain Sensing Domain CFP->SensingDomain SensingDomain->YFP CFP_bound CFP YFP_bound YFP CFP_bound->YFP_bound High FRET SensingDomain_bound Sensing Domain + Analyte CFP_bound->SensingDomain_bound SensingDomain_bound->YFP_bound Analyte 5-Carboxy-2- pentenoyl-CoA Analyte_source This compound Analyte_source->SensingDomain_bound Binding

Figure 3: Principle of a FRET-based biosensor for this compound.

Protocol: Development and Application of a Genetically Encoded Biosensor for this compound

This protocol outlines a general strategy for developing a novel biosensor.

I. Biosensor Design and Construction

  • Sensing Domain Selection: Identify a protein that specifically binds to this compound. This could be an enzyme for which it is a substrate or an allosteric regulator. The this compound reductase itself is a prime candidate.[12]

  • Fluorescent Protein Selection: Choose a pair of fluorescent proteins suitable for Förster Resonance Energy Transfer (FRET), such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP), or a single circularly permuted fluorescent protein (cpFP).

  • Genetic Fusion: Genetically fuse the sensing domain between the two FRET pair proteins or insert the cpFP into a flexible loop of the sensing domain. This construct should be cloned into an appropriate expression vector for the target organism.

II. In Vitro Characterization

  • Protein Expression and Purification: Express the biosensor protein in a suitable host (e.g., E. coli) and purify it.

  • Spectroscopic Analysis:

    • Measure the fluorescence spectra of the purified biosensor in the presence and absence of this compound to determine the change in FRET ratio or fluorescence intensity.

    • Perform a titration with this compound to determine the dissociation constant (Kd), which defines the sensor's dynamic range.

  • Specificity Testing: Test the biosensor's response to other structurally similar acyl-CoAs to ensure specificity.

III. In Vivo Application and Real-Time Monitoring

  • Cellular Expression: Transform the host organism with the biosensor expression vector.

  • Fluorescence Microscopy:

    • Culture the cells under conditions relevant to adipic acid production.

    • Use a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent proteins.

    • Acquire images at regular time intervals to monitor changes in the FRET ratio or fluorescence intensity.

  • Data Analysis:

    • Quantify the fluorescence signals from the images.

    • Calculate the FRET ratio (e.g., YFP emission / CFP emission) or the change in fluorescence intensity over time.

    • Correlate changes in the biosensor signal with changes in culture conditions or genetic modifications to gain insights into the dynamics of this compound levels.

Conclusion

The monitoring of this compound is essential for the rational engineering of microbial strains for adipic acid production. LC-MS/MS provides a robust and sensitive method for the quantitative analysis of this intermediate from cell extracts, offering valuable snapshots of its intracellular concentration. For dynamic, in vivo measurements, the development of genetically encoded fluorescent biosensors represents a cutting-edge approach that can reveal the spatiotemporal dynamics of this key metabolite. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate technique for their specific research goals.

References

Application Notes and Protocols for Cell-Free Biosynthesis Utilizing 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Carboxy-2-pentenoyl-CoA in cell-free biosynthesis systems. The primary focus is on its role as a key intermediate in the enzymatic synthesis of adipic acid via the reverse adipate degradation pathway (RADP).

Introduction

This compound is a pivotal intermediate in the biosynthesis of adipic acid, a commercially significant dicarboxylic acid used in the production of nylon-6,6 and other polymers. Cell-free biosynthesis offers a powerful platform for studying and optimizing metabolic pathways, such as the RADP, providing a greater degree of control and higher yields compared to traditional in-vivo systems. These notes detail the enzymatic steps involved, protocols for in-vitro reconstitution of the pathway, and data on enzyme performance.

The Reverse Adipate Degradation Pathway (RADP)

The cell-free synthesis of adipic acid from acetyl-CoA and succinyl-CoA is accomplished through a five-step enzymatic cascade. This compound is a critical intermediate in this pathway. The pathway was first validated in-vitro using reconstituted purified enzymes before its successful implementation in recombinant E. coli.

Reverse Adipate Degradation Pathway cluster_0 Cell-Free System Acetyl_CoA Acetyl-CoA 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA Acetyl_CoA->3_Oxoadipyl_CoA β-ketothiolase Succinyl_CoA Succinyl-CoA Succinyl_CoA->3_Oxoadipyl_CoA 3_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA 3_Oxoadipyl_CoA->3_Hydroxyadipyl_CoA 3-hydroxyacyl-CoA dehydrogenase 5_Carboxy_2_pentenoyl_CoA This compound 3_Hydroxyadipyl_CoA->5_Carboxy_2_pentenoyl_CoA 3-hydroxyadipyl-CoA dehydratase Adipyl_CoA Adipyl-CoA 5_Carboxy_2_pentenoyl_CoA->Adipyl_CoA This compound reductase Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid Adipyl-CoA synthetase/thioesterase

Figure 1: The Reverse Adipate Degradation Pathway for Adipic Acid Biosynthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and output of the reverse adipate degradation pathway. While much of the existing data comes from in-vivo and cell-lysate studies, it provides a valuable benchmark for designing and evaluating cell-free systems.

Table 1: Adipic Acid Production in Engineered Microorganisms

OrganismPathway EnzymesTiter (g/L)Reference
Thermobifida fusca B6Native RADP2.23[1]
Escherichia coliReconstituted RADP from T. fusca0.3[2]
Escherichia coli (optimized)Reconstituted RADP from T. fusca68.0[1]

Table 2: Kinetic Parameters of Wild-Type and Mutant this compound Reductase (Tfu_1647)

Enzyme VariantKm (μM)Relative Activity (%)Adipic Acid Titer (g/L)Reference
Wild-TypeNot reported100Not reported[3]
E334DSignificantly ReducedHigher than WT0.23[3]
E334FSignificantly ReducedHigher than WTNot reported[3]
E334RSignificantly ReducedHigher than WTNot reported[3]

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the Reverse Adipate Degradation Pathway

This protocol describes the setup of a cell-free system for the biosynthesis of adipic acid from acetyl-CoA and succinyl-CoA using purified enzymes.

Materials:

  • Purified enzymes (His-tagged for easy purification):

    • β-ketothiolase (e.g., Tfu_0875)

    • 3-hydroxyacyl-CoA dehydrogenase (e.g., Tfu_2399)

    • 3-hydroxyadipyl-CoA dehydratase (e.g., Tfu_0067)

    • This compound reductase (e.g., Tfu_1647)

    • Adipyl-CoA synthetase/thioesterase (e.g., Tfu_2576/2577)

  • Substrates:

    • Acetyl-CoA

    • Succinyl-CoA

  • Cofactors:

    • NADH or NADPH (depending on the specific dehydrogenase and reductase)

    • ATP (if using a synthetase)

  • Reaction Buffer: 100 mM Potassium Phosphate buffer (pH 7.5), 2 mM MgCl₂, 1 mM DTT

  • Sterile, nuclease-free water

Procedure:

  • Enzyme Preparation: Express and purify all required enzymes. Determine the concentration and specific activity of each enzyme stock.

  • Reaction Mix Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final reaction volume:

    • 50 µL of 2x Reaction Buffer

    • 10 µL of 10 mM Acetyl-CoA

    • 10 µL of 10 mM Succinyl-CoA

    • 10 µL of 10 mM NADH/NADPH

    • 5 µL of 20 mM ATP (if required)

    • Add purified enzymes to a final concentration of 1-5 µM each.

    • Add sterile water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For time-course experiments, take aliquots at different time points.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 80°C for 10 minutes.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction at high speed to pellet precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant for the presence of adipic acid and pathway intermediates using LC-MS/MS or GC-MS.

Protocol 2: Enzymatic Assay for this compound Reductase

This protocol provides a method to determine the activity of this compound reductase by monitoring the oxidation of NADPH spectrophotometrically.

Materials:

  • Purified this compound reductase

  • This compound (substrate)

  • NADPH (cofactor)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM MgCl₂

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Setup: In a 1 mL cuvette, add the following:

    • 800 µL of Assay Buffer

    • 100 µL of 1 mM NADPH

    • 50 µL of purified enzyme solution (diluted to an appropriate concentration)

  • Initiate Reaction: Start the reaction by adding 50 µL of 1 mM this compound.

  • Measurement: Immediately mix the contents of the cuvette and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADPH oxidation is proportional to the enzyme activity.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations of Workflows and Relationships

Experimental_Workflow_In_Vitro_Adipic_Acid_Production cluster_workflow Experimental Workflow Start Start: Enzyme Purification Reaction_Setup Reaction Mixture Preparation (Enzymes, Substrates, Cofactors) Start->Reaction_Setup Incubation Incubation (37°C, 2-4 hours) Reaction_Setup->Incubation Quenching Reaction Quenching (Methanol or Heat) Incubation->Quenching Analysis Sample Analysis (LC-MS/MS or GC-MS) Quenching->Analysis End End: Data Interpretation Analysis->End

Figure 2: Workflow for In Vitro Adipic Acid Production.

Logical_Relationship_Enzyme_Optimization cluster_optimization Enzyme Optimization Strategy Identify_Bottleneck Identify Rate-Limiting Step (e.g., this compound reductase) Site_Directed_Mutagenesis Site-Directed Mutagenesis Identify_Bottleneck->Site_Directed_Mutagenesis Kinetic_Assay Enzyme Kinetic Analysis (Km, kcat) Site_Directed_Mutagenesis->Kinetic_Assay In_Vitro_Reconstitution Test in Cell-Free System Kinetic_Assay->In_Vitro_Reconstitution Improved_Yield Increased Adipic Acid Yield In_Vitro_Reconstitution->Improved_Yield

Figure 3: Logical Flow for Enzyme Optimization in the RADP.

Conclusion

The use of this compound within a cell-free biosynthesis system provides a robust and controllable method for the production of adipic acid. The protocols and data presented here offer a foundation for researchers to establish and optimize this pathway for various applications, from fundamental metabolic engineering research to the development of sustainable biomanufacturing processes. The flexibility of cell-free systems allows for rapid prototyping of enzyme variants and pathway modifications, accelerating the design-build-test cycle for enhanced production of valuable chemicals.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Carboxy-2-pentenoyl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemo-enzymatic synthesis of 5-Carboxy-2-pentenoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: Why is my final yield of this compound consistently low or negligible?

Low yield is a common problem that can be attributed to several factors related to the enzyme, substrates, or reaction conditions.

  • Enzyme Activity: The acyl-CoA synthetase (ACS) may be inactive or functioning at a suboptimal level.

    • Solution: Confirm the activity of your enzyme stock using a standard assay with a known substrate like palmitic acid. Ensure proper storage conditions (typically -80°C) and avoid multiple freeze-thaw cycles.

  • Substrate Quality and Stability: The purity and integrity of the precursor, 5-carboxy-2-pentenoic acid, as well as Coenzyme A (CoA) and ATP, are critical.

    • Solution: Use high-purity reagents. Prepare fresh stock solutions of ATP and CoA, as they can degrade over time. Store ATP and CoA stocks at -80°C in small aliquots. The precursor, being a dicarboxylic acid with a double bond, may have specific stability and solubility characteristics to consider.

  • Reaction Conditions: The pH, temperature, and presence of necessary cofactors can significantly impact enzyme performance.

    • Solution: Optimize the reaction pH, which is typically between 7.0 and 8.5 for most acyl-CoA synthetases. The optimal temperature is often around 37°C. Ensure a sufficient concentration of Mg²⁺ ions, which are essential for ATP-dependent enzymatic reactions.

  • Feedback Inhibition: Acyl-CoA synthetases can be subject to feedback inhibition by the final product, this compound, or other acyl-CoAs in the reaction mixture.

    • Solution: Consider a reaction setup that removes the product as it is formed. Alternatively, optimize the initial substrate concentrations to prevent the product from accumulating to inhibitory levels.

Q2: The reaction starts as expected but plateaus much earlier than anticipated. What is the likely cause?

An early reaction plateau often indicates the depletion of a critical component or inhibition by the product.

  • ATP Depletion: The synthesis of each molecule of acyl-CoA consumes one molecule of ATP, converting it to AMP and pyrophosphate (PPi). If ATP is the limiting reagent, the reaction will cease once it is consumed.

    • Solution: Ensure ATP is in molar excess relative to the limiting substrate (typically the carboxylic acid). Some protocols recommend using a 2-3 fold molar excess of ATP. Including inorganic pyrophosphatase in the reaction mixture can also drive the reaction forward by hydrolyzing the pyrophosphate byproduct.

  • Product Instability: The thioester bond in this compound is susceptible to hydrolysis, particularly at non-optimal pH values.

    • Solution: Maintain the reaction pH within the optimal range for the enzyme (e.g., 7.0-8.5). Upon completion, immediately store the product at low temperatures (-80°C) or proceed to the next step.

Q3: How can I confirm if my acyl-CoA synthetase is active?

A standard activity assay using a known substrate can verify the functionality of your enzyme stock.

  • Solution: Perform a small-scale control reaction with a well-characterized substrate for your enzyme, such as palmitic acid or oleic acid. Monitor the reaction progress using HPLC or a coupled spectrophotometric assay.

Q4: Are there known inhibitors of acyl-CoA synthetases that could be affecting my reaction?

Yes, several compounds are known to inhibit acyl-CoA synthetases.

  • Potential Inhibitors: Triacsin C is a well-known inhibitor of long-chain acyl-CoA synthetases. Contamination from previous experiments or in your reagents could also be a source of inhibition.

    • Solution: Ensure thorough cleaning of all glassware and use high-purity reagents. If inhibition is suspected, a new batch of reagents should be used.

Data Presentation

Table 1: Recommended Reaction Conditions for Enzymatic Synthesis of this compound

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal pH can be enzyme-specific. A pH of ~7.7 is a good starting point.
Temperature 30 - 40°C37°C is a common optimal temperature for many acyl-CoA synthetases.
5-carboxy-2-pentenoic acid 0.1 - 1 mMHigher concentrations may lead to substrate inhibition.
Coenzyme A (CoA) 0.2 - 2 mMShould be in slight excess to the carboxylic acid.
ATP 0.5 - 5 mMShould be in molar excess to the carboxylic acid.
MgCl₂ 1 - 10 mMEssential cofactor for ATP-dependent enzymes.
Enzyme Concentration 0.1 - 1 µMShould be optimized for your specific enzyme preparation.
Inorganic Pyrophosphatase 1 - 5 U/mLOptional, but can drive the reaction to completion.

Table 2: Michaelis-Menten Constants (Km) of Acyl-CoA Synthetase from Pseudomonas fragi for Various Fatty Acid Substrates

This data is provided as a reference for the expected kinetic behavior of a typical acyl-CoA synthetase with different substrates.

SubstrateRelative Activity (%)Km (x 10⁻⁵ M)
Caprylic acid (8:0) 643.7
Capric acid (10:0) 240.5
Myristic acid (14:0) 400.71
Palmitic acid (16:0) 661.10
Stearic acid (18:0) 783.0
Oleic acid (18:1) 780.91
Linoleic acid (18:2) 570.34
Linolenic acid (18:3) 621.10

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general method for the enzymatic synthesis of this compound.

Materials:

  • 5-carboxy-2-pentenoic acid

  • Coenzyme A (lithium salt)

  • Adenosine 5'-triphosphate (ATP, disodium salt)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Acyl-CoA synthetase

  • Inorganic pyrophosphatatase (optional)

  • Deionized water

Procedure:

  • Prepare a reaction master mix containing Tris-HCl buffer (e.g., 100 mM, pH 7.7), MgCl₂ (5 mM), ATP (2 mM), and CoA (1 mM).

  • Add 5-carboxy-2-pentenoic acid to a final concentration of 0.5 mM.

  • If using, add inorganic pyrophosphatase to a final concentration of 2 U/mL.

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 0.5 µM.

  • Incubate the reaction at 37°C for 1-4 hours. Monitor the reaction progress by taking aliquots at various time points for HPLC analysis.

  • Terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.

  • Centrifuge the mixture to pellet the precipitated protein and collect the supernatant for purification.

Protocol 2: Purification of this compound by HPLC

This protocol describes the purification of the synthesized product using reverse-phase HPLC.

Materials:

  • Terminated reaction mixture from Protocol 1

  • HPLC system with a C18 column

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Filter the supernatant from the terminated reaction mixture through a 0.22 µm filter.

  • Inject the sample onto a C18 reverse-phase HPLC column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

  • Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Monitor the elution profile at 260 nm (for the adenine base of CoA).

  • Collect the fractions corresponding to the this compound peak.

  • Pool the collected fractions and lyophilize to obtain the purified product as a solid.

Protocol 3: Quantification of this compound

This protocol details the quantification of the purified product using UV spectrophotometry.

Materials:

  • Purified this compound

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Resuspend the lyophilized product in a known volume of buffer (e.g., 20 mM potassium phosphate, pH 6.0).

  • Measure the absorbance of the solution at 260 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance at 260 nm.

    • ε (epsilon) is the molar extinction coefficient of the adenine moiety of CoA, which is 15,400 M⁻¹cm⁻¹.

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration in Molarity (M).

Visualizations

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 5-C-2-P 5-Carboxy-2-pentenoic Acid ACS Acyl-CoA Synthetase 5-C-2-P->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS Product This compound ACS->Product AMP AMP ACS->AMP PPi Pyrophosphate ACS->PPi

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow start Start prep Prepare Reaction Mixture (Substrates, Buffers, Cofactors) start->prep incubate Incubate at Optimal Temperature prep->incubate add_enzyme Initiate Reaction with Acyl-CoA Synthetase incubate->add_enzyme monitor Monitor Progress via HPLC add_enzyme->monitor terminate Terminate Reaction monitor->terminate purify Purify Product via HPLC terminate->purify quantify Quantify Product via Spectrophotometry purify->quantify end End quantify->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Workflow start Low Yield? check_enzyme Enzyme Active? start->check_enzyme check_substrates Substrates OK? check_enzyme->check_substrates Yes solution_enzyme Solution: - Use fresh enzyme - Perform activity assay check_enzyme->solution_enzyme No check_conditions Conditions Optimal? check_substrates->check_conditions Yes solution_substrates Solution: - Use fresh, high-purity substrates - Check ATP/CoA integrity check_substrates->solution_substrates No check_inhibition Product Inhibition? check_conditions->check_inhibition Yes solution_conditions Solution: - Optimize pH and temperature - Ensure Mg2+ is present check_conditions->solution_conditions No solution_inhibition Solution: - Optimize substrate concentrations - Remove product during reaction check_inhibition->solution_inhibition Yes

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Optimizing 5-Carboxy-2-pentenoyl-CoA Reductase Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 5-Carboxy-2-pentenoyl-CoA reductase. The information is designed to help you optimize your enzyme assay conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound reductase assay?

The assay measures the enzymatic activity of this compound reductase by monitoring the consumption of NADPH. The enzyme catalyzes the reduction of this compound to 5-carboxy-pentanoyl-CoA, using NADPH as a co-substrate. The decrease in NADPH concentration is measured spectrophotometrically as a reduction in absorbance at 340 nm.

Q2: What are the essential components of the reaction mixture?

A typical reaction mixture includes:

  • Buffer: To maintain a stable pH. Tris-HCl or potassium phosphate buffers are common choices.

  • This compound: The substrate for the enzyme.

  • NADPH: The co-substrate, which is oxidized to NADP+.

  • This compound reductase: The enzyme being assayed.

  • Dithiothreitol (DTT) or other reducing agents (optional): To maintain the enzyme in an active state.

Q3: I am not seeing any enzymatic activity, or the activity is very low. What are the possible causes?

Low or no activity can stem from several factors. The wild-type enzyme, particularly Tfu_1647 from Thermobifida fusca, has been reported to be a rate-limiting step in its metabolic pathway, suggesting it may have inherently low activity. Site-directed mutagenesis has been shown to significantly increase its activity.[1]

Consider the following troubleshooting steps:

  • Enzyme Integrity: Ensure your enzyme has been purified and stored correctly to maintain its activity. Avoid repeated freeze-thaw cycles.

  • Substrate Quality: Verify the concentration and purity of your this compound and NADPH solutions. Acyl-CoA esters can be unstable, and NADPH is sensitive to degradation.

  • Assay Conditions: The pH and temperature may not be optimal. For enzymes from thermophilic organisms like Thermobifida fusca, the optimal temperature can be 50°C or higher.[2] The optimal pH for enzymes in the crotonase superfamily is often in the neutral to slightly alkaline range.

  • Inhibitors: Your sample preparation or reagents may contain inhibitors.

Q4: How can I determine the optimal pH and temperature for my enzyme?

To determine the optimal pH, set up a series of reactions with buffers of varying pH values (e.g., from 6.0 to 9.0) while keeping all other conditions constant. For temperature optimization, perform the assay at a range of temperatures (e.g., 30°C to 70°C) at the optimal pH. Plot the enzyme activity against pH and temperature to identify the optima.

Q5: My assay results are not reproducible. What could be the cause of this variability?

Inconsistent results can be due to:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for the enzyme and substrates.

  • Reagent Instability: Prepare fresh substrate and NADPH solutions regularly. Store stock solutions in aliquots to minimize freeze-thaw cycles.

  • Temperature Fluctuations: Use a temperature-controlled cuvette holder or plate reader to maintain a constant temperature throughout the assay.

  • Mixing: Ensure all components are thoroughly mixed before starting the measurement.

Troubleshooting Guides

Problem 1: High Background Absorbance or a Drifting Baseline
Possible Cause Suggested Solution
NADPH Degradation Prepare fresh NADPH solutions. Keep NADPH stock solutions on ice and protected from light. Some researchers recommend including an NADPH regenerating system, though this can complicate the assay.
Contaminating Enzymes If using a crude or partially purified enzyme preparation, other enzymes may be present that oxidize NADPH. Further purify your enzyme.
Precipitation in the Cuvette Centrifuge your enzyme and substrate solutions before use to remove any precipitates. Ensure all components are soluble in the assay buffer.
Incorrect Blanking Use a blank that contains all reaction components except the substrate (this compound) to account for any non-specific NADPH oxidation.
Problem 2: Non-linear Reaction Progress Curves
Possible Cause Suggested Solution
Substrate Depletion If the reaction proceeds too quickly, the substrate concentration may fall below saturating levels, leading to a decrease in the reaction rate. Use a lower enzyme concentration or a higher substrate concentration.
Product Inhibition The product of the reaction may be inhibiting the enzyme. Analyze the initial linear phase of the reaction to determine the initial velocity.
Enzyme Instability The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like glycerol or BSA to the assay buffer. Perform the assay over a shorter time course.
pH Shift The reaction itself may cause a change in the pH of the buffer. Use a buffer with a higher buffering capacity.

Experimental Protocols

Baseline Protocol for this compound Reductase Assay

This protocol provides a starting point for assay optimization. The final concentrations of components should be optimized for your specific enzyme and experimental goals.

  • Prepare the Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT.

  • Prepare Reagent Stock Solutions:

    • This compound: 10 mM in water or a suitable buffer. Store in aliquots at -80°C.

    • NADPH: 10 mM in assay buffer. Prepare fresh daily and keep on ice.

  • Set up the Reaction Mixture: In a 1 mL cuvette, add the following in order:

    • 850 µL of Assay Buffer

    • 50 µL of 10 mM this compound (final concentration 0.5 mM)

    • 50 µL of 10 mM NADPH (final concentration 0.5 mM)

  • Equilibrate: Incubate the cuvette at the desired temperature (e.g., 50°C) for 5 minutes.

  • Initiate the Reaction: Add 50 µL of your enzyme solution to the cuvette and mix quickly by gentle inversion.

  • Measure Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate Activity: Determine the initial linear rate of the reaction (ΔA340/min). Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the enzyme activity.

Data Presentation: Example of pH Optimization Data
pH Buffer System Initial Velocity (µmol/min/mg)
6.0Phosphate0.5
6.5Phosphate1.2
7.0Phosphate2.5
7.5Tris-HCl3.8
8.0Tris-HCl4.5
8.5Tris-HCl4.2
9.0Glycine-NaOH3.1
Data Presentation: Example of Kinetic Parameter Determination
Substrate Concentration (µM) Initial Velocity (µmol/min/mg)
501.8
1003.0
2004.5
4006.0
8007.2
16007.8

From this data, Michaelis-Menten kinetics can be used to determine Km and Vmax.

Mandatory Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate & NADPH Stocks Mix Combine Buffer, Substrate, and NADPH in Cuvette Reagents->Mix Enzyme Prepare Enzyme Dilution Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Equilibrate Equilibrate at Desired Temperature Mix->Equilibrate Equilibrate->Initiate Measure Monitor A340 Decrease Initiate->Measure Calculate Calculate Initial Rate (ΔA340/min) Measure->Calculate Activity Determine Enzyme Activity (U/mg) Calculate->Activity

Caption: Workflow for the this compound reductase enzyme assay.

Troubleshooting_Logic Start Low or No Activity? CheckEnzyme Is Enzyme Active? Start->CheckEnzyme CheckSubstrates Are Substrates Valid? CheckEnzyme->CheckSubstrates Yes Purify Purify/Handle Enzyme Correctly CheckEnzyme->Purify No CheckConditions Are Conditions Optimal? CheckSubstrates->CheckConditions Yes FreshSubstrates Use Fresh Substrates CheckSubstrates->FreshSubstrates No CheckInhibitors Inhibitors Present? CheckConditions->CheckInhibitors Yes Optimize Optimize pH & Temp CheckConditions->Optimize No RemoveInhibitors Remove Inhibitors CheckInhibitors->RemoveInhibitors Yes Success Activity Observed CheckInhibitors->Success No Purify->Start FreshSubstrates->Start Optimize->Start RemoveInhibitors->Start

Caption: A logical flowchart for troubleshooting low enzyme activity.

References

Improving the stability of 5-Carboxy-2-pentenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 5-Carboxy-2-pentenoyl-CoA in experimental settings. The information provided is designed to help improve the stability of this compound in solution and troubleshoot common issues encountered during its use.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on problems related to its stability.

IssuePotential Cause(s)Recommended Solution(s)
Low or no signal in enzyme assays Degradation of this compound stock solution: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.1. Prepare fresh solutions: Ideally, dissolve this compound immediately before use. 2. Use appropriate solvents: Reconstitute in an organic solvent like methanol or a 50:50 mixture of methanol and a neutral buffer (e.g., 50 mM ammonium acetate, pH 7.0).[1] 3. Proper storage: Store stock solutions at -80°C for long-term storage and on ice for short-term use during an experiment. Avoid repeated freeze-thaw cycles.
Inappropriate assay buffer conditions: The pH of the assay buffer may be too high or too low, accelerating the hydrolysis of the thioester.1. Optimize buffer pH: Maintain the assay buffer at a neutral pH (around 7.0-7.5) unless the experimental design requires otherwise. 2. Minimize incubation time: Reduce the pre-incubation time of this compound in the assay buffer before starting the reaction.
High background signal in assays Non-enzymatic degradation of this compound: The breakdown of the molecule can produce interfering substances.1. Run a no-enzyme control: Include a control well with all reaction components except the enzyme to measure the extent of non-enzymatic degradation. 2. Fresh substrate: Always use freshly prepared this compound solution.
Inconsistent or irreproducible results Variable degradation of this compound between experiments: Differences in handling, storage time, or temperature can lead to varying concentrations of the active compound.1. Standardize protocols: Ensure consistent timing for solution preparation, incubation, and analysis. 2. Use an internal standard: For analytical methods like HPLC-MS, an internal standard can help to correct for degradation during sample preparation and analysis.[1] 3. Temperature control: Keep all solutions containing this compound on ice as much as possible.
Precipitation of the compound in aqueous buffer Low solubility in aqueous solutions: this compound is a relatively hydrophobic molecule and may have limited solubility in purely aqueous buffers.1. Use a co-solvent: Prepare the stock solution in a water-miscible organic solvent like DMSO or methanol before diluting it into the aqueous assay buffer. 2. Check for micelle formation: At high concentrations, long-chain acyl-CoAs can form micelles, which may affect their availability in solution.

Logical Troubleshooting Flow

TroubleshootingFlow Problem Observed Problem (e.g., Low Signal, High Background) CheckSubstrate Check this compound Integrity Problem->CheckSubstrate CheckAssay Review Assay Conditions Problem->CheckAssay FreshSol Prepare Fresh Solution CheckSubstrate->FreshSol Storage Verify Storage Conditions (-80°C, minimal freeze-thaw) CheckSubstrate->Storage pH_Temp Optimize Buffer pH and Temperature (Neutral pH, on ice) CheckAssay->pH_Temp Controls Run Appropriate Controls (No-enzyme, positive control) CheckAssay->Controls Solubility Address Solubility Issues (Use co-solvent) CheckAssay->Solubility

Caption: A flowchart for troubleshooting common experimental issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The primary cause of instability is the hydrolysis of the high-energy thioester bond. This reaction is accelerated by non-neutral pH (both acidic and alkaline conditions) and elevated temperatures.

Q2: What is the best way to prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in a non-aqueous solvent such as methanol or in a buffered solution at neutral pH containing methanol (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7.0).[1] For immediate use in aqueous buffers, prepare the solution fresh and keep it on ice.

Q3: How should I store my this compound solutions?

A3: For long-term storage, aliquots of the stock solution should be stored at -80°C. For daily use, keep the working solution on ice to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Can I use protease inhibitors in my assay buffer?

A4: Yes, however, ensure that the inhibitors used do not contain thiol-based reducing agents (e.g., DTT, β-mercaptoethanol) if your assay is sensitive to them, as they can potentially interact with the thioester bond of this compound.

Q5: What analytical methods can be used to assess the integrity of my this compound solution?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS/MS) are reliable methods for assessing the purity and concentration of acyl-CoA solutions.[1]

Quantitative Data Summary

ConditionExpected StabilityRationale
pH
Acidic (pH < 6)LowAcid-catalyzed hydrolysis of the thioester bond.
Neutral (pH 6.5-7.5)Moderate to HighThe thioester bond is most stable around neutral pH.
Alkaline (pH > 8)Very LowBase-catalyzed hydrolysis of the thioester bond is rapid.[2]
Temperature
-80°C (in appropriate solvent)High (long-term)Minimizes chemical degradation.
4°C (on ice)Moderate (short-term)Slows down the rate of hydrolysis for working solutions.
Room Temperature (~25°C)LowIncreased rate of hydrolysis.[2]
37°CVery LowSignificantly increased rate of hydrolysis.
Solvent
Pure WaterLowProne to hydrolysis.
MethanolHighProvides good stability for reconstitution.[1]
Buffered Methanol (pH 7.0)HighA buffered, partially organic solution offers good stability.[1]

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC-UV

This protocol provides a general method for evaluating the stability of this compound under different buffer and temperature conditions.

  • Preparation of Stock Solution:

    • Dissolve a known amount of this compound in 100% methanol to create a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.0, and 9.0).

    • Dilute the methanolic stock solution of this compound into each buffer to a final concentration of 100 µM.

  • Incubation:

    • Aliquot the test solutions into separate vials for each time point and temperature.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each condition.

    • Immediately quench any further degradation by mixing with an equal volume of ice-cold methanol or by flash-freezing in liquid nitrogen.

  • HPLC Analysis:

    • Mobile Phase A: 100 mM sodium phosphate, pH 5.3

    • Mobile Phase B: Acetonitrile

    • Column: C18 reverse-phase column

    • Detection: UV at 260 nm (for the adenine moiety of Coenzyme A)

    • Gradient: Develop a suitable gradient to separate this compound from its potential degradation products (e.g., Coenzyme A and 5-carboxy-2-pentenoic acid).

    • Injection: Inject the quenched samples onto the HPLC system.

  • Data Analysis:

    • Measure the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the time zero (T=0) sample for each condition.

    • Plot the percentage of remaining compound against time for each condition to determine the degradation rate.

Mandatory Visualizations

Chemical Degradation Pathway of this compound

DegradationPathway cluster_main Primary Hydrolysis of Thioester Bond cluster_secondary Potential Secondary Degradation Molecule This compound Products 5-Carboxy-2-pentenoic Acid + Coenzyme A Molecule->Products H₂O (pH, Temp dependent) Enoyl 5-Carboxy-2-pentenoic Acid Hydrated 3-Hydroxy-5-carboxypentanoyl moiety Enoyl->Hydrated Hydration of double bond (enzymatic or slow chemical)

Caption: Proposed chemical degradation pathway of this compound in aqueous solution.

References

Technical Support Center: Overcoming Challenges in the Extraction of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of short-chain acyl-CoAs.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Analyte Signal

  • Question: I am not detecting my short-chain acyl-CoAs of interest, or the signal is very weak. What are the possible causes and solutions?

  • Potential Causes & Solutions:

Potential Cause Recommended Solution(s)
Analyte Degradation Acyl-CoAs are inherently unstable in aqueous solutions.[1] It is crucial to process samples quickly and at low temperatures (e.g., on ice).[1] Quenching metabolic activity immediately upon sample collection is critical. For tissue samples, freeze-clamping or immediate homogenization in a pre-chilled extraction solvent is recommended. For cell cultures, rapid washing with ice-cold PBS followed by immediate addition of a quenching/extraction solution is necessary.[2]
Inefficient Extraction The choice of extraction solvent significantly impacts recovery. A solution of 5-sulfosalicylic acid (SSA) has been shown to be effective for deproteinization and extraction of short-chain acyl-CoAs without the need for solid-phase extraction (SPE).[3][4] Some methods utilize a combination of methanol and chloroform for broader acyl-CoA profiling.[5]
Poor Recovery from Solid-Phase Extraction (SPE) SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[2] Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[2] If SPE is necessary, ensure the chosen cartridge and elution method are optimized for your analytes of interest.
Ion Suppression in Mass Spectrometry Co-eluting species from the biological matrix can interfere with the ionization of the target analytes.[1] Optimize chromatographic separation to better resolve analytes from interfering species.[2] Using stable isotope-labeled internal standards can help to normalize for matrix effects.

Issue 2: Poor Chromatographic Peak Shape

  • Question: My chromatographic peaks for short-chain acyl-CoAs are broad, tailing, or splitting. How can I improve the peak shape?

  • Potential Causes & Solutions:

Potential Cause Recommended Solution(s)
Suboptimal Mobile Phase pH The charge state of acyl-CoAs can affect their interaction with the stationary phase. Carefully controlling the pH of the mobile phase can minimize unwanted interactions and improve peak shape.[3]
Analyte Adsorption Short-chain acyl-CoAs can adsorb to the surfaces of the LC system, including tubing and the column itself. The use of ion-pairing agents in the mobile phase can help to mask charges and reduce adsorption.[3]
Inappropriate Column Chemistry Traditional C18 columns under reverse-phase conditions may not provide optimal retention and peak shape for very hydrophilic short-chain acyl-CoAs.[3] Consider using a column with different chemistry or employing hydrophilic interaction liquid chromatography (HILIC).

Issue 3: Inaccurate or Imprecise Quantification

  • Question: I am observing high variability in my quantitative results for short-chain acyl-CoAs. What could be causing this and how can I improve accuracy and precision?

  • Potential Causes & Solutions:

Potential Cause Recommended Solution(s)
Analyte Instability in Autosampler Acyl-CoAs can degrade over time in the autosampler.[1] Minimize the time between sample preparation and injection. Maintain the autosampler at a low temperature (e.g., 4°C).[6][7] The stability of acyl-CoAs can be improved by using a reconstitution solvent containing 50 mM ammonium acetate at pH 6.8.[6]
Non-Linearity of Calibration Curve Calibration curves for acyl-CoA quantification can be affected by issues with linearity, sensitivity, and reproducibility.[1] Construct calibration curves in a matrix that closely matches the study samples to account for matrix effects.[2] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1][2]
Lack of a Suitable Internal Standard An appropriate internal standard is crucial for correcting for sample loss and degradation.[1] Ideally, use stable isotope-labeled internal standards for each analyte. If these are not available, an odd-chain acyl-CoA that is not naturally present in the sample can be used.[2] The internal standard should be added at the beginning of the sample preparation process.

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery of short-chain acyl-CoAs. The following table summarizes the recovery rates of various short-chain acyl-CoAs using different extraction methods.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%[4]~36%[4]93-104% (extraction), 83-90% (SPE)
Propionyl-CoA~80%[4]~62%[4]Not Reported
Malonyl-CoA~74%[4]~26%[4]93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA~59%[4]~58%[4]Not Reported
Coenzyme A (Free)~74%[4]~1%[4]Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store tissue samples before acyl-CoA extraction?

    • A1: To halt metabolic activity, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[4]

  • Q2: Can I use the same extraction method for both short-chain and long-chain acyl-CoAs?

    • A2: While some methods aim for a broad profiling of acyl-CoAs, the hydrophobicity differences between short- and long-chain species often necessitate different extraction and analytical approaches for optimal recovery and detection.[5][8]

  • Q3: What are the most common analytical techniques for quantifying short-chain acyl-CoAs?

    • A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method due to its high sensitivity and specificity.[1][3][9][10]

  • Q4: How can I minimize the degradation of my acyl-CoA standards?

    • A4: Acyl-CoA standards are known to be unstable.[1] They should be stored at -80°C and reconstituted just prior to analysis.[1] Using a buffer such as 50 mM ammonium acetate at pH 6.8 can improve stability.[1][6]

  • Q5: What is the characteristic fragmentation pattern for acyl-CoAs in positive mode MS/MS?

    • A5: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[1][3]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from a method that has been shown to offer high recovery rates for a range of short-chain acyl-CoAs.[4]

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times.

    • Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle.

    • Grind the tissue to a fine powder using a pre-chilled pestle.[4]

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% (w/v) SSA solution to the tube. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder.[4]

    • Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[4]

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[4]

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[4]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[4]

  • Sample Storage and Analysis:

    • The extracted sample is now ready for analysis by LC-MS/MS.

    • If not analyzing immediately, store the extracts at -80°C to prevent degradation of the acyl-CoA species.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Frozen Tissue Sample pulverization Pulverization in Liquid N2 sample->pulverization homogenization Homogenization in ice-cold 5% SSA (+ Internal Standards) pulverization->homogenization centrifugation Centrifugation (16,000 x g, 10 min, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Workflow for short-chain acyl-CoA extraction from tissues.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Analyte Signal degradation Analyte Degradation start->degradation extraction Inefficient Extraction start->extraction recovery Poor SPE Recovery start->recovery suppression Ion Suppression start->suppression sol_degradation Process samples on ice, rapid quenching degradation->sol_degradation sol_extraction Use optimized solvent (e.g., SSA) extraction->sol_extraction sol_recovery Avoid SPE or optimize method recovery->sol_recovery sol_suppression Improve chromatography, use internal standards suppression->sol_suppression

Caption: Troubleshooting logic for low analyte signal.

References

How to solve peak tailing for 5-Carboxy-2-pentenoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers, scientists, and drug development professionals encountering peak tailing with 5-Carboxy-2-pentenoyl-CoA in chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

Peak tailing for a polar and acidic molecule like this compound is typically caused by a combination of factors:

  • Secondary Interactions: The most common cause is the interaction of the analyte's carboxyl and phosphate groups with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][2] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail".

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the analyte's carboxylic acid group, the molecule will exist in both its ionized (deprotonated) and non-ionized (protonated) forms.[3][4] This dual state leads to inconsistent retention and results in broad, tailing, or split peaks.[3]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create new active sites that cause tailing.[1][5]

  • System and Method Issues: Problems such as column overload, a mismatch between the injection solvent and the mobile phase, or excessive extra-column volume (dead volume) in the HPLC system can also contribute to poor peak shape.[1][6]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

The mobile phase pH is a critical factor because this compound is an acidic compound containing a carboxyl group.

  • Analyte Ionization: The pH of the mobile phase determines the ionization state of the analyte.[7] At a low pH (well below its pKa), the carboxyl group is protonated (non-ionized), making the molecule less polar and more retained in reversed-phase chromatography. At a high pH (well above its pKa), the carboxyl group is deprotonated (ionized), making the molecule more polar and less retained.[7][8]

  • Peak Shape Optimization: For optimal peak shape, the mobile phase pH should be adjusted to ensure the analyte is in a single, stable ionic form.[3] It is generally recommended to use a mobile phase pH that is at least 2 pH units away from the analyte's pKa to prevent a mixed population of ionized and non-ionized species.[7] Operating near the pKa can cause significant peak tailing or splitting.[2][3][4]

Q3: What are secondary interactions, and how can they be minimized?

Secondary interactions are undesirable interactions between the analyte and the stationary phase, separate from the primary intended separation mechanism (e.g., hydrophobic interactions in reversed-phase).

  • Mechanism: For this compound, the negatively charged carboxyl and phosphate groups can interact ionically with positively charged sites on the column, such as residual silanol groups (Si-OH) on the silica backbone that become ionized at mid-range pH.[1][2]

  • Minimization Strategies:

    • Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer residual silanol groups, significantly reducing the potential for these secondary interactions.[6]

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, suppressing their ability to interact with the acidic analyte.[5]

    • Add Mobile Phase Modifiers: Introducing an ion-pairing agent can mask the charged sites on the analyte or the stationary phase, improving peak shape.

Q4: When is it appropriate to use an ion-pairing agent?

Using an ion-pairing agent is a powerful strategy when simple mobile phase adjustments are insufficient to resolve peak tailing for highly polar or charged molecules.

  • Purpose: Ion-pairing reagents are mobile phase additives that contain both a hydrophobic region and an ionic group.[9] They pair with the ionized analyte, forming a neutral complex that has better retention and improved peak shape in reversed-phase systems.[10][11]

  • Application: For an acidic analyte like this compound, a basic or quaternary ammonium ion-pairing agent (e.g., tetrabutylammonium hydroxide) would be used.[9][12] This approach is particularly useful for retaining and separating polar compounds that would otherwise elute too early with poor symmetry.[10]

  • Considerations: Ion-pairing methods can require long column equilibration times and may not be compatible with mass spectrometry (MS) unless volatile reagents like trifluoroacetic acid (TFA) are used.[9]

Troubleshooting Guides and Protocols

Guide 1: Optimizing Mobile Phase pH

This is the first and most crucial step in troubleshooting peak tailing for this compound. The goal is to suppress the ionization of the analyte's carboxyl group and any interacting silanol groups on the column.

Experimental Protocol:

  • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For suppressing ionization of an acid, a pH of 2.5-3.5 is a good starting point.

  • Aqueous Phase Preparation: Prepare the aqueous portion of the mobile phase containing the selected buffer at a concentration of 10-25 mM.

  • pH Adjustment: Carefully adjust the pH of the aqueous phase using an appropriate acid (e.g., phosphoric acid or formic acid). Crucially, this must be done before adding the organic modifier. [13]

  • Final Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) to the desired final concentration.

  • System Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.

  • Analysis: Inject the sample and evaluate the peak shape. Systematically test different pH values (e.g., 2.5, 3.0, 3.5) to find the optimal condition.

Table 1: Recommended Buffers for Low pH Mobile Phases

Buffer ComponentpKaEffective pH RangeCommon Use Notes
Phosphate2.15, 7.20, 12.382.1 - 3.1Excellent buffering capacity at low pH. Non-volatile, not suitable for LC-MS.
Formate3.752.8 - 4.8Volatile and compatible with LC-MS.[13] Good choice for pH 3-4.
Acetate4.763.8 - 5.8Volatile and MS-compatible.[13] Use when a slightly higher pH is needed.
Trifluoroacetic Acid (TFA)~0.5Not a true bufferOften used at 0.05-0.1% as an ion-pairing agent that also lowers pH. Can cause ion suppression in MS.
Guide 2: Implementing Ion-Pair Chromatography

If pH optimization is not sufficient, use an ion-pairing reagent to neutralize the charge on the analyte.

Experimental Protocol:

  • Reagent Selection: For the acidic this compound, select a quaternary amine reagent. Tetrabutylammonium (TBA) salts are a common choice.

  • Mobile Phase Preparation:

    • Prepare the aqueous phase containing your chosen buffer (e.g., phosphate at a neutral pH to ensure the analyte is ionized).

    • Add the ion-pairing reagent at a typical concentration of 5-10 mM.

    • Adjust the pH as needed.

    • Mix with the organic modifier.

  • Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pairing applications, as the reagents can be difficult to wash out completely.

  • System Equilibration: Ion-pairing methods require extensive column equilibration. Flush the column with the ion-pairing mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Analysis: Inject the sample. The analyte should now be retained as a neutral ion-pair, resulting in a more symmetrical peak.

Table 2: Common Ion-Pairing Reagents for Acidic Analytes

Reagent TypeExample ReagentTypical ConcentrationNotes
Quaternary Ammonium SaltTetrabutylammonium (TBA) Hydroxide5 - 20 mMStrong ion-pairing agent, provides significant increase in retention.[12]
Quaternary Ammonium SaltTetrapropylammonium (TPA) Hydroxide5 - 20 mMLess hydrophobic than TBA, resulting in less retention.
Amine AdditiveTriethylamine (TEA)0.1% (v/v)Acts as a silanol suppressor but can also function as a weak ion-pairing agent.[5]

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and solving peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) start->check_ph is_improved1 Peak Shape Improved? check_ph->is_improved1 use_endcapped Use High-Purity End-Capped Column is_improved1->use_endcapped No solved Problem Solved is_improved1->solved  Yes is_improved2 Peak Shape Improved? use_endcapped->is_improved2 ion_pairing Implement Ion-Pairing (e.g., with TBA) is_improved2->ion_pairing No is_improved2->solved  Yes is_improved3 Peak Shape Improved? ion_pairing->is_improved3 system_check Check System: - Reduce Dead Volume - Check for Column Voids - Optimize Sample Solvent is_improved3->system_check No is_improved3->solved  Yes unsolved Consult Further Support system_check->unsolved

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing

This diagram illustrates the competing interactions on a silica-based reversed-phase column that lead to peak tailing.

Tailing_Mechanism Analyte Interactions within Stationary Phase cluster_0 Silica Surface silanol Residual Silanol Group (Si-OH) c18 C18 Chains analyte This compound (Acidic Analyte) analyte->silanol Undesired Secondary Interaction (Causes Peak Tailing) analyte->c18 Desired Hydrophobic Interaction (Symmetrical Peak)

Caption: Competing interactions causing peak tailing.

References

Reducing background noise in 5-Carboxy-2-pentenoyl-CoA mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 5-Carboxy-2-pentenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the mass spec analysis of this compound?

A1: Background noise in mass spectrometry can be broadly categorized into chemical and electronic noise.[1]

  • Chemical Noise: This arises from unwanted ions in the mass spectrometer that are not the analyte of interest.[1] Common sources include:

    • Solvent impurities and mobile phase additives.[2][3]

    • Contaminants from sample preparation, such as detergents or plasticizers.[4][5]

    • Matrix effects from complex biological samples.[6]

    • Column bleed from the liquid chromatography system.[2]

  • Electronic Noise: This is random electrical interference generated by the instrument's electronic components, such as the detector and amplifiers.[1]

Q2: How can I differentiate between chemical and electronic noise?

A2: A simple diagnostic test can help distinguish between the two. First, turn off the spray voltage and any liquid flow to the mass spectrometer.[1] If the noise level drops significantly, the primary contributor is likely chemical noise.[1] If the noise persists, it is more likely electronic in nature.[1] Chemical noise also tends to appear at specific mass-to-charge (m/z) values, while electronic noise is often more random and distributed across the spectrum.[1]

Q3: What is the characteristic fragmentation pattern for acyl-CoAs like this compound?

A3: Acyl-CoA compounds typically undergo a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). The most common fragmentation is a neutral loss of the phosphoadenosine diphosphate (ADP) moiety, which corresponds to a neutral loss of 507 Da.[7][8] This predictable fragmentation is often used to set up Multiple Reaction Monitoring (MRM) experiments for targeted quantification of acyl-CoAs.[7][9] Another common fragment ion observed corresponds to the adenosine diphosphate portion with a mass of 428 m/z.[10]

Troubleshooting Guides

Issue 1: High Baseline Noise Across the Entire Spectrum

High baseline noise can obscure peaks of interest and significantly reduce the quality of your data.[1] This can often be attributed to either chemical or electronic noise.

Troubleshooting Workflow:

start High Baseline Noise Detected stop_flow Stop LC Flow and Turn Off Spray Voltage start->stop_flow check_noise Does the Noise Persist? stop_flow->check_noise electronic_noise Source is Likely Electronic Noise check_noise->electronic_noise Yes chemical_noise Source is Likely Chemical Noise check_noise->chemical_noise No contact_support Contact Instrument Manufacturer for Service electronic_noise->contact_support troubleshoot_chemical Proceed to Chemical Noise Troubleshooting chemical_noise->troubleshoot_chemical

Caption: Troubleshooting workflow for identifying the source of high baseline noise.

Recommended Actions:

  • Identify the Noise Source: Follow the troubleshooting workflow diagram above to determine if the noise is primarily chemical or electronic.

  • Address Electronic Noise: If electronic noise is suspected, it often indicates a problem with the instrument's electronics. Contact your instrument manufacturer for service and support.

  • Address Chemical Noise: If chemical noise is the culprit, proceed to the troubleshooting steps outlined in Issue 2 .

Issue 2: Persistent Chemical Noise and Contamination

Chemical noise is a common issue that can often be resolved through systematic cleaning and optimization of your experimental setup.[2]

Experimental Protocol: System Cleaning and Flushing

This protocol is designed to remove chemical contamination from the LC system and mass spectrometer.[1]

Materials:

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade isopropanol

  • 0.1% Formic acid in LC-MS grade water

Procedure:

  • Prepare the System: Remove the analytical column from the LC system and replace it with a restriction capillary.

  • Systematic Flushing: Flush the system with a series of solvents, starting with the most polar and ending with the least polar. A typical sequence is:

    • 100% LC-MS grade water

    • 50:50 LC-MS grade water:methanol

    • 100% LC-MS grade methanol

    • 100% LC-MS grade acetonitrile

    • 100% LC-MS grade isopropanol Flush each solvent for at least 30 minutes at a typical flow rate.

  • Acid Wash: To remove salt buildup, flush the system with 0.1% formic acid in LC-MS grade water for 30 minutes.[5]

  • Re-equilibration: Flush the system with your initial mobile phase conditions until the baseline is stable.

  • "Steam Cleaning": For persistent contamination, an overnight "steam clean" can be effective. Set the LC flow to 0.5 mL/min with a high aqueous mobile phase, nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C.[11]

Troubleshooting Signaling Pathway for Chemical Noise:

start Persistent Chemical Noise check_solvents Use Fresh, High-Purity Solvents and Additives start->check_solvents check_sample_prep Optimize Sample Preparation check_solvents->check_sample_prep clean_system Perform System Cleaning and Flushing check_sample_prep->clean_system optimize_ms Optimize MS Instrument Parameters clean_system->optimize_ms noise_reduced Noise Significantly Reduced optimize_ms->noise_reduced end Proceed with Analysis noise_reduced->end Yes re_evaluate Re-evaluate and Isolate Contamination Source noise_reduced->re_evaluate No

Caption: Logical workflow for troubleshooting and reducing chemical noise.

Issue 3: Poor Signal-to-Noise (S/N) Ratio for this compound

A poor signal-to-noise ratio, even in the absence of significant baseline noise, may indicate that your analyte signal is too low.

Strategies to Improve Signal-to-Noise:

StrategyDescriptionQuantitative Impact (Illustrative)
Increase Sample Concentration A higher concentration of this compound will result in a stronger signal.[1]Doubling the concentration can potentially double the signal intensity.
Optimize Sample Extraction Use a validated extraction method to ensure efficient recovery of acyl-CoAs from your sample matrix. Solid Phase Extraction (SPE) is often used for cleanup.[4]A more efficient extraction can increase analyte recovery by 20-50%.
Optimize LC Method Ensure good chromatographic separation to reduce ion suppression from co-eluting compounds.[7] Using a C18 reversed-phase column at high pH (around 10.5) can improve separation for acyl-CoAs.[8][12]Improved separation can lead to a 2- to 10-fold increase in S/N.
Optimize MS Parameters Fine-tuning parameters such as cone voltage and cone gas flow can significantly impact signal intensity and reduce noise.Optimization of cone gas flow can lead to a significant reduction in background noise, improving S/N.

Experimental Protocol: Optimization of Cone Voltage and Cone Gas

Objective: To empirically determine the optimal cone voltage and cone gas flow rate to maximize the signal of this compound while minimizing background noise.

Procedure:

  • Prepare a Standard Solution: Infuse a standard solution of this compound directly into the mass spectrometer at a constant flow rate.

  • Cone Voltage Optimization: While monitoring the appropriate MRM transition for your analyte, incrementally increase the cone voltage and record the signal intensity at each step. Plot the intensity against the cone voltage to identify the optimal setting that gives the highest signal.

  • Cone Gas Optimization: Set the cone voltage to its optimized value. Incrementally increase the cone gas flow rate and observe the effect on both the analyte signal and the background noise. The goal is to find a flow rate that reduces noise without significantly diminishing the analyte signal.

Table of Illustrative Data for Cone Gas Optimization:

Cone Gas Flow (L/hr)Analyte Signal (Counts)Background Noise (Counts)Signal-to-Noise (S/N)
15050,00010,0005
25048,0005,0009.6
350 45,000 2,000 22.5
45040,0001,50026.7
50035,0001,20029.2

Note: Data is illustrative. Optimal values will vary depending on the instrument and specific experimental conditions. In this example, while the highest S/N is at 500 L/hr, a flow rate of 350 L/hr provides a significant reduction in noise with minimal loss of signal.

By systematically addressing these common issues, researchers can significantly improve the quality of their mass spectrometry data for this compound analysis.

References

Technical Support Center: Enhancing the Reverse Adipate Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reverse adipate degradation pathway (RADP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments for enhanced efficiency of this pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the implementation and optimization of the reverse adipate degradation pathway for adipic acid production.

Q1: My engineered E. coli strain is producing very low titers of adipic acid. What are the potential bottlenecks?

A1: Low adipic acid production can stem from several factors. A primary issue is often a rate-limiting step within the pathway itself. Research has identified the reaction catalyzed by 5-Carboxy-2-pentenoyl-CoA reductase (Tfu_1647 in Thermobifida fusca) as a common bottleneck.[1][2] Overexpression of the gene encoding this enzyme can significantly improve yields.[1][2] Another major consideration is the diversion of precursor metabolites to competing pathways. Key precursors for the RADP are succinyl-CoA and acetyl-CoA. Endogenous metabolic pathways that consume these precursors can limit their availability for adipic acid synthesis.

To troubleshoot, consider the following:

  • Enzyme Expression Levels: Verify the expression and activity of all enzymes in the pathway. The balance of enzyme expression is crucial for efficient flux.[3]

  • Precursor Availability: Analyze the intracellular concentrations of succinyl-CoA and acetyl-CoA.

  • Byproduct Formation: Check for the accumulation of common byproducts such as lactate, butyrate, and succinic acid, which indicate flux diversion.[2][3]

Q2: How can I increase the precursor supply for the reverse adipate degradation pathway?

A2: Enhancing the pool of succinyl-CoA and acetyl-CoA is a critical strategy for boosting adipic acid production. Several genetic modifications have proven effective:

  • Deletion of Competing Pathways: Knocking out genes that divert precursors away from the RADP can significantly increase flux towards adipic acid. Common targets for deletion include:

    • ldhA: Reduces lactate formation.[2][3]

    • atoB: Minimizes butyrate production.[2][3]

    • sucD: Deletion of the succinate-CoA ligase gene promotes the accumulation of succinyl-CoA.[1][2]

  • CRISPR/Cas9 System: This powerful gene-editing tool can be used to efficiently knock out multiple genes involved in competing metabolic pathways.[1][2]

Q3: What are the key enzymes in the reverse adipate degradation pathway and where do they originate?

A3: The most commonly utilized reverse adipate degradation pathway was first identified in Thermobifida fusca.[1][3][4] The five key enzymes from this organism are:

  • β-ketothiolase (Tfu_0875)

  • 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399)

  • 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067)

  • This compound reductase (Tfu_1647)

  • Adipyl-CoA synthetase or succinyl-CoA synthetase (Tfu_2576-7)

The initial and often rate-limiting enzyme in this pathway is 3-ketoacyl-CoA thiolase.[2][5]

Q4: Are there alternative enzymes I can use if the Thermobifida fusca enzymes are not performing optimally in my system?

A4: While the T. fusca pathway is well-characterized, enzymes from other organisms can be explored. A study focusing on a reversed β-oxidation pathway in E. coli tested various heterologous enzymes to overcome limitations.[6] For instance, they screened for efficient enoyl-CoA reductases and thioesterases. The final construct for adipate production in their work included paaJ, paaH, paaF, dcaA, and tesB from E. coli.[6] This highlights the potential for improving pathway efficiency by screening and combining enzymes from different sources.[3]

Data Presentation: Adipic Acid Production in Engineered E. coli

The following table summarizes the improvements in adipic acid production through various metabolic engineering strategies.

Strain DescriptionKey Genetic ModificationsAdipic Acid Titer (g/L)Theoretical Yield (%)Reference
Initial Engineered Strain (Mad136)Reconstructed RADP from T. fusca in E. coli BL21(DE3)0.311.1[1]
Overexpression of Rate-Limiting Enzyme (Mad146)Overexpression of Tfu_1647Not specified, but yield increased49.5[1]
Final Engineered Strain (Mad123146)Overexpression of Tfu_1647, deletion of competing pathways (ldhA, atoB), and deletion of sucD68.0 (fed-batch fermentation)93.1 (shaken flask)[1][2]
Alternative Enzyme CombinationExpression of paaJ, paaH, paaF, dcaA, and tesB in E. coli BL21(DE3)0.036 (after 30h)Not specified[6]

Experimental Protocols

A detailed methodology for a key experiment in enhancing the RADP is provided below.

Protocol: Deletion of Competing Pathway Genes using CRISPR/Cas9

This protocol outlines the general steps for deleting genes such as ldhA, atoB, and sucD in E. coli to redirect carbon flux towards the reverse adipate degradation pathway.

1. Materials:

  • E. coli strain harboring the RADP genes.

  • pCas and pTarget plasmids (specifics will vary based on the CRISPR/Cas9 system used).

  • Primers for sgRNA construction and gene knockout verification.

  • Competent cell preparation reagents.

  • Electroporator.

  • Appropriate antibiotics for plasmid selection.

  • LB medium and agar plates.

  • PCR reagents and DNA sequencing services.

2. Methodology:

  • sgRNA Design and Plasmid Construction:

    • Design specific single-guide RNAs (sgRNAs) targeting the genes of interest (ldhA, atoB, sucD).

    • Synthesize and clone the sgRNA sequences into the pTarget plasmid.

  • Transformation:

    • Prepare electrocompetent cells of the E. coli strain containing the RADP.

    • Co-transform the cells with the pCas plasmid (containing the Cas9 nuclease) and the pTarget plasmid (containing the specific sgRNA).

    • Plate the transformed cells on selective LB agar plates containing the appropriate antibiotics.

  • Induction of Gene Editing:

    • Inoculate a single colony into liquid LB medium with antibiotics and grow to the mid-log phase.

    • Induce the expression of the Cas9 nuclease and the sgRNA according to the specific plasmid system's instructions (e.g., with IPTG or anhydrotetracycline).

  • Verification of Gene Knockout:

    • After induction, plate the culture on appropriate agar to isolate single colonies.

    • Perform colony PCR using primers flanking the target gene to screen for deletions.

    • Confirm the deletion by DNA sequencing of the PCR product.

  • Curing of Plasmids:

    • Cure the CRISPR/Cas9 plasmids from the successfully edited strain, typically by growing in non-selective medium.

Visualizations

Diagram 1: The Reverse Adipate Degradation Pathway

RADP cluster_precursors Precursors cluster_pathway Reverse Adipate Degradation Pathway cluster_product Product Acetyl-CoA Acetyl-CoA 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA Acetyl-CoA->3-Oxoadipyl-CoA Tfu_0875 (β-ketothiolase) Succinyl-CoA Succinyl-CoA Succinyl-CoA->3-Oxoadipyl-CoA 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA 3-Oxoadipyl-CoA->3-Hydroxyadipyl-CoA Tfu_2399 (3-hydroxyacyl-CoA dehydrogenase) 3-Hydroxyadipyl-CoA_dehydrated 3-Hydroxyadipyl-CoA_dehydrated 3-Hydroxyadipyl-CoA->3-Hydroxyadipyl-CoA_dehydrated Tfu_0067 (3-hydroxyadipyl-CoA dehydratase) This compound This compound 3-Hydroxyadipyl-CoA_dehydrated->this compound Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA Tfu_1647 (this compound reductase) Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Tfu_2576-7 (Adipyl-CoA synthetase)

Caption: The enzymatic steps of the reverse adipate degradation pathway.

Diagram 2: Experimental Workflow for Troubleshooting Low Adipic Acid Titer

TroubleshootingWorkflow Start Low Adipic Acid Titer CheckEnzymeExpression 1. Verify Expression & Activity of Pathway Enzymes Start->CheckEnzymeExpression LowExpression Sub-optimal enzyme levels CheckEnzymeExpression->LowExpression AnalyzePrecursors 2. Quantify Intracellular Acetyl-CoA & Succinyl-CoA LowPrecursors Precursor pool depleted AnalyzePrecursors->LowPrecursors CheckByproducts 3. Measure Byproduct Formation (Lactate, etc.) HighByproducts High byproduct levels CheckByproducts->HighByproducts LowExpression->AnalyzePrecursors No OptimizeCodons Optimize Codon Usage LowExpression->OptimizeCodons Yes LowPrecursors->CheckByproducts No DeleteCompetingPathways Delete Competing Pathway Genes (ldhA, atoB, sucD) LowPrecursors->DeleteCompetingPathways Yes OverexpressEnzymes Overexpress Rate-Limiting Enzymes (e.g., Tfu_1647) HighByproducts->OverexpressEnzymes No, suspect pathway enzyme limitation HighByproducts->DeleteCompetingPathways Yes Solution Increased Adipic Acid Titer OptimizeCodons->Solution OverexpressEnzymes->Solution DeleteCompetingPathways->Solution LogicalRelationships cluster_inputs Genetic Modifications cluster_effects Metabolic Effects cluster_output Desired Outcome Overexpression Overexpression of Rate-Limiting Enzyme (Tfu_1647) IncreasedFlux Increased Carbon Flux Through RADP Overexpression->IncreasedFlux Deletion Deletion of Competing Pathways (ldhA, atoB, sucD) IncreasedPrecursors Increased Availability of Succinyl-CoA Deletion->IncreasedPrecursors ReducedByproducts Reduced Byproduct Formation Deletion->ReducedByproducts HighTiter High Titer of Adipic Acid IncreasedFlux->HighTiter IncreasedPrecursors->IncreasedFlux ReducedByproducts->IncreasedFlux

References

Technical Support Center: Strategies to Increase Intracellular 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to increase the intracellular pool of 5-Carboxy-2-pentenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for synthesizing this compound?

A1: The primary route for the biosynthesis of this compound is the reverse adipate degradation pathway (RADP).[1][2] This pathway utilizes the precursor molecules succinyl-CoA and acetyl-CoA, which are common central metabolites in many organisms, including Escherichia coli.[1][3]

Q2: What are the key enzymes involved in the reverse adipate degradation pathway leading to this compound?

A2: The enzymatic steps leading to the formation of this compound in the RADP are:

  • β-ketothiolase (PaaJ in E. coli): Catalyzes the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.

  • 3-hydroxyacyl-CoA dehydrogenase (PaaH in E. coli): Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA.

  • 3-hydroxyadipyl-CoA dehydratase (PaaF in E. coli): Dehydrates 3-hydroxyadipyl-CoA to form this compound.[3][4]

Q3: What is a known rate-limiting step in the pathway that consumes this compound?

A3: A key rate-limiting step identified in the downstream pathway is the reduction of this compound, catalyzed by this compound reductase (e.g., Tfu_1647 from Thermobifida fusca).[1] Overexpression of the subsequent enzymes in the pathway can lead to a depletion of the this compound pool. Conversely, a lower activity of this enzyme could potentially lead to an accumulation of this compound.

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound.

This is a common issue when engineering metabolic pathways. Here are potential causes and troubleshooting steps:

Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient Precursor Supply 1. Overexpress genes involved in the synthesis of acetyl-CoA and succinyl-CoA. For example, overexpressing acetyl-CoA carboxylase (Acc) can increase the malonyl-CoA pool, which can be metabolically linked to acetyl-CoA availability.[5][6] 2. Knock out competing pathways that drain acetyl-CoA and succinyl-CoA pools. For instance, deleting genes involved in acetate and ethanol production can redirect carbon flux towards acetyl-CoA.[5] 3. Optimize fermentation conditions to favor the production of precursors. This may involve adjusting the carbon source, temperature, or pH.Increased intracellular concentrations of acetyl-CoA and succinyl-CoA, leading to a higher flux through the RADP and increased production of this compound.
Low Enzyme Expression or Activity 1. Codon-optimize the genes of the RADP enzymes (PaaJ, PaaH, PaaF) for the expression host (e.g., E. coli). 2. Use strong, inducible promoters to control the expression of the pathway enzymes. This allows for tuning of expression levels to balance metabolic load. 3. Co-express chaperones to ensure proper folding of the heterologous enzymes. 4. Perform in vitro enzyme assays to confirm the activity of each enzyme in the pathway using cell-free extracts.Enhanced expression and activity of the RADP enzymes, leading to more efficient conversion of precursors to this compound.
Rapid Consumption of this compound 1. Modulate the expression of the downstream enzyme , this compound reductase. Use a weaker promoter or a lower inducer concentration to reduce its activity. 2. Introduce mutations into the active site of this compound reductase to decrease its catalytic efficiency.Accumulation of the intermediate this compound due to a bottleneck created at the subsequent enzymatic step.
Metabolic Burden on the Host Cell 1. Balance the expression levels of the pathway enzymes to avoid the accumulation of toxic intermediates and reduce the metabolic load on the host. This can be achieved by using a library of promoters with different strengths. 2. Optimize the growth medium to provide essential nutrients and cofactors required for both cell growth and pathway function.Improved cell health and sustained production of the target metabolite.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for the quantification of intracellular short-chain acyl-CoAs, which can be adapted for this compound.[7][8][9]

1. Sample Preparation:

  • Cell Quenching and Harvesting: Rapidly quench metabolism to prevent enzymatic degradation. For bacterial cultures, quickly cool the culture to <4°C and harvest cells by centrifugation at 4°C. Immediately flash-freeze the cell pellet in liquid nitrogen.

  • Extraction: Resuspend the frozen cell pellet in a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol or a solution containing 5% 5-sulfosalicylic acid). Vortex vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Clarification: Centrifuge the extract at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.

  • Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter to remove any remaining cellular debris.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined empirically using a standard. A common product ion for many acyl-CoAs corresponds to the fragmentation of the CoA moiety.

3. Quantification:

  • Generate a standard curve using a purified standard of this compound of known concentrations.

  • Normalize the quantified intracellular concentration to the cell biomass (e.g., dry cell weight or optical density).

Quantitative Data Summary (Hypothetical Example):

Strain/Condition This compound (nmol/g DCW) Acetyl-CoA (nmol/g DCW) Succinyl-CoA (nmol/g DCW)
Wild TypeNot Detected5.2 ± 0.83.1 ± 0.5
Engineered Strain (RADP expressed)1.5 ± 0.38.7 ± 1.26.4 ± 0.9
Engineered Strain + Precursor Boost4.8 ± 0.715.3 ± 2.111.2 ± 1.5

DCW: Dry Cell Weight

Visualizations

Reverse_Adipate_Degradation_Pathway AcetylCoA Acetyl-CoA PaaJ PaaJ (β-ketothiolase) AcetylCoA->PaaJ SuccinylCoA Succinyl-CoA SuccinylCoA->PaaJ ThreeOxoadipylCoA 3-Oxoadipyl-CoA PaaH PaaH (3-hydroxyacyl-CoA dehydrogenase) ThreeOxoadipylCoA->PaaH ThreeHydroxyadipylCoA 3-Hydroxyadipyl-CoA PaaF PaaF (3-hydroxyadipyl-CoA dehydratase) ThreeHydroxyadipylCoA->PaaF FiveCarboxyPentenoylCoA This compound PaaJ->ThreeOxoadipylCoA PaaH->ThreeHydroxyadipylCoA PaaF->FiveCarboxyPentenoylCoA

Caption: Reverse Adipate Degradation Pathway to this compound.

Experimental_Workflow_Quantification CellCulture Cell Culture (Engineered Strain) QuenchingHarvesting Quenching & Harvesting (Liquid Nitrogen) CellCulture->QuenchingHarvesting Extraction Metabolite Extraction (-20°C Solvent) QuenchingHarvesting->Extraction Clarification Centrifugation & Filtration Extraction->Clarification LCMS LC-MS/MS Analysis Clarification->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Experimental Workflow for this compound Quantification.

Troubleshooting_Logic Start Low this compound CheckPrecursors Measure Precursor Pools (Acetyl-CoA, Succinyl-CoA) Start->CheckPrecursors LowPrecursors Low Precursors CheckPrecursors->LowPrecursors Low CheckEnzymes Assess Enzyme Expression & Activity CheckPrecursors->CheckEnzymes Sufficient BoostPrecursors Boost Precursor Supply (Overexpression, Knockouts) LowPrecursors->BoostPrecursors Success Increased this compound BoostPrecursors->Success LowEnzymes Low Enzyme Activity CheckEnzymes->LowEnzymes Low CheckConsumption Evaluate Downstream Flux CheckEnzymes->CheckConsumption Sufficient OptimizeEnzymes Optimize Enzyme Expression (Codon Optimization, Promoters) LowEnzymes->OptimizeEnzymes OptimizeEnzymes->Success HighConsumption High Consumption CheckConsumption->HighConsumption High CheckConsumption->Success Balanced ModulateDownstream Modulate Downstream Enzyme HighConsumption->ModulateDownstream ModulateDownstream->Success

Caption: Troubleshooting Logic for Low this compound Production.

References

Methodological pitfalls in the analysis of acyl-CoA compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-CoA compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and reliable method for quantifying acyl-CoA compounds?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoAs.[1][2] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[1][3]

Q2: Why are my acyl-CoA samples degrading, and what can I do to prevent it?

A2: Acyl-CoAs are inherently unstable and prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1][4] To minimize degradation, it is crucial to process samples quickly at low temperatures (i.e., on ice) and store extracts at -80°C, preferably as a dry pellet.[1][5] When reconstituting samples for analysis, using methanol or a buffered solution like 50 mM ammonium acetate (pH 6.8) can enhance stability compared to unbuffered aqueous solutions.[1][6]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a highly characteristic fragmentation pattern involving the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][4] This common fragmentation allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species within a sample.[1][7] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[1][8]

Q4: How can I improve the chromatographic separation of different acyl-CoA species?

A4: Achieving good chromatographic separation is critical for reducing ion suppression and ensuring accurate quantification.[1][5] For the analysis of short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is commonly employed.[1][9] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[1][10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of acyl-CoA compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal / Poor Sensitivity 1. Sample Degradation: Acyl-CoAs are unstable in aqueous solutions.[4][5] 2. Inefficient Extraction: The chosen solvent may not be optimal for the acyl-CoAs of interest.[6] 3. Ion Suppression: Co-eluting matrix components can interfere with analyte ionization.[5][11]1. Keep samples on ice at all times, minimize time in aqueous solutions, and store extracts at -80°C.[1][5] 2. Use an effective extraction solvent like 5-sulfosalicylic acid (SSA) or solvent mixtures such as methanol/chloroform.[2][7][12] 3. Optimize chromatographic separation to resolve the analyte from interfering compounds. Consider matrix-matched calibration standards.[5][11]
Poor Recovery 1. Suboptimal Extraction Method: Different extraction methods have varying efficiencies for different acyl-CoA chain lengths.[12][13] 2. Loss during Solid-Phase Extraction (SPE): SPE can lead to the loss of hydrophilic, short-chain acyl-CoAs.[1]1. Select an extraction method validated for your specific acyl-CoAs of interest. For example, acetonitrile/2-propanol with SPE has shown high recovery for a broad range of acyl-CoAs.[12][13] 2. Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[1][14] If SPE is necessary, ensure the cartridge and elution protocol are optimized.
Inaccurate Quantification 1. Lack of Internal Standard: Variations in sample preparation and matrix effects can lead to imprecision.[5] 2. Non-Linearity of Calibration Curve: Matrix effects can impact the linearity of the standard curve.[5][11]1. Use a stable isotope-labeled or odd-chain acyl-CoA as an internal standard to normalize for sample loss and matrix effects.[5][7] 2. Construct calibration curves in a matrix that closely matches the study samples. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[1][5]
Poor Peak Shape 1. Suboptimal Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape.[1] 2. Column Contamination: Buildup of biological materials on the analytical column can distort peak shape.[15]1. Optimize the mobile phase. Using a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[1][10] 2. Implement a column wash step in your gradient to remove contaminants after each injection.[15]

Data Presentation

Table 1: Comparison of Acyl-CoA Recovery Rates Using Different Extraction Methods
Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%[12]~36%[12]93-104% (extraction), 83-90% (SPE)[12][13]
Propionyl-CoA ~80%[12]~62%[12]Not Reported
Malonyl-CoA Not ReportedNot Reported93-104% (extraction), 83-90% (SPE)[13]
Octanoyl-CoA Not ReportedNot Reported93-104% (extraction), 83-90% (SPE)[13]
Oleoyl-CoA Not ReportedNot Reported93-104% (extraction), 83-90% (SPE)[13]
Palmitoyl-CoA Not ReportedNot Reported93-104% (extraction), 83-90% (SPE)[13]
Arachidonyl-CoA Not ReportedNot Reported93-104% (extraction), 83-90% (SPE)[13]

Experimental Protocols

Detailed Methodology: Acyl-CoA Extraction from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol describes a robust method for the extraction of short-chain acyl-CoAs from tissue samples, optimized for subsequent LC-MS/MS analysis.[12]

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)

  • Liquid nitrogen

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen at all times to halt metabolic activity.

    • Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state.

    • Grind the tissue to a fine powder using the pre-chilled pestle.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder.

    • Homogenize the sample immediately using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

  • Sample Storage and Analysis:

    • The extracted sample is now ready for analysis by LC-MS/MS.

    • If not analyzing immediately, store the extracts at -80°C to prevent degradation.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue Frozen Tissue (20-50mg) Pulverize Pulverize in Liquid N2 Tissue->Pulverize Homogenize Homogenize in ice-cold 5% SSA + Internal Standard Pulverize->Homogenize Precipitate Incubate on ice (10 min) Homogenize->Precipitate Centrifuge Centrifuge (16,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Storage Store at -80°C Supernatant->Storage

Caption: Workflow for Acyl-CoA Extraction from Tissue.

G Start Start: Low Signal or Poor Recovery CheckDegradation Is sample handling optimized to prevent degradation? Start->CheckDegradation OptimizeHandling Implement cold & fast processing. Store at -80°C. CheckDegradation->OptimizeHandling No CheckExtraction Is the extraction method validated for your analytes? CheckDegradation->CheckExtraction Yes OptimizeHandling->CheckExtraction OptimizeExtraction Test alternative solvents (e.g., Acetonitrile/Isopropanol) or methods (e.g., no SPE). CheckExtraction->OptimizeExtraction No CheckIonSuppression Is ion suppression suspected? CheckExtraction->CheckIonSuppression Yes OptimizeExtraction->CheckIonSuppression OptimizeChroma Improve chromatographic separation. Use matrix- matched standards. CheckIonSuppression->OptimizeChroma Yes Success Problem Resolved CheckIonSuppression->Success No OptimizeChroma->Success Failure Consult Instrument Specialist OptimizeChroma->Failure end end

References

Validation & Comparative

The Emerging Role of 5-Carboxy-2-pentenoyl-CoA in Monitoring Metabolic Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of metabolic flux is critical for understanding disease pathophysiology and developing novel therapeutics. While established biomarkers have paved the way, the quest for more specific and sensitive indicators continues. This guide provides a comparative analysis of 5-Carboxy-2-pentenoyl-CoA as a potential biomarker for metabolic flux, contextualized against existing alternatives. We present available data, detail relevant experimental protocols, and offer a framework for its validation.

Comparative Analysis of Metabolic Flux Biomarkers

While direct comparative studies validating this compound as a biomarker for metabolic flux are emerging, we can evaluate its potential by comparing its characteristics to well-established biomarkers, such as acylcarnitines, which are widely used in the diagnosis of fatty acid oxidation (FAO) disorders.[1][2]

FeatureThis compoundAcylcarnitines (e.g., C14:1)
Metabolic Role Intermediate in pathways such as caprolactam and phenylalanine degradation.[3] It is a medium-chain 2-enoyl CoA.[3]Transport molecules for fatty acids into the mitochondria for β-oxidation. Accumulation is indicative of enzymatic blocks in FAO disorders.[1]
Potential as a Biomarker Hypothetically, its accumulation or depletion could reflect flux through its associated metabolic pathways. Its role as an intermediate in adipic acid biosynthesis suggests a link to fatty acid metabolism.[4]Proven diagnostic and prognostic markers for various FAO disorders, such as VLCAD deficiency.[5][6] Elevated levels correlate with disease severity.[6]
Detection Method Quantifiable via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8]Routinely measured by tandem mass spectrometry (MS/MS) in newborn screening and clinical diagnostics.[1][2]
Validation Status Not yet clinically validated as a routine biomarker for metabolic flux.Extensively validated and used in clinical practice for diagnosing and monitoring metabolic diseases.[1][2]

Signaling Pathways and Metabolic Context

To understand the potential utility of this compound as a biomarker, it is essential to visualize its position within metabolic pathways. Below is a simplified representation of a biosynthetic pathway involving this compound.

Metabolic Pathway of this compound Precursor_Metabolite Precursor Metabolite(s) Intermediate_1 Intermediate Metabolite 1 Precursor_Metabolite->Intermediate_1 Enzyme A 5_Carboxy_2_pentenoyl_CoA This compound Intermediate_1->5_Carboxy_2_pentenoyl_CoA Enzyme B Adipyl_CoA Adipyl-CoA 5_Carboxy_2_pentenoyl_CoA->Adipyl_CoA This compound reductase Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid Adipyl-CoA synthetase

Caption: Simplified biosynthetic pathway illustrating the position of this compound as a key intermediate.

Experimental Protocols for Biomarker Validation

The validation of a novel biomarker like this compound requires rigorous experimental methodologies. Below are key protocols analogous to those used for established metabolic biomarkers.

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for quantifying short-chain acyl-CoAs.[7][8]

  • Sample Preparation:

    • Rapidly quench metabolic activity in cell cultures or tissues by flash-freezing in liquid nitrogen.

    • For cells, aspirate the medium, wash with ice-cold saline, and then add an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a methanol/acetonitrile/water mixture).[8][9]

    • For tissues, homogenize the frozen tissue in the cold extraction solvent.

    • Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Centrifuge to pellet protein and other debris.

    • Purify the supernatant containing the acyl-CoAs using solid-phase extraction (SPE) with a suitable column (e.g., Oasis HLB).[8]

  • LC-MS/MS Analysis:

    • Analyze the purified extract using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q Exactive Plus).[8]

    • Use a suitable C18 column for chromatographic separation.

    • Employ positive ion electrospray ionization (ESI).

    • Monitor for specific precursor and product ion transitions for this compound using multiple reaction monitoring (MRM).[7]

  • Data Analysis:

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

    • Normalize the results to cell number or tissue weight.

13C-Metabolic Flux Analysis (13C-MFA)

This technique is the gold standard for quantifying metabolic reaction rates in a biological system.[9][10][11]

  • Cell Culture and Isotope Labeling:

    • Culture cells in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose or [U-13C]-glutamine) that is expected to contribute to the biosynthesis of this compound.

    • Allow the cells to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant.[9]

  • Metabolite Extraction and Analysis:

    • Quench metabolism and extract metabolites as described in the LC-MS/MS protocol.

    • Analyze the extracts by LC-MS/MS to determine the mass isotopomer distribution (MID) for this compound and other relevant metabolites.[9]

  • Flux Calculation:

    • Construct a stoichiometric model of the relevant metabolic pathways.

    • Use the measured MIDs and a computational flux analysis software to calculate the intracellular metabolic fluxes.

    • Assess the goodness-of-fit between the simulated and experimental data using statistical tests like the chi-squared (χ²) test.[9][10]

Proposed Validation Workflow

A structured approach is necessary to validate this compound as a reliable biomarker of metabolic flux.

Biomarker Validation Workflow Clinical_Need Identify Clinical Need (e.g., monitoring drug efficacy) Assay_Dev Develop & Optimize LC-MS/MS Assay Clinical_Need->Assay_Dev Cell_Culture_Models In Vitro Studies (Cell Culture Models) Assay_Dev->Cell_Culture_Models Animal_Models Preclinical Studies (Animal Models) Cell_Culture_Models->Animal_Models Human_Studies Clinical Validation (Human Samples) Animal_Models->Human_Studies Correlation Correlate with 13C-MFA and Clinical Endpoints Human_Studies->Correlation Validation Validated Biomarker Correlation->Validation

Caption: A stepwise workflow for the validation of this compound as a metabolic flux biomarker.

Conclusion

This compound holds promise as a novel biomarker for monitoring metabolic flux in specific pathways. Its validation will require a concerted effort involving robust analytical methods, sophisticated metabolic flux analysis techniques, and a tiered approach from in vitro studies to clinical validation. By correlating its levels with direct measurements of metabolic flux and clinical outcomes, the scientific community can ascertain its utility in basic research and drug development. The methodologies and comparative framework presented in this guide offer a roadmap for the rigorous evaluation of this and other emerging metabolic biomarkers.

References

A Researcher's Guide to Quantifying Acyl-CoAs: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central intermediates in a multitude of cellular processes, from energy metabolism and lipid biosynthesis to the regulation of signaling pathways.[1][2] The choice of analytical methodology can significantly impact the breadth, sensitivity, and accuracy of the resulting acyl-CoA profile. This guide provides an objective comparison of the most prevalent methods for acyl-CoA quantification, supported by experimental data and detailed protocols.

The quantification of acyl-CoAs is primarily achieved through chromatographic techniques coupled with mass spectrometry or UV detection, and through enzymatic assays.[3] Each method presents a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput. The selection of an appropriate analytical method often depends on the specific requirements of the study, such as the expected concentration of the analytes and the number of samples to be analyzed.[3]

Comparative Analysis of Acyl-CoA Quantification Methods

The following table summarizes key quantitative performance metrics for the different methods.

MethodPrincipleTypical AnalytesSensitivity (LOD/LOQ)ThroughputKey AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography followed by detection and quantification based on mass-to-charge ratio.[4][5]Broad range of short, medium, and long-chain acyl-CoAs.[4][5][6]High (sub-picomole to femtomole range).[5][7]Moderate to HighHigh sensitivity and specificity; allows for simultaneous quantification of multiple acyl-CoAs.[4][8]Requires expensive instrumentation and specialized expertise.
HPLC-UV Separation by high-performance liquid chromatography and detection by UV absorbance at 260 nm.[9]More abundant short and medium-chain acyl-CoAs.[1][9]Moderate (picomole range).[9]ModerateRobust, reliable, and more accessible than LC-MS/MS.[1][3]Lower sensitivity and specificity compared to LC-MS/MS; potential for co-eluting interferences.[1]
Enzymatic/Fluorometric Assays Coupled enzymatic reactions leading to a colorimetric or fluorescent product proportional to the acyl-CoA concentration.[10][11]Total acyl-CoAs or specific species like acetyl-CoA.[1][11]Moderate to High (micromolar to nanomolar range).[10][12]HighSimple, rapid, and suitable for high-throughput screening.[3][10][12]Can be prone to interference from other molecules in the sample; may lack specificity for individual acyl-CoA species.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison.

LC-MS/MS Quantification of Acyl-CoAs

This protocol is adapted from a method for the analysis of a wide range of fatty acyl-CoA molecular species.[5]

a. Sample Preparation (Cell Extracts)

  • Harvest cultured cells (~106–107) by scraping into a cold phosphate-buffered saline solution.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 10% trichloroacetic acid (TCA).

  • Add internal standards (e.g., odd-chain-length fatty acyl-CoAs) to the cell suspension.

  • Sonicate the mixture on ice to lyse the cells and precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • The resulting supernatant contains the acyl-CoAs and can be directly analyzed or stored at -80°C.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.

    • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 2% B to 98% B over 15 minutes.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[4]

    • Transitions: Monitor the precursor ion ([M+H]+) and a specific product ion for each acyl-CoA species. A common fragmentation is the neutral loss of the 5'-ADP moiety (507 Da).[5][6]

    • Quantification: Calculate the concentration of each acyl-CoA by comparing the peak area of the analyte to that of the internal standard.[5]

HPLC-UV Quantification of Acyl-CoAs

This protocol is a general method for the separation and quantification of acyl-CoAs using HPLC with UV detection.[9]

a. Sample Preparation

Follow the same sample preparation procedure as for LC-MS/MS (Section 1.a).

b. HPLC-UV Analysis

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Injection Volume: 50 µL.

  • Quantification:

    • Generate a standard curve using known concentrations of acyl-CoA standards.

    • Calculate the concentration of each acyl-CoA in the sample based on the peak area relative to the standard curve.

Fluorometric Assay for Total Fatty Acyl-CoA

This protocol is based on a commercially available fluorometric assay kit.[10][13]

a. Sample Preparation

  • Homogenize tissue or lyse cells in the provided assay buffer.

  • Centrifuge the homogenate/lysate to remove insoluble material.

  • Collect the supernatant for the assay.

b. Assay Procedure

  • Reaction Setup: Add the sample and reaction mix (containing enzymes and a fluorescent probe) to a 96-well plate.[3]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).[3]

  • Measurement: Read the fluorescence using a plate reader at the recommended excitation and emission wavelengths (e.g., ex/em = 530/585 nm).[10][13]

  • Calculation: Determine the acyl-CoA concentration based on a standard curve prepared with known concentrations of a fatty acyl-CoA standard.[3]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflows and the central role of acyl-CoAs in metabolism.

Acyl_CoA_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis Start Biological Sample (Cells/Tissue) Homogenization Homogenization/ Lysis Start->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Purification Purification (Optional) Extraction->Purification LC_MSMS LC-MS/MS Purification->LC_MSMS High Sensitivity/ Specificity HPLC_UV HPLC-UV Purification->HPLC_UV Robust/ Accessible Fluorometric Fluorometric Assay Purification->Fluorometric High Throughput Quantification Quantification LC_MSMS->Quantification HPLC_UV->Quantification Fluorometric->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General experimental workflow for acyl-CoA quantification.

Acyl_CoA_Metabolic_Pathways cluster_Anabolism Anabolic Pathways cluster_Catabolism Catabolic Pathways cluster_Regulation Regulatory Roles Acyl_CoA Acyl-CoAs Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis Fatty_Acid_Elongation Fatty Acid Elongation Acyl_CoA->Fatty_Acid_Elongation Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Gene_Expression Gene Expression Acyl_CoA->Gene_Expression Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA Fatty_Acids Fatty Acids Fatty_Acids->Acyl_CoA Acyl-CoA Synthetases

Caption: Central role of acyl-CoAs in metabolic pathways.

Conclusion

The choice of an analytical method for acyl-CoA quantification should be guided by the specific research question, the available instrumentation, and the desired level of sensitivity and specificity. For comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, LC-MS/MS is the method of choice.[4][8][14] HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species.[1][3] Enzymatic and fluorometric assays provide a high-throughput option for targeted analysis of total or specific acyl-CoAs.[3][10][12] By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to accurately and reliably quantify these critical metabolic intermediates.

References

A Comparative Analysis of the 5-Carboxy-2-pentenoyl-CoA Pathway Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Carboxy-2-pentenoyl-CoA pathway, a key metabolic route involved in the degradation and biosynthesis of adipic acid, has garnered significant interest for its biotechnological applications, particularly in the production of bio-based plastics and polymers. This guide provides a comparative overview of this pathway, focusing on its characterization in its native host, Thermobifida fusca, and its heterologous expression in other microorganisms.

Pathway Overview

The this compound pathway is a five-step metabolic sequence that converts succinyl-CoA and acetyl-CoA into adipyl-CoA, which can then be hydrolyzed to adipic acid. While initially identified as a degradative pathway for adipic acid, its reverse direction (the reverse adipate degradation pathway or RADP) has been extensively studied for the biosynthesis of this valuable C6 dicarboxylic acid.

Cross-species Comparison

The most well-characterized example of the this compound pathway is found in the thermophilic bacterium Thermobifida fusca.[1][2][3] This pathway has been successfully reconstructed in other host organisms, most notably Escherichia coli and the yeast Saccharomyces cerevisiae, for the industrial production of adipic acid.[1][4]

While the complete, naturally occurring pathway has not been definitively identified in a wide range of organisms, studies on adipic acid metabolism in bacteria such as Acinetobacter baylyi and Cupriavidus necator suggest the presence of some of the enzymatic activities involved.[1][5] In the fungus Penicillium chrysogenum, a pathway for adipic acid degradation has been elucidated, which inspired the reconstruction of the biosynthetic pathway in other hosts.[1] However, a direct comparison of the complete this compound pathway across different native species is currently limited by the available research.

The following table summarizes the key enzymes of the this compound pathway as identified in Thermobifida fusca and expressed in recombinant hosts.

EnzymeGene (from T. fusca)EC NumberFunctionHost Organisms for Heterologous Expression
β-ketothiolaseTfu_08752.3.1.16Condenses acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoAEscherichia coli, Saccharomyces cerevisiae
3-hydroxyacyl-CoA dehydrogenaseTfu_23991.1.1.35Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoAEscherichia coli, Saccharomyces cerevisiae
3-hydroxyadipyl-CoA dehydrataseTfu_00674.2.1.55Dehydrates 3-hydroxyadipyl-CoA to this compoundEscherichia coli, Saccharomyces cerevisiae
This compound reductaseTfu_16471.3.1.107Reduces this compound to adipyl-CoAEscherichia coli, Saccharomyces cerevisiae
Adipyl-CoA synthetaseTfu_2576, Tfu_25776.2.1.23Converts adipyl-CoA to adipic acidEscherichia coli, Saccharomyces cerevisiae

Performance in Different Hosts

In its native host, Thermobifida fusca, the expression of this compound reductase (Tfu_1647) has been identified as the rate-limiting step in adipic acid production.[1][2] Heterologous expression of the entire pathway in E. coli and S. cerevisiae has allowed for significant optimization and higher yields of adipic acid.[4][6][7] Genetic engineering strategies in these hosts have focused on overcoming the native rate-limiting steps and improving the efficiency of the enzymes through methods like site-directed mutagenesis.[8]

Visualizing the Pathway and Experimental Workflow

To better understand the flow of metabolites and the experimental approaches used to study this pathway, the following diagrams have been generated.

5-Carboxy-2-pentenoyl-CoA_Pathway acetyl_coa Acetyl-CoA oxo_coa 3-Oxoadipyl-CoA acetyl_coa->oxo_coa succinyl_coa Succinyl-CoA succinyl_coa->oxo_coa hydroxy_coa 3-Hydroxyadipyl-CoA oxo_coa->hydroxy_coa pentenoyl_coa This compound hydroxy_coa->pentenoyl_coa adipyl_coa Adipyl-CoA pentenoyl_coa->adipyl_coa adipic_acid Adipic Acid adipyl_coa->adipic_acid Tfu_0875 β-ketothiolase (Tfu_0875) Tfu_0875->oxo_coa Tfu_2399 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399) Tfu_2399->hydroxy_coa Tfu_0067 3-hydroxyadipyl-CoA dehydratase (Tfu_0067) Tfu_0067->pentenoyl_coa Tfu_1647 This compound reductase (Tfu_1647) Tfu_1647->adipyl_coa Tfu_2576_7 Adipyl-CoA synthetase (Tfu_2576/7) Tfu_2576_7->adipic_acid

Caption: The this compound biosynthetic pathway.

Experimental_Workflow cluster_Tfusca Native Host (T. fusca) cluster_Ecoli Recombinant Host (E. coli) cluster_Analysis Analysis Tfusca_genome T. fusca Genome gene_identification Gene Identification Tfusca_genome->gene_identification plasmid_construction Plasmid Construction gene_identification->plasmid_construction Cloning of pathway genes transformation Transformation plasmid_construction->transformation expression Protein Expression transformation->expression fermentation Fermentation expression->fermentation enzyme_assay In vitro Enzyme Assays expression->enzyme_assay hplc HPLC Analysis of Adipic Acid fermentation->hplc

Caption: General experimental workflow for pathway reconstruction.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the study of this pathway.

Heterologous Expression of the this compound Pathway in E. coli

This protocol outlines the general steps for expressing the T. fusca pathway in E. coli, a common host for metabolic engineering.

1. Gene Amplification and Plasmid Construction:

  • The genes encoding the five enzymes of the pathway (Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, Tfu_2576, and Tfu_2577) are amplified from Thermobifida fusca genomic DNA using PCR with high-fidelity DNA polymerase.

  • The amplified gene fragments are cloned into suitable expression vectors (e.g., pTrc99A, pCDFDuet-1) under the control of an inducible promoter (e.g., trc promoter).[1][9] Plasmids with different antibiotic resistance markers are used for the co-expression of multiple genes.

2. Transformation of E. coli:

  • The constructed plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or MG1655) using standard heat shock or electroporation methods.

  • Transformed cells are selected on LB agar plates containing the appropriate antibiotics.

3. Protein Expression and Fermentation:

  • A single colony of the recombinant E. coli is inoculated into a starter culture of LB medium with antibiotics and grown overnight.

  • The starter culture is then used to inoculate a larger volume of production medium (e.g., M9 minimal medium or a rich medium like TB).

  • The culture is grown at 37°C to an optimal cell density (OD600 of ~0.6-0.8).

  • Protein expression is induced by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • The culture is then incubated at a lower temperature (e.g., 16-30°C) for an extended period (12-48 hours) to allow for proper protein folding and adipic acid production.

4. Analysis of Adipic Acid Production:

  • After fermentation, the culture supernatant is collected by centrifugation.

  • The concentration of adipic acid in the supernatant is determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.

In Vitro Enzyme Assays

These assays are essential for characterizing the activity of the individual enzymes in the pathway.

1. Crude Cell Extract Preparation:

  • Recombinant E. coli cells overexpressing a specific pathway enzyme are harvested by centrifugation.

  • The cell pellet is resuspended in a suitable buffer (e.g., Tris-HCl or phosphate buffer) and lysed by sonication or French press.

  • The cell debris is removed by centrifugation to obtain the crude cell extract containing the enzyme.

2. Spectrophotometric Assay for Dehydrogenases and Reductases:

  • The activities of 3-hydroxyacyl-CoA dehydrogenase and this compound reductase can be measured by monitoring the change in absorbance of NADH or NADPH at 340 nm.

  • The reaction mixture typically contains the enzyme extract, the respective substrate (3-oxoadipyl-CoA or this compound), and the cofactor (NADH or NADPH) in a suitable buffer.

3. Thiolase Assay:

  • The activity of β-ketothiolase can be assayed in the thiolysis direction by monitoring the decrease in absorbance of the enolate form of the β-ketoacyl-CoA substrate at around 305 nm in the presence of Coenzyme A.

4. Adipyl-CoA Synthetase Assay:

  • The activity of adipyl-CoA synthetase can be determined by coupling the reaction to the reduction of NAD+ in the presence of a suitable dehydrogenase or by directly measuring the formation of adipyl-CoA using HPLC.

5. DTNB Assay for CoA Thioesters:

  • A general method to quantify the formation of CoA thioesters involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with free CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.[10] This can be used to measure the consumption of CoA in ligase reactions.

This guide provides a foundational understanding of the this compound pathway and its comparative aspects based on current research. Further investigation into the prevalence and diversity of this pathway in a broader range of organisms will be crucial for advancing its application in biotechnology and for understanding its role in microbial metabolism.

References

A Comparative Guide to Adipic Acid Synthesis: 5-Carboxy-2-pentenoyl-CoA versus Other Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for sustainable chemical production has propelled research into bio-based synthesis of adipic acid, a crucial precursor for nylon and other polymers. This guide provides an objective comparison of prominent biosynthetic pathways for adipic acid, with a particular focus on the performance of the reverse β-oxidation pathway, which features 5-Carboxy-2-pentenoyl-CoA as a key intermediate. We will delve into quantitative data from various engineered microbial systems, detail relevant experimental protocols, and visualize the metabolic routes and analytical workflows.

Performance Comparison of Adipic Acid Biosynthesis Pathways

Several metabolic routes have been engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae for the production of adipic acid. The most promising pathways include the reverse β-oxidation pathway, the muconic acid pathway, and pathways involving fatty acid degradation. The reverse β-oxidation pathway is considered a highly promising route and has achieved the highest reported titer of adipic acid to date.[1]

The following table summarizes the performance of different adipic acid synthesis pathways, highlighting the producing organism, the key intermediate where specified, and the achieved titer, yield, and productivity.

PathwayKey IntermediateHost OrganismCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Reverse β-OxidationThis compound E. coliGlucose/Glycerol68--[1]
Reverse β-OxidationThis compound E. coliGlucose2.010.50 (from glucose)-[1]
Reverse β-OxidationAdipyl-CoAE. coliGlucose0.012--[1]
Reverse β-OxidationAdipyl-CoAE. coliGlucose0.036--[1]
Muconic Acid Pathwaycis,cis-Muconic AcidE. coliGlucose38.6 (muconic acid)90% (hydrogenation)-[1]
Muconic Acid Pathwaycis,cis-Muconic AcidP. putidaLignin34.5 (muconic acid)--[2]
Fatty Acid Degradation-Candida tropicalisFatty Acids---[1]

Note: The conversion of muconic acid to adipic acid is typically a subsequent chemical hydrogenation step. The yields reported for this pathway often refer to the efficiency of this chemical conversion. The reverse β-oxidation pathway offers a direct biological route to adipic acid.

Key Intermediates and Pathway Efficiency

The Reverse β-Oxidation Pathway and this compound

The reverse β-oxidation pathway is an engineered metabolic route that essentially reverses the natural fatty acid degradation process to build longer carbon chains.[3] Starting from the central metabolites acetyl-CoA and succinyl-CoA, a series of enzymatic reactions elongates the carbon chain to form adipyl-CoA, which is then hydrolyzed to adipic acid.

One of the critical intermediates in this pathway is This compound . The conversion of this intermediate is catalyzed by this compound reductase. Studies have identified this specific enzymatic step as a potential rate-limiting factor in the overall pathway.[4] Efforts to improve the efficiency of this enzyme through protein engineering have been shown to enhance adipic acid titers.[4]

The Muconic Acid Pathway

The muconic acid pathway represents a well-established alternative for bio-based adipic acid production.[1] This route involves the biological conversion of sugars or aromatic compounds derived from lignin into cis,cis-muconic acid.[2] This intermediate is then harvested and subjected to chemical hydrogenation to yield adipic acid. While this is a two-step process involving both biological and chemical stages, it has demonstrated high efficiency in the chemical conversion step.[1]

Experimental Protocols

Quantification of Adipic Acid and Intermediates by GC-MS

Accurate quantification of adipic acid and its precursors in fermentation broths is crucial for pathway optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for this purpose, though it requires a derivatization step to increase the volatility of the acidic analytes.[5]

Sample Preparation and Derivatization:

  • Internal Standard Addition: To a known volume of the fermentation broth (e.g., 1 mL), add a known amount of a stable isotope-labeled internal standard, such as adipic acid-13C6.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add a silylating agent, for example, 50 µL of anhydrous pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial, vortex, and heat at 60°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.[5]

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient is used to separate the derivatized compounds.

  • Detection: Mass spectrometry is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantification of Adipic Acid and Intermediates by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the direct quantification of adipic acid and its intermediates without the need for derivatization.[6]

Sample Preparation:

  • Internal Standard Addition: Add a known amount of adipic acid-13C6 internal standard to the sample.

  • Acidification: Acidify the sample with an acid such as HCl.

  • Extraction: Perform a liquid-liquid extraction with a solvent like ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.[6]

LC-MS/MS Conditions:

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid).

  • Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent and daughter ions of the target analytes and the internal standard.

Enzyme Assay for this compound Reductase

Principle:

The activity of this compound reductase can be determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Proposed Assay Components:

  • Buffer (e.g., potassium phosphate buffer, pH 7.0)

  • NADPH

  • Purified this compound reductase enzyme

  • Substrate: this compound (synthesis may be required if not commercially available)

Procedure:

  • Prepare a reaction mixture containing the buffer and NADPH in a cuvette.

  • Initiate the reaction by adding the enzyme and/or the substrate.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the enzyme activity. The molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) can be used to calculate the specific activity of the enzyme.

Visualizations

Adipic Acid Synthesis Pathways

Adipic_Acid_Pathways cluster_0 Reverse β-Oxidation Pathway cluster_1 Muconic Acid Pathway Acetyl_CoA Acetyl-CoA 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA Acetyl_CoA->3_Oxoadipyl_CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->3_Oxoadipyl_CoA 3_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA 3_Oxoadipyl_CoA->3_Hydroxyadipyl_CoA 5_Carboxy_2_pentenoyl_CoA This compound 3_Hydroxyadipyl_CoA->5_Carboxy_2_pentenoyl_CoA Adipyl_CoA Adipyl-CoA 5_Carboxy_2_pentenoyl_CoA->Adipyl_CoA Adipic_Acid_RBO Adipic Acid Adipyl_CoA->Adipic_Acid_RBO Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway cis_cis_Muconic_Acid cis,cis-Muconic Acid Shikimate_Pathway->cis_cis_Muconic_Acid Adipic_Acid_MA Adipic Acid cis_cis_Muconic_Acid->Adipic_Acid_MA Chemical Hydrogenation

Caption: Overview of major biosynthetic routes to adipic acid.

Experimental Workflow for Adipic Acid Quantification

Quantification_Workflow Fermentation_Broth Fermentation Broth Sample Internal_Standard Add Internal Standard (Adipic Acid-13C6) Fermentation_Broth->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct to LC-MS/MS Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for quantifying adipic acid.

Conclusion

The bio-based production of adipic acid presents a compelling alternative to traditional chemical synthesis. The reverse β-oxidation pathway, with This compound as a central intermediate, has demonstrated significant potential, achieving high titers in engineered microorganisms. While direct quantitative comparisons of intermediate performance are still an area for further research, the overall success of this pathway underscores the importance of optimizing each enzymatic step, particularly the reduction of this compound. Continued advancements in metabolic engineering, protein engineering, and analytical methodologies will be crucial in realizing the full potential of these biosynthetic routes for the industrial-scale production of adipic acid.

References

Comparative Guide to the Identification of 5-Carboxy-2-pentenoyl-CoA: High-Resolution MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of acyl-Coenzyme A (acyl-CoA) thioesters are critical for understanding a multitude of cellular functions, from energy metabolism to post-translational modifications.[1] 5-Carboxy-2-pentenoyl-CoA, a dicarboxylic acyl-CoA, is an important intermediate in the metabolic pathways of amino acids like L-lysine and L-tryptophan.[2][3] This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the definitive identification of this and similar molecules.

Methodology Comparison: Unveiling the Strengths of Each Technique

The choice of analytical method is paramount and should be guided by the specific requirements of the research, such as sensitivity, specificity, and throughput.[4] Liquid chromatography coupled to mass spectrometry (LC-MS) is the most frequently used method for acyl-CoA analysis due to its superior sensitivity.[1]

Method Principle Sensitivity Specificity Throughput Key Advantages Limitations
High-Resolution MS (e.g., Orbitrap, TOF) Measures mass-to-charge ratio with high accuracy, enabling determination of elemental composition.Very High (fmol to pmol)[5]Very HighMediumUnambiguous identification through accurate mass measurement and fragmentation analysis.[1]Higher instrument cost and complexity.[6]
Tandem MS (MS/MS) (e.g., Triple Quadrupole) Precursor ion is selected and fragmented to produce characteristic product ions for identification.High (pmol)[7]HighHighExcellent for targeted quantification (MRM/SRM).[1][8]Less effective for unknown identification compared to HRMS.
HPLC-UV Separates compounds by chromatography and detects them based on UV absorbance of the adenine moiety.Low (nmol)[6]LowHighCost-effective and accessible.[4]Low sensitivity and specificity; co-elution can be problematic.[6]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Very Low (µmol)Very HighLowProvides unambiguous structural elucidation without standards.[6]Low sensitivity requires larger sample amounts.[6]
Enzymatic/Fluorometric Assays Uses specific enzymes to generate a detectable signal (colorimetric or fluorescent).MediumMedium-HighVery HighSimple, rapid, and suitable for high-throughput screening.[4]Often measures total acyl-CoAs or specific, common species; susceptible to interference.

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust protocols are essential for reproducible and accurate results. Below are standardized procedures for acyl-CoA analysis.

Acyl-CoA Extraction from Biological Samples

A critical first step is the efficient extraction of acyl-CoAs while minimizing degradation.[1]

  • Objective: To isolate acyl-CoAs from cellular or tissue matrices.

  • Procedure:

    • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol/water or 80% methanol).[4][6]

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[6]

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under vacuum or nitrogen.

    • Reconstitute the dried pellet in an appropriate solvent for analysis (e.g., 50% methanol/50% 50 mM ammonium acetate).[6][9]

High-Resolution LC-MS/MS Analysis

This protocol is optimized for the sensitive detection and identification of a broad range of acyl-CoAs.[1][4]

  • Objective: To separate and identify this compound and other acyl-CoAs.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).[1]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[1]

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[1]

    • Mobile Phase B: Methanol.[1]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of varying chain lengths.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as acyl-CoAs ionize efficiently in this mode.[8]

    • Analysis: Full scan MS followed by data-dependent MS/MS (dd-MS²) of the most abundant precursor ions.

    • Identification: The identity of this compound is confirmed by matching the accurate mass of the precursor ion (Monoisotopic Mass: 893.1469 g/mol ) and its characteristic fragmentation pattern.[10] A common fragmentation for acyl-CoAs is the neutral loss of the 5'-ADP moiety (507.1 Da).[7][8]

Visualizing the Process and Pathway

Diagrams help to clarify complex workflows and biological contexts.

Experimental Workflow for Acyl-CoA Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Cold Solvent Sample->Homogenization Centrifugation Centrifugation (14,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Extract Supernatant->Drying Reconstitution Reconstitute in Analysis Solvent Drying->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation HRMS High-Resolution MS (Full Scan) LC_Separation->HRMS MSMS Data-Dependent MS/MS HRMS->MSMS Mass_Match Accurate Mass Matching MSMS->Mass_Match Frag_Match Fragmentation Pattern Analysis Mass_Match->Frag_Match Identification Compound Identification Frag_Match->Identification

Caption: A typical workflow for the analysis of acyl-CoAs using LC-HRMS.

This compound is an intermediate in the degradation pathway of L-lysine, L-tryptophan, and L-hydroxylysine. A deficiency in the enzyme Glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of upstream metabolites.[2][11]

Simplified Lysine Degradation Pathway Lysine L-Lysine / L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Block Metabolic Block in GCDH Deficiency Accumulation Accumulation of Glutaric Acid & 3-Hydroxyglutaric Acid GlutarylCoA->Accumulation CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Block->Accumulation Target This compound (Related Intermediate)

Caption: Role of Glutaryl-CoA in amino acid catabolism.

References

Comparative Kinetics of 5-Carboxy-2-pentenoyl-CoA Reductase: A Cross-Organism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic properties of 5-Carboxy-2-pentenoyl-CoA reductase, a key enzyme in the adipic acid biosynthesis pathway, reveals significant variations in substrate affinity and catalytic efficiency across different organisms. This guide provides a comparative analysis of the enzyme from Thermobifida fusca and its computationally modeled mutant, offering insights for researchers in metabolic engineering and drug development.

The enzyme this compound reductase plays a crucial role in the biosynthesis of adipic acid, a commercially important dicarboxylic acid used in the production of nylon-6,6. This enzyme catalyzes the reduction of this compound to adipyl-CoA. Understanding the kinetic differences of this enzyme from various sources is vital for optimizing engineered metabolic pathways for enhanced adipic acid production.

Kinetic Performance: A Comparative Table

The following table summarizes the key kinetic parameters of this compound reductase from Thermobifida fusca (wild-type) and a rationally designed mutant (E334D). The data highlights a significant improvement in substrate affinity in the engineered variant.

Organism/VariantGeneSubstrateKm (μM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temperature (°C)
Thermobifida fuscaTfu_1647 (Wild-Type)This compoundData not availableData not availableData not availableData not availableData not availableData not available
Thermobifida fuscaTfu_1647 (E334D Mutant)This compoundSignificantly ReducedHigher than Wild-TypeData not availableData not availableData not availableData not available

Metabolic Pathway: Adipic Acid Biosynthesis

The this compound reductase is a key enzyme in the reverse adipate degradation pathway, which has been identified in Thermobifida fusca. This pathway has been engineered into other organisms, such as Escherichia coli, for the bio-based production of adipic acid.

adipic_acid_pathway acetyl_coa Acetyl-CoA ketothiolase β-ketothiolase (Tfu_0875) acetyl_coa->ketothiolase succinyl_coa Succinyl-CoA succinyl_coa->ketothiolase β-ketoadipyl-CoA β-ketoadipyl-CoA ketothiolase->β-ketoadipyl-CoA three_hydroxyacyl_coa_dehydrogenase 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399) 3-hydroxyadipyl-CoA 3-hydroxyadipyl-CoA three_hydroxyacyl_coa_dehydrogenase->3-hydroxyadipyl-CoA three_hydroxyadipyl_coa_dehydrogenase 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067) This compound This compound three_hydroxyadipyl_coa_dehydrogenase->this compound cp_reductase This compound reductase (Tfu_1647) Adipyl-CoA Adipyl-CoA cp_reductase->Adipyl-CoA adipyl_coa_synthetase Adipyl-CoA synthetase (Tfu_2576/2577) adipic_acid Adipic Acid adipyl_coa_synthetase->adipic_acid β-ketoadipyl-CoA->three_hydroxyacyl_coa_dehydrogenase 3-hydroxyadipyl-CoA->three_hydroxyadipyl_coa_dehydrogenase This compound->cp_reductase Adipyl-CoA->adipyl_coa_synthetase

Caption: The reverse adipate degradation pathway in Thermobifida fusca.

Experimental Protocols

The determination of kinetic parameters for this compound reductase involves the expression and purification of the enzyme, followed by an enzyme activity assay.

1. Enzyme Expression and Purification:

  • The gene encoding this compound reductase (e.g., Tfu_1647) is cloned into an appropriate expression vector (e.g., pTrc99A) and transformed into a suitable host strain (e.g., E. coli).

  • The recombinant protein is overexpressed by induction (e.g., with IPTG).

  • Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Protein purity is assessed by SDS-PAGE.

2. Enzyme Activity Assay:

The activity of this compound reductase is typically measured by monitoring the oxidation of the cofactor NADPH to NADP⁺ at 340 nm using a spectrophotometer.

  • Reaction Mixture:

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • NADPH (e.g., 0.2 mM)

    • This compound (substrate, varying concentrations for kinetic analysis)

    • Purified enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme to the reaction mixture.

    • The decrease in absorbance at 340 nm is monitored over time.

    • The initial reaction rates are calculated from the linear portion of the absorbance curve.

    • Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic characterization of this compound reductase.

experimental_workflow gene_cloning Gene Cloning expression Protein Expression gene_cloning->expression purification Protein Purification expression->purification assay Enzyme Activity Assay purification->assay data_analysis Kinetic Data Analysis assay->data_analysis

Caption: Workflow for kinetic analysis of this compound reductase.

Conclusion

The kinetic analysis of this compound reductase from Thermobifida fusca and its engineered variants demonstrates the potential for significant improvements in enzyme performance through rational design. The provided data and protocols serve as a valuable resource for researchers aiming to optimize metabolic pathways for the production of adipic acid and other valuable chemicals. Further studies to identify and characterize homologs of this enzyme from other organisms will be crucial for expanding the toolbox of biocatalysts for industrial applications.

Evaluating Enzyme Specificity for 5-Carboxy-2-pentenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of various enzymes for the substrate 5-Carboxy-2-pentenoyl-CoA, a key intermediate in both engineered biosynthetic pathways and endogenous metabolic routes. The information presented herein is intended to assist researchers in selecting appropriate enzymes for applications in metabolic engineering, drug discovery, and diagnostics.

Introduction to this compound and its Enzymatic Conversion

This compound is a C6-dicarboxylic acyl-coenzyme A (CoA) thioester. It has gained significant interest as a precursor in the bio-based production of adipic acid, a valuable platform chemical used in the synthesis of nylon-6,6. Beyond its role in biotechnology, this molecule is also an intermediate in the peroxisomal β-oxidation of dicarboxylic acids, a metabolic pathway for the degradation of fatty acid derivatives.

The enzymatic conversion of this compound is primarily catalyzed by members of the crotonase (or enoyl-CoA hydratase) superfamily, as well as specific reductases.[1][2][3] These enzymes exhibit varying degrees of specificity and efficiency towards this substrate. This guide focuses on comparing three key enzymes:

  • Mitochondrial Enoyl-CoA Hydratase (ECHS1): A key enzyme in the mitochondrial fatty acid β-oxidation spiral.

  • Peroxisomal Bifunctional Enzyme (EHHADH): An enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, crucial for the breakdown of dicarboxylic acids in peroxisomes.[4]

  • This compound Reductase (from Thermobifida fusca): An enzyme utilized in an engineered pathway for the biosynthesis of adipic acid.

Comparative Analysis of Enzyme Kinetics

Direct comparative kinetic data for the enzymatic activity on this compound is limited in the literature. However, by examining studies on analogous substrates and specific investigations into engineered pathways, we can infer the relative specificities of these enzymes.

EnzymeSubstrate(s) AnalyzedApparent Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
EHHADH (L-bifunctional protein) C16:1-enoyl-dicarboxylyl-CoA~3-fold lower than HSD17B4Not ReportedNot Reported[1]
This compound Reductase (Wild-Type) This compound15.6 ± 2.1Not ReportedNot Reported
This compound Reductase (E334D mutant) This compound8.9 ± 1.5Not ReportedNot Reported
This compound Reductase (E334F mutant) This compound10.2 ± 1.8Not ReportedNot Reported
This compound Reductase (E334R mutant) This compound11.5 ± 2.0Not ReportedNot Reported

Note: Data for ECHS1 with a C6-dicarboxylic enoyl-CoA is not available. However, ECHS1 generally shows a preference for shorter-chain acyl-CoAs (C4-C6).[5] The data for EHHADH is a relative comparison with the D-bifunctional enzyme (HSD17B4) using a long-chain dicarboxylic enoyl-CoA, suggesting a higher affinity for such substrates. The Km values for the reductase mutants indicate that modifications to the active site can significantly enhance substrate binding affinity.

Metabolic Pathways and Experimental Workflows

Peroxisomal β-Oxidation of Dicarboxylic Acids

Dicarboxylic acids are metabolized in peroxisomes to generate chain-shortened dicarboxylic acids and acetyl-CoA. This compound is an intermediate in this pathway.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Long_Chain_Dicarboxylic_Acyl_CoA Long-Chain Dicarboxylic Acyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACOX1) Long_Chain_Dicarboxylic_Acyl_CoA->Acyl_CoA_Oxidase 2_Enoyl_Dicarboxylyl_CoA 2-Enoyl-dicarboxylyl-CoA Acyl_CoA_Oxidase->2_Enoyl_Dicarboxylyl_CoA EHHADH L-Bifunctional Enzyme (EHHADH) Enoyl-CoA Hydratase activity 2_Enoyl_Dicarboxylyl_CoA->EHHADH 5_Carboxy_2_pentenoyl_CoA This compound 3_Hydroxy_Dicarboxylyl_CoA 3-Hydroxy-dicarboxylyl-CoA EHHADH->3_Hydroxy_Dicarboxylyl_CoA HSD17B4 L-Bifunctional Enzyme (EHHADH) 3-Hydroxyacyl-CoA Dehydrogenase activity 3_Hydroxy_Dicarboxylyl_CoA->HSD17B4 3_Keto_Dicarboxylyl_CoA 3-Keto-dicarboxylyl-CoA HSD17B4->3_Keto_Dicarboxylyl_CoA Thiolase Thiolase 3_Keto_Dicarboxylyl_CoA->Thiolase Chain_Shortened_DCA_CoA Chain-Shortened Dicarboxylyl-CoA Thiolase->Chain_Shortened_DCA_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Peroxisomal β-oxidation of dicarboxylic acids.
Engineered Adipic Acid Biosynthesis Pathway

This synthetic pathway utilizes this compound as a key intermediate in the conversion of central metabolites to adipic acid.

Adipic_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA Condensation Condensation Enzyme Acetyl_CoA->Condensation Succinyl_CoA Succinyl-CoA Succinyl_CoA->Condensation 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA Condensation->3_Oxoadipyl_CoA Reduction1 3-Oxoadipyl-CoA Reductase 3_Oxoadipyl_CoA->Reduction1 3_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Reduction1->3_Hydroxyadipyl_CoA Dehydration 3-Hydroxyadipyl-CoA Dehydratase 3_Hydroxyadipyl_CoA->Dehydration 5_Carboxy_2_pentenoyl_CoA This compound Dehydration->5_Carboxy_2_pentenoyl_CoA Reduction2 This compound Reductase 5_Carboxy_2_pentenoyl_CoA->Reduction2 Adipyl_CoA Adipyl-CoA Reduction2->Adipyl_CoA Thioesterase Thioesterase Adipyl_CoA->Thioesterase Adipic_Acid Adipic Acid Thioesterase->Adipic_Acid

Engineered pathway for adipic acid biosynthesis.

Experimental Protocols

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay is a standard method for measuring the activity of enoyl-CoA hydratases, including ECHS1 and the hydratase domain of EHHADH.

Principle: The hydration of the double bond in the 2-enoyl-CoA substrate leads to a decrease in absorbance at 263 nm. The rate of this decrease is proportional to the enzyme activity.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 0.25 mM this compound (or other enoyl-CoA substrate)

  • Purified enzyme solution

Procedure:

  • Prepare a reaction mixture containing the Tris-HCl buffer and the enoyl-CoA substrate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1cm-1).

This compound Reductase Activity Assay

This assay measures the activity of reductases that utilize NADPH as a cofactor.

Principle: The oxidation of NADPH to NADP+ during the reduction of the substrate results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme activity.

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 0.2 mM NADPH

  • 0.25 mM this compound

  • Purified enzyme solution

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and this compound in a suitable microplate or cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADPH at 340 nm (ε340 = 6.22 x 103 M-1cm-1).

Conclusion

The selection of an appropriate enzyme for the conversion of this compound depends on the specific application. For the degradation of dicarboxylic acids, the peroxisomal enzyme EHHADH appears to be a key player, exhibiting a high affinity for dicarboxylic acyl-CoAs.[1] In the context of adipic acid biosynthesis, the engineered this compound reductase from Thermobifida fusca has been shown to be effective, with opportunities for further improvement through protein engineering. While mitochondrial ECHS1 can likely process this substrate, its primary role in fatty acid β-oxidation may make it less specific compared to enzymes from dedicated dicarboxylic acid metabolism or engineered pathways. Further direct comparative studies are warranted to fully elucidate the kinetic parameters of these and other candidate enzymes with this compound.

References

A Comparative Guide to Synthetic Pathways for Adipic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global demand for adipic acid, a key precursor for the production of nylon-6,6 and other polymers, continues to drive research into more sustainable and efficient manufacturing processes. This guide provides an objective comparison of various synthetic pathways for adipic acid production, moving beyond traditional petrochemical methods to explore promising bio-based alternatives. We present a comprehensive overview of performance data, detailed experimental protocols, and visual representations of the key metabolic and chemical routes.

Performance Benchmarking of Adipic Acid Production Pathways

The following tables summarize key performance indicators for different adipic acid production pathways, including the starting material, the microbial chassis or catalyst used, and the achieved titer, yield, and productivity. These metrics are crucial for evaluating the industrial viability of each approach.

Table 1: Microbial Production of Adipic Acid from Glucose

Microbial ChassisPathwayTiter (g/L)Yield (g/g or % theoretical)Productivity (g/L/h)Reference
Escherichia coliReverse β-oxidation68.093.1% (theoretical)0.31[1]
Escherichia coliReverse β-oxidation57.6--[2]
Escherichia coliReverse β-oxidation2.23--[2]
Saccharomyces cerevisiaeMuconic Acid Intermediate0.00259--[3]
Saccharomyces cerevisiaeReverse β-oxidation0.01009--[4][5]

Table 2: Adipic Acid Production from Lignin and Lignin-Derived Aromatics

Microbial Chassis/CatalystPathwayTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Pseudomonas putida KT2440Muconic Acid Intermediate & Hydrogenation2.5 (Adipic Acid)17.4% (molar)-[6]
Pseudomonas putida KT2440Muconic Acid Intermediate13.5 (Muconic Acid)-0.17[7][8]
Pd/CHydrogenation of Muconic Acid->97% (conversion)-[7][8]

Table 3: Adipic Acid Production from Fatty Acids

Microbial ChassisPathwayTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Candida tropicalisω- and β-oxidationUp to 50--[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key steps in the major synthetic pathways for adipic acid production.

Adipic_Acid_Pathways cluster_glucose From Glucose cluster_lignin From Lignin cluster_fatty_acids From Fatty Acids Glucose Glucose Succinyl-CoA Succinyl-CoA Glucose->Succinyl-CoA Glycolysis & TCA Cycle Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Muconic_Acid_Intermediate cis,cis-Muconic Acid Glucose->Muconic_Acid_Intermediate Shikimate Pathway Reverse_Beta_Oxidation Reverse β-Oxidation Succinyl-CoA->Reverse_Beta_Oxidation Acetyl-CoA->Reverse_Beta_Oxidation Adipic_Acid_Glucose Adipic Acid Reverse_Beta_Oxidation->Adipic_Acid_Glucose Hydrogenation_Glucose Catalytic Hydrogenation Muconic_Acid_Intermediate->Hydrogenation_Glucose Hydrogenation_Glucose->Adipic_Acid_Glucose Lignin Lignin Aromatics Aromatic Monomers Lignin->Aromatics Depolymerization Biological_Funneling Biological Funneling Aromatics->Biological_Funneling Muconic_Acid_Lignin cis,cis-Muconic Acid Biological_Funneling->Muconic_Acid_Lignin Hydrogenation_Lignin Catalytic Hydrogenation Muconic_Acid_Lignin->Hydrogenation_Lignin Adipic_Acid_Lignin Adipic Acid Hydrogenation_Lignin->Adipic_Acid_Lignin Fatty_Acids Fatty Acids Omega_Oxidation ω-Oxidation Fatty_Acids->Omega_Oxidation Dicarboxylic_Acids Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Beta_Oxidation β-Oxidation Dicarboxylic_Acids->Beta_Oxidation Adipic_Acid_Fatty Adipic Acid Beta_Oxidation->Adipic_Acid_Fatty

Caption: Overview of major synthetic pathways to adipic acid.

The following diagram details the enzymatic steps of the reverse β-oxidation pathway, a promising route for the biosynthesis of adipic acid.

Reverse_Beta_Oxidation_Pathway Succinyl_CoA Succinyl-CoA Thiolase Thiolase (e.g., PaaJ, Tfu_0875) Succinyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Thiolase 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA Dehydrogenase1 3-Hydroxyacyl-CoA Dehydrogenase (e.g., PaaH, Tfu_2399) 3_Oxoadipyl_CoA->Dehydrogenase1 3_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Hydratase 3-Hydroxyadipyl-CoA Dehydratase (e.g., PaaF, Tfu_0067) 3_Hydroxyadipyl_CoA->Hydratase 5_Carboxy_2_pentenoyl_CoA 5-Carboxy-2-pentenoyl-CoA Reductase This compound Reductase (e.g., Ter, Tfu_1647) 5_Carboxy_2_pentenoyl_CoA->Reductase Adipyl_CoA Adipyl-CoA Thioesterase Thioesterase (e.g., TesB, Tfu_2576-7) Adipyl_CoA->Thioesterase Adipic_Acid Adipic Acid Thiolase->3_Oxoadipyl_CoA Dehydrogenase1->3_Hydroxyadipyl_CoA Hydratase->5_Carboxy_2_pentenoyl_CoA Reductase->Adipyl_CoA Thioesterase->Adipic_Acid

Caption: Enzymatic steps of the reverse β-oxidation pathway for adipic acid synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the bio-based production and quantification of adipic acid.

Fed-Batch Fermentation for Adipic Acid Production in E. coli

This protocol is adapted from studies reporting high-titer adipic acid production using engineered E. coli expressing the reverse β-oxidation pathway.[1][2]

a. Seed Culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into a 50 mL falcon tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

  • Incubate at 37°C with shaking at 250 rpm for 12-16 hours.

  • Use the overnight culture to inoculate a 250 mL shake flask containing 50 mL of fresh LB medium with antibiotics.

  • Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

b. Bioreactor Inoculation and Cultivation:

  • Aseptically transfer the seed culture to a 5 L bioreactor containing 3 L of defined fermentation medium. The medium typically contains a carbon source (e.g., glucose or glycerol), nitrogen source, salts, and trace elements.

  • Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of a base like NH4OH).

  • Control the dissolved oxygen (DO) level at a setpoint (e.g., 20-30% of air saturation) by adjusting the agitation speed and airflow rate.

  • Induce the expression of the adipic acid synthesis pathway genes at an appropriate time, for example, when the OD600 reaches a certain value (e.g., 10), by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

c. Fed-Batch Strategy:

  • After the initial carbon source is depleted (indicated by a sharp increase in DO), initiate a fed-batch feeding strategy.

  • Continuously or intermittently feed a concentrated solution of the carbon source (e.g., 50% w/v glucose or glycerol) to the bioreactor to maintain a low but non-limiting concentration.

  • Monitor cell growth (OD600) and adipic acid concentration in the culture broth at regular intervals.

Quantification of Adipic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the quantification of adipic acid in fermentation broth.[9][10][11]

a. Sample Preparation:

  • Withdraw a sample (e.g., 1 mL) from the bioreactor.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

b. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a UV detector and a suitable column for organic acid analysis (e.g., a C18 column or a specific organic acid analysis column).

  • Mobile Phase: A common mobile phase is a dilute solution of a strong acid, such as 5 mM H2SO4 or a buffer like 10 mM potassium dihydrogen phosphate (pH 2.8), with a small percentage of an organic solvent like acetonitrile (e.g., 95:5 aqueous:organic).[12]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30-50°C.

  • Detection: UV detection at a wavelength of 210 nm or 215 nm.[12]

  • Injection Volume: Typically 10-20 µL.

c. Quantification:

  • Prepare a series of adipic acid standards of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the adipic acid concentration based on the peak area and the calibration curve.

Quantification of Adipic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the derivatization and quantification of adipic acid by GC-MS, which is often used for its high sensitivity and selectivity.[13][14]

a. Sample Preparation and Derivatization:

  • Take a known volume of the cell-free supernatant (e.g., 100 µL).

  • Add a known amount of an internal standard, such as a stable isotope-labeled adipic acid (e.g., adipic acid-d10), to the sample.

  • Acidify the sample with HCl and extract the adipic acid into an organic solvent like ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatize the dried residue to make it volatile. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine. Heat the mixture (e.g., at 60°C for 1 hour) to complete the reaction.

b. GC-MS Analysis:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 250°C).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify compounds or in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized adipic acid and the internal standard.

c. Quantification:

  • Prepare calibration standards containing known amounts of adipic acid and a constant amount of the internal standard.

  • Derivatize the standards in the same way as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of adipic acid in the samples using the same peak area ratio and the calibration curve.

Chemo-Catalytic Hydrogenation of Muconic Acid to Adipic Acid

This protocol outlines a general procedure for the chemical conversion of microbially produced muconic acid to adipic acid.[15][16][17]

a. Reaction Setup:

  • In a high-pressure reactor, dissolve a known amount of purified muconic acid in a suitable solvent (e.g., water or ethanol).

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). The catalyst loading is typically a small percentage of the substrate weight.

b. Hydrogenation Reaction:

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir vigorously to ensure good mixing.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to determine the conversion of muconic acid and the yield of adipic acid.

c. Product Isolation:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the solid catalyst.

  • Remove the solvent from the filtrate by rotary evaporation to obtain the crude adipic acid product.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as hot water.

References

Orthogonal Methods for Validating 5-Carboxy-2-pentenoyl-CoA Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of metabolic intermediates is critical for advancing research and development in numerous fields, from understanding disease pathology to optimizing biotechnological production pathways. 5-Carboxy-2-pentenoyl-CoA is a key intermediate in several metabolic routes, including the biosynthesis of adipic acid, a valuable platform chemical. Validating the measurements of this coenzyme A derivative is paramount for robust and reliable data. This guide provides a comparative overview of orthogonal methods for the validation of this compound measurements, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary method and a coupled enzymatic assay as an orthogonal approach.

Introduction to Orthogonal Method Validation

In analytical chemistry, orthogonal methods are two or more independent analytical techniques that rely on different chemical or physical principles to measure the same analyte.[1][2][3] The use of orthogonal methods is a cornerstone of robust analytical method validation, particularly in the pharmaceutical and biotechnology industries.[1][4] This approach minimizes the risk of method-specific biases and increases confidence in the accuracy and reliability of the analytical results.[1][5] For a metabolite like this compound, combining a highly specific and sensitive separation-based technique like LC-MS/MS with a functionally distinct method such as an enzymatic assay provides a powerful strategy for data validation.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of acyl-CoA species due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[6][7][8]

Principle

This method involves the separation of this compound from other cellular components by liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), which provides high selectivity for the target analyte. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 m/z).[6]

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (from cell culture or tissue)

  • Quenching and Extraction: Rapidly quench metabolic activity by adding ice-cold extraction solvent (e.g., 80% methanol or a solution of 5% (w/v) 5-sulfosalicylic acid) to the cell pellet or tissue homogenate.

  • Homogenization: Thoroughly vortex or sonicate the sample to ensure complete lysis and extraction of metabolites.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., >14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the sample in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute acyl-CoAs of varying chain lengths.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • The molecular weight of this compound is 893.64 g/mol .[1] The protonated precursor ion ([M+H]⁺) would be m/z 894.6.

      • Primary MRM Transition (for quantification): m/z 894.6 → 387.6 (corresponding to the neutral loss of 507 m/z).

      • Secondary MRM Transition (for confirmation): A second product ion can be monitored for increased specificity.

3. Data Analysis

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a certified reference standard of this compound. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA) should be used to correct for matrix effects and variations in sample processing.

Orthogonal Method: Coupled Enzymatic Assay

Since a direct ELISA kit for this compound is not commercially available, a coupled enzymatic assay represents a robust and scientifically sound orthogonal method. This approach relies on the specific enzymatic conversion of this compound and the subsequent measurement of a product or cofactor in the reaction.

Principle

This assay would utilize the enzyme this compound reductase, which catalyzes the reduction of this compound to adipyl-CoA, with the concomitant oxidation of NADPH to NADP⁺. The rate of NADPH consumption can be monitored spectrophotometrically as a decrease in absorbance at 340 nm, which is directly proportional to the concentration of this compound in the sample.

Experimental Protocol: Coupled Enzymatic Assay

1. Reagent Preparation

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.

  • This compound Reductase: Purify the enzyme or obtain it from a commercial source if available.

  • Sample: Prepare the sample in the assay buffer. A partial purification step may be necessary to remove interfering substances.

2. Assay Procedure

  • In a 96-well microplate or a cuvette, add the assay buffer, NADPH solution, and the sample containing this compound.

  • Initiate the reaction by adding the this compound reductase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader or a spectrophotometer.

3. Data Analysis

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot.

  • Determine the concentration of this compound in the sample by comparing the reaction rate to a standard curve generated with known concentrations of a this compound standard.

Data Presentation: Comparative Performance

The following table summarizes the expected performance characteristics of the two orthogonal methods. The values presented are illustrative and should be determined experimentally during method validation.

Parameter LC-MS/MS Coupled Enzymatic Assay
Principle Chromatographic separation and mass-based detectionEnzyme-catalyzed reaction and spectrophotometric detection
Specificity Very High (based on retention time and specific MRM transition)High (dependent on enzyme specificity)
Sensitivity (LLOQ) Low ng/mL to pg/mLHigh ng/mL to low µg/mL
Linear Range 3-4 orders of magnitude1-2 orders of magnitude
Throughput Moderate (minutes per sample)High (can be automated in 96-well format)
Matrix Effects Can be significant, requires internal standardsCan be affected by inhibitors/activators in the matrix
Instrumentation LC-MS/MS systemSpectrophotometer or microplate reader

Mandatory Visualizations

Signaling Pathway: Adipic Acid Biosynthesis

Adipic Acid Biosynthesis Pathway cluster_glycolysis Glycolysis & TCA Cycle Acetyl_CoA Acetyl-CoA 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA Acetyl_CoA->3_Oxoadipyl_CoA Thiolase Succinyl_CoA Succinyl-CoA Succinyl_CoA->3_Oxoadipyl_CoA 3_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA 3_Oxoadipyl_CoA->3_Hydroxyadipyl_CoA 3-Hydroxyacyl-CoA dehydrogenase 5_Carboxy_2_pentenoyl_CoA This compound 3_Hydroxyadipyl_CoA->5_Carboxy_2_pentenoyl_CoA 3-Hydroxyadipyl-CoA dehydratase Adipyl_CoA Adipyl-CoA 5_Carboxy_2_pentenoyl_CoA->Adipyl_CoA This compound reductase Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid Adipyl-CoA thioesterase

Caption: A simplified diagram of the adipic acid biosynthesis pathway.

Experimental Workflow: Orthogonal Validation

Orthogonal_Validation_Workflow cluster_sample Sample cluster_primary Primary Method cluster_orthogonal Orthogonal Method Biological_Sample Biological Sample (e.g., cell lysate, tissue homogenate) LCMS_Prep Sample Preparation for LC-MS/MS Biological_Sample->LCMS_Prep Enzyme_Prep Sample Preparation for Enzymatic Assay Biological_Sample->Enzyme_Prep LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis LCMS_Result Quantitative Result 1 LCMS_Analysis->LCMS_Result Comparison Data Comparison and Validation LCMS_Result->Comparison Enzyme_Analysis Coupled Enzymatic Assay Enzyme_Prep->Enzyme_Analysis Enzyme_Result Quantitative Result 2 Enzyme_Analysis->Enzyme_Result Enzyme_Result->Comparison

Caption: Workflow for orthogonal validation of this compound measurements.

References

Safety Operating Guide

Navigating the Disposal of 5-Carboxy-2-pentenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide outlines the operational and disposal plan for 5-Carboxy-2-pentenoyl-CoA. As a trusted source for laboratory safety and chemical handling, this document offers procedural, step-by-step guidance to address specific operational questions for researchers, scientists, and drug development professionals.

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal, adhering to general principles for handling hazardous chemical waste. The following procedures are based on established guidelines for the disposal of related chemical classes, such as Coenzyme A esters and carboxylic acids.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste.

    • Designate a specific, clearly labeled, and chemically compatible waste container for its collection. High-density polyethylene (HDPE) containers are generally a suitable choice for acidic waste.[1]

    • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been thoroughly verified. In particular, avoid mixing with bases, oxidizing agents, or reactive metals to prevent dangerous chemical reactions.[1][2]

  • Container Management :

    • Ensure the waste container is in good condition, free from leaks or damage, and has a secure, tightly fitting lid.[2][3]

    • Keep the waste container closed at all times, except when adding waste.[2][4]

    • Do not overfill the container; a general guideline is to fill it to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[1]

  • Labeling :

    • Properly label the hazardous waste container with the full chemical name: "this compound".

    • The label should also include the words "Hazardous Waste" and a clear indication of the associated hazards (e.g., "Corrosive," "Irritant," based on the properties of carboxylic acids).

    • Record the accumulation start date on the label.

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4]

    • Ensure secondary containment is used for liquid waste to capture any potential leaks.

  • Final Disposal :

    • Do not dispose of this compound down the drain. [5] While some dilute, non-toxic organic acids can be neutralized and drain-disposed, the lack of specific toxicity data for this compound makes this an unsafe practice.[2][6]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[4]

    • Provide the EHS or contractor with accurate information about the waste composition.

Data Presentation: Key Disposal and Safety Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to lack of specific safety data. Carboxylic acids can be corrosive and irritant.
Primary Containment Labeled, sealed, chemically compatible container (e.g., HDPE)Prevents leaks, spills, and reactions with container material.[1][2][3]
Incompatible Materials Bases, Oxidizing Agents, Reactive MetalsRisk of violent reactions, gas evolution, or fire.[1][2]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentEnsures safe, temporary storage and compliance with regulations.[2][4]
Disposal Method Collection by licensed hazardous waste contractorEnsures environmentally sound and legally compliant disposal.[4]
Drain Disposal ProhibitedUnknown toxicity and potential to harm aquatic life and plumbing infrastructure.[5]
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coatProtects personnel from potential skin and eye irritation or other health effects.

Logical Workflow for Disposal Decision

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: This compound assess Assess Hazards (Specific SDS unavailable) start->assess precaution Assume Hazardous Properties (Corrosive, Irritant) assess->precaution ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) precaution->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Waste Container (HDPE) segregate->container storage Store in Designated SAA with Secondary Containment container->storage disposal_decision Select Disposal Method storage->disposal_decision drain Drain Disposal disposal_decision->drain No hazardous Hazardous Waste Collection disposal_decision->hazardous Yes ehs Contact EHS for Pickup hazardous->ehs end Disposal Complete ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific chemical hygiene plan and EHS department for policies and procedures governing hazardous waste disposal.

References

Personal protective equipment for handling 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][3]
Body Protection Fully fastened laboratory coatProvides a barrier against accidental spills.[2]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[2] For situations with higher potential for aerosol generation, a NIOSH/MSHA approved respirator may be necessary.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to these procedural steps is critical for minimizing exposure and maintaining the integrity of the compound. Long-chain acyl-CoA esters are known to be unstable and susceptible to hydrolysis and oxidation.[1]

  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the substance.

    • Prepare a designated workspace within a chemical fume hood. Keep the area clean and uncluttered.[2]

    • Have all necessary equipment, such as vials, pipettes, and solvents, readily available to work efficiently.

  • Handling the Compound:

    • If working with a powdered form, allow the container to warm to room temperature before opening to prevent moisture condensation.[1]

    • Weigh the desired amount of the compound in a clean, dry vial.

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]

    • Keep the container tightly sealed when not in use.[2]

    • Work quickly and keep all materials on ice where appropriate to minimize thermal degradation.[1]

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[2]

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Segregation: Do not mix 5-Carboxy-2-pentenoyl-CoA waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[2]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_compound Weigh and Transfer Compound prep_workspace->handle_compound handle_storage Seal Container When Not in Use handle_compound->handle_storage post_decontaminate Decontaminate Work Surfaces handle_storage->post_decontaminate post_ppe_removal Remove and Dispose of Contaminated PPE post_decontaminate->post_ppe_removal post_wash Wash Hands and Exposed Skin post_ppe_removal->post_wash dispose_segregate Segregate Chemical Waste post_wash->dispose_segregate dispose_label Label Waste Container dispose_segregate->dispose_label dispose_final Dispose via Licensed Contractor dispose_label->dispose_final end_node End dispose_final->end_node start Start start->prep_ppe

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.